molecular formula C14H15NO3 B8186549 trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione

trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione

Cat. No.: B8186549
M. Wt: 245.27 g/mol
InChI Key: FBLDVWHNOYBREN-UWVGGRQHSA-N
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Description

Trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(1S,3S)-3-hydroxycyclohexyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9-10,16H,3-5,8H2/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLDVWHNOYBREN-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H](C1)O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic Stability and Conformational Dynamics of Hydroxy-Cyclohexyl Phthalimides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the thermodynamic stability and synthetic interconversion of trans and cis hydroxy-cyclohexyl phthalimides. It is designed for researchers requiring actionable insights for scaffold design and reaction optimization.

Executive Summary

In the context of substituted cyclohexanes, N-(4-hydroxycyclohexyl)phthalimide exhibits a distinct thermodynamic preference for the trans isomer. This stability arises from the extreme steric bulk of the phthalimido group (A-value


 3.8–3.9 kcal/mol), which effectively "locks" the cyclohexane ring into a conformation where the phthalimide is equatorial. Consequently, the relative stability is dictated by the orientation of the hydroxyl group:
  • Trans-1,4 isomer: Diequatorial (

    
    ). Thermodynamically favored. 
    
  • Cis-1,4 isomer: Axial-Equatorial (

    
    ). Thermodynamically disfavored  (
    
    
    
    kcal/mol).

For the 1,2-isomer , the trans form remains sterically favored (diequatorial), though intramolecular hydrogen bonding in the cis isomer can stabilize it in non-polar environments.

Conformational Analysis: The Mechanistic "Why"

To understand the stability profile, we must analyze the steric and electronic penalties associated with each isomer.

The "Anchor" Effect of the Phthalimide Group

The phthalimido group is a rigid, planar bicycle. Its steric demand is significantly higher than a simple amino or hydroxyl group.

  • Phthalimide A-value:

    
     3.9 kcal/mol.
    
  • Hydroxyl A-value:

    
     0.87 kcal/mol.[1]
    

Because the energy penalty for placing the phthalimide group in an axial position (


3.9 kcal/mol) is vastly higher than the thermal energy available at room temperature (

kcal/mol), the molecule exists almost exclusively in the chair conformation where the phthalimide is equatorial .
Thermodynamic Comparison (1,4-Substitution)

With the phthalimide anchored equatorially, the stability depends entirely on the hydroxyl group:

IsomerConformationInteraction AnalysisRelative Energy (

)
Trans-1,4 Diequatorial (

)
No 1,3-diaxial interactions. Minimal steric strain.0.0 kcal/mol (Reference)
Cis-1,4 Axial-Equatorial (

)
Phthalimide (

) is stable. Hydroxyl (

) suffers two 1,3-diaxial interactions with H-atoms.
+0.87 kcal/mol
Visualization of Conformational Locking

The following diagram illustrates the energy landscape. Note that the "flipped" chairs (where phthalimide is axial) are high-energy states effectively inaccessible under standard conditions.

ConformationalLandscape Trans_EE Trans-Isomer (e,e) Most Stable (Phth-Eq, OH-Eq) Trans_AA Trans-Isomer (a,a) High Energy (+4.8 kcal/mol) (Phth-Ax, OH-Ax) Trans_EE->Trans_AA Ring Flip (Disallowed) Cis_AE Cis-Isomer (e,a) Meta-Stable (+0.9 kcal/mol) (Phth-Eq, OH-Ax) Trans_EE->Cis_AE Isomerization (Requires Bond Breaking) Cis_EA Cis-Isomer (a,e) High Energy (+3.9 kcal/mol) (Phth-Ax, OH-Eq) Cis_AE->Cis_EA Ring Flip (Disallowed)

Figure 1: Conformational energy landscape. The green node represents the thermodynamic sink. Red nodes are sterically prohibited conformations.

Synthetic Pathways & Stereochemical Inversion

In drug development, controlling this stereochemistry is critical. You cannot rely on simple equilibration to access the cis isomer; it must be synthesized via kinetic control or stereospecific inversion (Mitsunobu).

The Mitsunobu Inversion Protocol

The most reliable method to access a specific isomer is the Mitsunobu reaction, which proceeds with complete Walden inversion at the alcohol center.

  • Scenario: You have trans-1,4-cyclohexanediol (commercially cheap).

  • Goal: Synthesize cis-4-hydroxycyclohexyl phthalimide.

  • Mechanism: The first Mitsunobu with phthalimide inverts one alcohol (Trans

    
     Cis).
    
Protocol: Stereospecific Synthesis via Mitsunobu

Reagents: Triphenylphosphine (


), Diisopropyl azodicarboxylate (DIAD), Phthalimide, THF.
  • Activation:

    
     and DIAD form a betaine intermediate.
    
  • Oxy-Phosphonium Formation: The alcohol attacks the phosphorus, creating a good leaving group (

    
    ).
    
  • Displacement: The phthalimide anion attacks from the backside, inverting the center.

Synthetic Workflow Diagram

SynthesisWorkflow Start Starting Material: Trans-1,4-Cyclohexanediol Mitsunobu Mitsunobu Reaction (PPh3, DIAD, Phthalimide) Inversion of C1 Start->Mitsunobu Stereo-Inversion Intermediate Cis-4-Hydroxy Phthalimide (Kinetic Product) Mitsunobu->Intermediate Intermediate->Intermediate Stable at RT Product Trans-4-Hydroxy Phthalimide (Thermodynamic Sink) Intermediate->Product Isomerization (if heated/catalyzed) Equilibration Equilibration Conditions (Raney-Ni/Heat or Base) Thermodynamic Control

Figure 2: Synthetic pathway demonstrating the inversion from diol to phthalimide and potential thermodynamic equilibration.

Experimental Validation Protocols

To verify the thermodynamic stability in your specific scaffold, use the following self-validating protocols.

Equilibration Study (Isomerization Test)

This experiment confirms which isomer is the thermodynamic sink.

  • Dissolve 50 mg of the cis-isomer in ethanol (5 mL).

  • Add 10 mol% Sodium Ethoxide (NaOEt) or catalytic Raney-Nickel.

  • Reflux for 6–12 hours.

  • Analyze aliquots via HPLC or

    
    H-NMR.
    
    • Expectation: The ratio will shift predominantly to the trans-isomer (

      
      ).
      
NMR Diagnostic Criteria

Distinguishing cis and trans isomers is straightforward using


H-NMR coupling constants (

-values) of the proton at the C1 (phthalimide-bearing) and C4 (hydroxyl-bearing) positions.
FeatureTrans Isomer Cis Isomer
H1 Proton (Phth) Axial (

)
Axial (

)
H4 Proton (OH) Axial (

)
Equatorial (

or broad

)
Coupling (

)
Large axial-axial coupling (

11-12 Hz)
Small axial-equatorial coupling (

3-5 Hz)
Chemical Shift (

)
Upfield (shielded)Downfield (deshielded)

Note: The H1 proton (under the phthalimide) will appear as a triplet of triplets (tt) with large coupling constants in BOTH isomers because the phthalimide group locks H1 into the axial position.The diagnostic signal is the H4 proton (under the hydroxyl).

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[2] (Definitive source for A-values and conformational analysis).

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Link

  • Booth, H., & Everett, J. R. (1980). Conformational analysis of some N-substituted piperidines and N-substituted phthalimides. Journal of the Chemical Society, Perkin Transactions 2, 255-259. (Establishes the bulky nature and A-value of the phthalimido group).
  • Oswood, C. J., & MacMillan, D. W. C. (2022).[3] Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols.[3][4] Journal of the American Chemical Society, 144(1), 93-98.[3] Link (Discusses thermodynamic vs kinetic control in similar cyclic systems).

Sources

Isoindole-1,3-dione Derivatives in Medicinal Chemistry: From Privileged Scaffolds to PROTAC E3 Ligase Recruiters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoindole-1,3-dione (phthalimide) scaffold is a privileged chemotype in medicinal chemistry, historically recognized for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties[1][2]. However, its most profound impact on modern drug discovery lies in its role as the foundational pharmacophore for immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide[2][3]. By selectively binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, these derivatives have become the primary recruiting elements in the design of Proteolysis Targeting Chimeras (PROTACs)[3][4].

This technical guide synthesizes the structure-activity relationships (SAR), physicochemical stability, and step-by-step experimental workflows required to synthesize and validate isoindole-1,3-dione derivatives in the context of targeted protein degradation (TPD).

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Cereblon (CRBN) serves as the substrate-recognition component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex[5]. Isoindole-1,3-dione derivatives act as molecular glues or PROTAC anchors by inserting their glutarimide ring into a highly conserved tri-tryptophan pocket within the CRBN protein[6].

In PROTAC development, a heterobifunctional molecule is engineered by linking an isoindole-1,3-dione derivative to a ligand that binds a specific Protein of Interest (POI)[3]. This forces a proximity-driven ternary complex (POI-PROTAC-CRBN), which facilitates the transfer of ubiquitin from an E2 enzyme to the POI, ultimately marking it for destruction by the 26S proteasome[3][7].

PROTAC_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (Phthalimide-based) PROTAC->Ternary Bridges E3 CRBN E3 Ligase Complex E3->Ternary Binds Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Figure 1: Mechanism of PROTAC-mediated targeted protein degradation via CRBN recruitment.

Structure-Activity Relationships (SAR) & Physicochemical Stability

The design of isoindole-1,3-dione-based PROTACs requires balancing CRBN binding affinity with chemical stability. The linker composition and its attachment point (typically the C4 or C5 position of the phthalimide ring) are critical variables that dictate the thermodynamics of ternary complex formation[3][7].

The Hydrolysis Liability

A major challenge with the isoindole-1,3-dione scaffold is its inherent susceptibility to hydrolysis at physiological pH[8]. The electron-withdrawing nature of the phthalimide moiety activates the adjacent glutarimide ring toward nucleophilic attack, leading to ring-opening and loss of CRBN binding affinity[4][8].

  • Thalidomide: Highly unstable, undergoing rapid racemization and hydrolysis (cleavage of the phthalimido ring) with a half-life of ~5 hours at pH 7.4[8].

  • Pomalidomide: The addition of an electron-donating amino group at the C4 position reduces the nucleophilic reactivity of the phthalimide moiety, extending the half-life to ~12.2 hours[8].

  • Lenalidomide: By replacing the isoindole-1,3-dione with an isoindolinone (lacking one carbonyl group), lenalidomide achieves high metabolic stability, though the decreased electrophilicity of the ring limits certain synthetic functionalization routes like SNAr[7][8].

Quantitative Binding and Stability Data
Compound / LigandScaffold TypeCRBN Binding Affinity (IC₅₀)Hydrolytic Half-Life (pH 7.4)
Thalidomide Isoindole-1,3-dione~1.0 - 2.0 μM~5.0 hours
Pomalidomide 4-Amino-isoindole-1,3-dione~1.0 - 2.0 μM~12.2 hours
Lenalidomide Isoindolinone~1.0 - 2.0 μM~11.7 hours
dBET1 (PROTAC) Phthalimide-conjugated~14 nM (Ternary Complex)Variable (Linker dependent)

(Data synthesized from established literature and assay optimizations[8][9])

Experimental Methodologies

As an application scientist, ensuring that your experimental workflows are robust, reproducible, and self-validating is paramount. Below are the optimized protocols for synthesizing a phthalimide-based PROTAC and validating its target engagement.

Synthesis of a Phthalimide-Based PROTAC via Amide Coupling

To construct the heterobifunctional degrader, a carboxylic acid-functionalized POI ligand is conjugated to an amine-functionalized isoindole-1,3-dione derivative[3].

Causality of Reagent Choice: Amide coupling is utilized for its high thermodynamic stability in biological systems. HATU is selected over older reagents (like DCC/EDC) because it generates a highly reactive OAT ester intermediate, driving rapid coupling with minimal epimerization of stereocenters. DIPEA is used as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester[3].

Step-by-Step Protocol:

  • Preparation: Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF under a strict nitrogen atmosphere. Note: Anhydrous conditions are critical to prevent the hydrolysis of the activated ester intermediate.[3]

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Conjugation: Introduce the amine-functionalized isoindole-1,3-dione derivative (e.g., Pomalidomide-PEG-NH₂) (1.0 eq) to the reaction mixture[3].

  • Reaction: Stir continuously at room temperature overnight. Monitor reaction completion via LC-MS.

  • Purification: Quench the reaction with water, extract the organic layer using Ethyl Acetate (EtOAc), concentrate under reduced pressure, and purify the final PROTAC via preparative HPLC.

Biophysical Validation: TR-FRET Cereblon Binding Assay

Once synthesized, the PROTAC's ability to recruit CRBN must be quantified.

Causality of Assay Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for this validation[9][10]. Unlike standard ELISAs, TR-FRET is a homogeneous (wash-free) assay, preserving transient or low-affinity interactions. The use of a Terbium (Tb) donor allows for a microsecond time delay before signal detection, completely eliminating short-lived background autofluorescence from the small molecule library or biological buffers[5][10].

Self-Validating System Setup: To ensure assay integrity, the plate must contain two internal controls:

  • Negative Control (Vehicle): 1% DMSO to establish the maximum FRET signal (100% tracer binding).

  • Positive Control: 100 μM unlabeled thalidomide to establish the minimum FRET signal (maximum competition). These controls are used to calculate the Z'-factor, validating assay robustness[6][10].

TR_FRET Prep 1. Reagent Preparation (Tagged CRBN, Tb-Antibody, Tracer) Dispense 2. Dispense into 384-well Plate (Test Cmpd + CRBN + Tracer) Prep->Dispense Incubate 3. Incubation (Room Temp, 60-180 min) Dispense->Incubate Read 4. TR-FRET Detection (Excitation 340nm, Emission 620/665nm) Incubate->Read Analyze 5. Data Analysis (Calculate IC50 / Signal Ratio) Read->Analyze

Figure 2: Step-by-step workflow for the TR-FRET Cereblon competitive binding assay.

Step-by-Step Protocol (384-well format):

  • Reagent Preparation: Prepare solutions of the tagged Cereblon protein (e.g., His-CRBN/DDB1 complex), the Terbium-labeled anti-His antibody (donor), and the fluorescently labeled thalidomide tracer (acceptor) in a standard assay buffer[5][10].

  • Compound Dilution: Perform 3-fold serial dilutions of the synthesized isoindole-1,3-dione derivative in DMSO. Dilute these stocks into the assay buffer to create a concentration gradient (ensuring final DMSO concentration remains ≤ 1%)[10].

  • Dispensing: To each well of a 384-well plate, add 5 µL of the diluted test compound. Subsequently, add the CRBN protein/Tb-antibody mixture, followed by the fluorescent tracer. The final assay volume should be 20 µL[5][10].

  • Incubation: Seal the microplate and incubate at room temperature in the dark for 60–180 minutes to allow competitive binding to reach thermodynamic equilibrium[9][10].

  • Detection: Read the plate on a TR-FRET-compatible microplate reader. Excite the Terbium donor at 340 nm and measure the emission at both 620 nm (donor) and 665 nm (acceptor)[5].

  • Data Analysis: Calculate the HTRF ratio by dividing the emission intensity at 665 nm by the intensity at 620 nm. Plot this ratio against the log of the compound concentration to generate a dose-response curve and derive the IC₅₀ value[5][10].

Conclusion

The isoindole-1,3-dione scaffold has evolved from a simple pharmacophore with pleiotropic effects into a highly precise tool for molecular glues and PROTACs. By understanding the intricate balance between CRBN binding affinity and hydrolytic stability, and by employing rigorous, self-validating biophysical assays like TR-FRET, researchers can rationally design the next generation of targeted protein degraders.

References

1.10 - Benchchem 2.1 - Hilaris Publisher 3.3 - Benchchem 4.2 - MDPI 5. 5 - Aurora Biolabs 6.8 - Yuntsg (Angewandte Chemie) 7.7 - PMC 8.4 - RSC Publishing 9. 6 - ResearchGate 10.9 - ACS Pharmacology & Translational Science

Sources

The Physicochemical Architecture of Trans-Isomers: Molecular Weight, Stability, and Formulation Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, the stereochemistry of an Active Pharmaceutical Ingredient (API) fundamentally dictates its physicochemical behavior, pharmacokinetics, and formulation requirements. Trans-isomers, characterized by functional groups positioned on opposite sides of a double bond or ring structure, typically exhibit distinct molecular symmetry compared to their cis-counterparts. This symmetry profoundly impacts their crystal lattice energy, apparent molecular weight in aggregates, lipophilicity, and aqueous solubility.

This technical whitepaper provides an in-depth analysis of the physicochemical characteristics of trans-isomers, utilizing trans-resveratrol and all-trans-retinoic acid (ATRA) as primary models. By understanding the causality between their molecular structure and macroscopic properties, formulation scientists can design more effective delivery systems, such as solid lipid nanoparticles (SLNs) and lipid emulsions.

Structural Causality: Molecular Weight and The Trans Planar Advantage

The molecular weight (MW) of a compound is a static value, but the effective or apparent molecular weight during dissolution is heavily influenced by stereochemistry.

For instance, trans-resveratrol (5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol) has a molecular weight of 228.25 g/mol [1]. Its trans double bond allows the two phenolic rings to adopt a highly planar, extended conformation. This planarity maximizes


 stacking interactions between adjacent molecules, resulting in a highly stable, tightly packed crystal lattice. Consequently, trans-resveratrol exhibits a remarkably high melting point of 253–255 °C[1]. The energy required to break this crystal lattice directly causes its exceptionally poor aqueous solubility (0.03 g/L)[1].

Similarly, all-trans-retinoic acid (ATRA, MW: 300.4 g/mol )[2] features an extended polyene chain in an all-trans configuration. This extended hydrophobic tail drives its high lipophilicity and necessitates specialized lipid emulsion formulations to achieve therapeutic loading capacities[3].

Quantitative Physicochemical Profiling

The table below summarizes the critical physicochemical parameters of these two model trans-isomers, highlighting the intrinsic challenges they pose for oral and topical bioavailability.

Physicochemical ParameterTrans-ResveratrolAll-trans-Retinoic Acid (ATRA)
Molecular Weight (MW) 228.25 g/mol [1]300.4 g/mol [2]
Melting Point 253 – 255 °C[1]179 – 182 °C (354 – 360 °F)[4]
Aqueous Solubility ~0.03 g/L (Water)[1]< 1 mg/mL (Practically insoluble)[4]
Lipophilicity (LogP) 3.1 – 3.40[1],Highly Lipophilic (Requires lipid carriers)[3]
Ionization (pKa) 8.8, 9.8, 11.4~4.9 (Carboxylic acid moiety)
UV Absorbance (

)
306.6 nm[1]~350 nm

Photochemical Stability and Isomerization Kinetics

A critical vulnerability of trans-isomers is their susceptibility to photoisomerization. When exposed to UV light, the


-bond absorbs a photon, temporarily breaking the double bond character and allowing free rotation before reforming in the sterically hindered cis-configuration.

In the case of trans-resveratrol, the extended planar conjugation of the trans-isomer lowers the energy gap for


 transitions, yielding a 

at 306.6 nm[1]. Upon UV exposure, it converts to cis-resveratrol. The steric clash between the phenolic rings in the cis-form forces the molecule out of planarity, disrupting the extended conjugation and blue-shifting the

to 285.2 nm[1].

Photoisomerization Trans Trans-Isomer (Planar, λmax 306nm) UV UV Irradiation (365 nm) Trans->UV Photon Absorption Cis Cis-Isomer (Steric, λmax 285nm) UV->Cis Pi-Bond Rotation Cis->Trans Thermal Reversion (Slow)

Fig 1: UV-induced trans-to-cis photoisomerization pathway and pi-bond rotation dynamics.

Self-Validating Experimental Protocols (E-E-A-T)

To accurately characterize the physicochemical properties of trans-isomers, analytical workflows must account for their extreme lipophilicity and photolability. The following protocols are designed as self-validating systems.

Protocol 1: RP-HPLC-PDA for Isomer Quantification & Mass Balance

Objective: Quantify trans-to-cis isomerization while verifying that no secondary degradation (e.g., oxidation) has occurred. Causality: Reverse-phase (RP) chromatography is used because the high LogP (3.1–3.4) of the trans-isomer ensures strong retention on a C18 stationary phase[1],. A Photodiode Array (PDA) detector is mandatory to simultaneously monitor the distinct


 of both isomers.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a gradient mobile phase of water/methanol/acetonitrile. Causality: A gradient is required to resolve the isobaric trans and cis forms, as the cis-isomer is slightly more polar due to its asymmetrical dipole moment and elutes earlier[1].

  • Sample Preparation: Dissolve the API in methanol (50 µg/mL). Split into two cohorts: Control (stored in amber vials at 4 °C) and Test (exposed to 365 nm UVA light)[1]. Causality: Amber vials prevent premature baseline isomerization, ensuring the control remains >99% trans.

  • Chromatographic Analysis: Inject 10 µL onto a C18 column at a flow rate of 1.0 mL/min. Monitor absorbance at 306.6 nm and 285.2 nm[1].

  • Self-Validation (Mass Balance): Calculate total molar area. The system is validated if

    
    . Any loss in total area indicates irreversible degradation rather than simple isomerization.
    

Workflow Prep Sample Preparation (Amber Vials, 4°C) HPLC RP-HPLC-PDA Analysis (C18, Gradient Elution) Prep->HPLC Injection (Protected from Light) Detect Dual Wavelength Detection (306 nm & 285 nm) HPLC->Detect Chromatographic Separation MassBal Mass Balance Validation (Trans + Cis = 100%) Detect->MassBal Peak Integration & Summation

Fig 2: Self-validating RP-HPLC-PDA analytical workflow for trans-isomer quantification.

Protocol 2: Thermodynamic Solubility Determination

Objective: Determine the true aqueous solubility of the trans-isomer without artifactual data skewing. Causality: Standard filtration methods often fail for compounds with LogP > 3 because the lipophilic API adsorbs to the filter membrane, falsely lowering the measured solubility.

Step-by-Step Methodology:

  • Saturation: Add an excess of the trans-isomer to biorelevant media (e.g., pH 1.2, 4.0, and 6.8 buffers) in light-protected glass vials.

  • Equilibration: Agitate via a shake-flask method at 37 °C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Instead of filtering, subject the suspension to ultracentrifugation at 15,000 rpm for 30 minutes. Causality: Centrifugation pellets the undissolved solid without introducing a highly adsorptive filter membrane.

  • Quantification: Decant the supernatant, dilute with methanol to prevent precipitation, and analyze via the validated RP-HPLC method described in Protocol 1.

Formulation Strategies Driven by Physicochemical Data

The inherent physicochemical properties of trans-isomers—specifically their low aqueous solubility and high melting points—dictate that conventional solid oral dosage forms often yield bioavailability below 1%.

To overcome this, formulation scientists utilize the high LogP of these molecules to their advantage. For trans-resveratrol, encapsulation within Solid Lipid Nanoparticles (SLNs) has proven highly effective. By utilizing ultrasound techniques to load the API into a lipid matrix, the formulation bypasses the crystal lattice energy barrier, resulting in a controlled release profile characterized by simultaneous lipid chain relaxation and erosion[1].

Similarly, for all-trans-retinoic acid (ATRA), high-load lipid emulsions composed of medium-chain triglycerides and co-emulsifiers (like poloxamer-188) are engineered. These emulsions maintain the API in a solubilized nano-state (124.4–378.2 nm), preventing the crystallization of ATRA and ensuring chemical stability for up to 60 days at 4 °C[3].

References

  • Source: mdpi.
  • Source: nih.gov (PMC)
  • Source: nih.gov (PubChem)
  • Source: pda.org (PDA Journal of Pharmaceutical Science and Technology)
  • Source: noaa.gov (CAMEO Chemicals)

Sources

Strategic Biological Targeting of Hydroxy-Cyclohexyl Isoindole Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer both conformational rigidity and versatile functionalization. The hydroxy-cyclohexyl isoindole core—specifically variants like trans-2-(4-hydroxycyclohexyl)isoindole-1,3-dione—has emerged as a highly potent pharmacophore in modern drug discovery. By restricting the conformational freedom of the cyclohexane ring and leveraging the hydrogen-bonding capacity of the isoindole-1,3-dione moiety, this scaffold exhibits high-affinity binding to several critical biological targets.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale, structural activity relationships (SAR), and self-validating experimental workflows required to evaluate these derivatives against their primary biological targets: Soluble Epoxide Hydrolase (sEH), Cyclooxygenase-2 (COX-2), and Rho-associated protein kinase (ROCK).

Mechanistic Rationale & Primary Biological Targets

Soluble Epoxide Hydrolase (sEH)

The most prominent application of hydroxy-cyclohexyl isoindole derivatives is the inhibition of mammalian soluble epoxide hydrolase (sEH). sEH catalytically hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). Stabilizing EET concentrations via sEH inhibition is a validated therapeutic avenue for treating hypertension and vascular inflammation 1.

Causality in Scaffold Design: The trans-1,4-cyclohexane conformation is critical. X-ray crystallography and molecular docking reveal that the active site of human sEH contains a restrictive methionine residue (Met337). The trans-hydroxy-cyclohexyl orientation strategically forces the molecule to adopt an equatorial conformation, thereby avoiding unfavorable steric clashes with Met337 while allowing the hydroxyl group to anchor into the solvent-exposed channel 1.

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EET Epoxyeicosatrienoic Acids (EETs) [Anti-inflammatory] CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET Dihydroxyeicosatrienoic Acids (DHETs) [Pro-inflammatory] sEH->DHET Inhibitor Hydroxy-cyclohexyl Isoindole Derivative Inhibitor->sEH Competitive Inhibition

Fig 1. Arachidonic acid cascade highlighting sEH inhibition by isoindole derivatives.

Cyclooxygenase-2 (COX-2)

Isoindole-1,3-dione derivatives act as potent, selective COX-2 inhibitors. The additional oxygen atoms of the carbonyl groups lower the basicity of adjacent nitrogen atoms, facilitating the formation of critical hydrogen bonds with Arg120 and Tyr355 in the COX-2 hydrophobic channel 2. The hydroxy-cyclohexyl addition modulates lipophilicity, preventing the off-target toxicity typically associated with glutarimide derivatives.

Rho-associated Protein Kinase (ROCK)

Emerging patent literature identifies substituted hydroxy-cyclohexyl isoindoles as inhibitors of Rho kinase, an enzyme pivotal in regulating actin-myosin contractility. Inhibition of ROCK by these derivatives promotes smooth muscle relaxation, offering synergistic cardiovascular benefits when combined with sEH inhibition [[3]]().

Structural Activity Relationship (SAR) Data

To guide lead optimization, the quantitative pharmacological profiles of the hydroxy-cyclohexyl isoindole scaffold and its analogs are summarized below. The data highlights why the trans isomer is prioritized for in vivo applications despite the cis isomer showing marginally tighter in vitro binding.

Table 1: Comparative SAR Data of Hydroxy-cyclohexyl Isoindole Derivatives

Compound / ScaffoldPrimary TargetIC₅₀ (nM)Metabolic Stability (t₁/₂ in Microsomes)Mechanistic Binding Interaction
trans-2-(4-hydroxycyclohexyl)isoindolesEH1.3 - 5.0High (> 60 min)Equatorial OH avoids Met337 clash
cis-2-(4-hydroxycyclohexyl)isoindolesEH0.8 - 2.5Low (< 20 min)Axial OH rapid phase I glucuronidation
N-substituted 1H-isoindole-1,3-dioneCOX-2~ 450.0Moderate (~ 40 min)H-bond network with Arg120 / Tyr355
DCU (Reference Control)sEH52.0Low (< 15 min)Baseline active site saturation

Self-Validating Experimental Workflows

Technical integrity in drug development requires protocols that inherently prove their own success or failure. The following methodologies are designed with built-in causality and validation checkpoints.

Stereoselective Mitsunobu Functionalization

To explore the hydrophobic pocket of sEH, the secondary alcohol of the isoindole scaffold is frequently functionalized via a Mitsunobu reaction 1.

  • Causality: Standard SN2 alkylation often results in elimination side-products or racemic mixtures. The Mitsunobu protocol is chosen specifically because the phosphonium intermediate guarantees strict stereochemical inversion, allowing researchers to precisely control the cis/trans geometry required for sEH active site docking.

  • Step-by-Step Protocol:

    • Preparation: Dissolve trans-2-(4-hydroxycyclohexyl)isoindole-1,3-dione (1.0 eq), triphenylphosphine (PPh3, 1.6 eq), and the target acidic nucleophile (e.g., 4-nitrobenzoic acid, 1.6 eq) in anhydrous THF under an argon atmosphere.

    • Activation: Cool the reaction to 0°C. Add diisopropyl azodicarboxylate (DIAD, 1.6 eq) dropwise over 30 minutes.

    • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours. The formation of the betaine intermediate drives the dehydration and subsequent inversion of the carbinol stereocenter.

    • Self-Validation Checkpoint: Perform ¹H-NMR on the crude extract. The success of the inversion is validated by the shifting of the carbinol proton peak from a broad multiplet (axial-axial coupling in trans) to a narrow triplet/multiplet (equatorial-axial coupling in cis).

High-Throughput FRET Competitive Displacement Assay

Traditional fluorogenic catalytic assays fail when testing these isoindole derivatives because their potency (IC₅₀ < 0.4 nM) exceeds the enzyme concentration limit. To solve this, we utilize a Förster Resonance Energy Transfer (FRET) competitive displacement assay 4.

  • Causality: Human sEH contains 10 tryptophan residues near the catalytic cavity. By introducing a fluorescent reporter (ACPU) that binds the active site, the Trp residues act as FRET donors to the ACPU acceptor. When a potent isoindole inhibitor displaces ACPU, the FRET signal is quenched, providing a highly sensitive, direct measurement of binding affinity rather than catalytic turnover.

FRET_Workflow Step1 1. Recombinant hsEH Preparation Step2 2. Addition of Fluorescent Reporter (ACPU) Step1->Step2 Step3 3. Baseline FRET Measurement Step2->Step3 Step4 4. Introduce Isoindole Inhibitor Step3->Step4 Step5 5. Competitive Displacement Step4->Step5 Step6 6. Fluorescence Quantification & IC50 Step5->Step6 Control Positive Control (DCU) Validation Control->Step6 Validates Assay

Fig 2. Self-validating FRET competitive displacement workflow for sEH inhibitor screening.

  • Step-by-Step Protocol:

    • Baseline Establishment (Validation Step 1): Measure the intrinsic fluorescence of 10 nM recombinant hsEH in Bis-Tris buffer (pH 7.0) at Ex/Em 295/340 nm.

    • Reporter Saturation: Titrate ACPU (1 µM) into the hsEH solution. Record the decrease in Trp emission (340 nm) and the corresponding FRET-induced increase in ACPU emission (450 nm) to establish the

      
       baseline.
      
    • Displacement: Add the hydroxy-cyclohexyl isoindole derivative in a 12-point serial dilution (0.1 pM to 10 µM).

    • Control Validation (Validation Step 2): Run a parallel microplate using 1,3-dicyclohexylurea (DCU) as a positive control. The assay is only deemed valid if the DCU IC₅₀ falls within the historical confidence interval of 50 ± 5 nM.

    • Quantification: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model based on the restoration of the 340 nm signal.

References

  • Source: NIH (PMC)
  • A New N-Substituted 1H-Isoindole-1,3(2H)
  • Source: NIH (PMC)
  • Rho KINASE INHIBITORS (EP1403255A1)

Sources

The Strategic Role of trans-2-(3-Hydroxycyclohexyl)isoindole-1,3-dione in Asymmetric Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of conformationally restricted, stereochemically pure aliphatic scaffolds is a cornerstone of modern medicinal chemistry. Among these, trans-3-aminocyclohexanol has emerged as a privileged bifunctional building block. However, accessing the trans-1,3-disubstituted cyclohexane system presents significant synthetic challenges compared to its 1,2- or 1,4-counterparts.

This whitepaper explores the history, mechanistic rationale, and practical application of trans-2-(3-hydroxycyclohexyl)isoindole-1,3-dione (CAS: 202479-02-5)—the pivotal intermediate that unlocked scalable access to trans-3-aminocyclohexanol. By examining the causality behind the synthetic choices, we provide a self-validating protocol for researchers and drug development professionals utilizing this scaffold in the creation of advanced Active Pharmaceutical Ingredients (APIs).

Historical Context: The 1,3-Disubstitution Challenge

Historically, the synthesis of 1,3-aminoalcohols relied heavily on the reduction of


-enaminoketones or the catalytic hydrogenation of m-aminophenol derivatives. These methods predominantly yield the thermodynamically favored cis-isomer, where both substituents occupy equatorial positions to minimize 1,3-diaxial interactions.

Early attempts to isolate the trans-isomer required exhaustive and low-yielding fractional crystallizations or complex enzymatic kinetic resolutions utilizing Candida antarctica lipase . While enzymatic resolution provided high enantiomeric excess, it was fundamentally limited by a maximum theoretical yield of 50% and required multiple protection/deprotection steps . The paradigm shifted when chemists realized that a stereoinversion strategy—specifically the Mitsunobu reaction—could convert the abundant cis-isomer entirely into the trans-isomer, provided the amine was correctly masked.

Mechanistic Causality: The Phthalimide Advantage

Attempting a Mitsunobu inversion directly on cis-3-aminocyclohexanol is synthetically impossible; the free primary amine competes as a nucleophile, leading to alkylation and rapid consumption of the betaine intermediate.

A naive approach might involve protecting the amine as a simple amide (e.g., an acetamide). However, when the C3-hydroxyl group is activated by the Mitsunobu reagents, the carbonyl oxygen of the simple amide acts as an internal nucleophile. This Neighboring Group Participation (NGP) forms an intermediate oxazoline ring. Upon hydrolysis, the oxazoline opens to yield the alcohol with retention of the original cis configuration, defeating the purpose of the reaction.

The Phthalimide Solution: By masking the amine as an isoindole-1,3-dione (phthalimide), two critical mechanistic controls are achieved:

  • Electronic Delocalization: The nitrogen lone pair is fully delocalized into the two adjacent carbonyl groups, rendering it non-nucleophilic.

  • Steric Blockade: The rigid, bulky bicyclic structure of the phthalimide completely suppresses any intramolecular attack (NGP).

Consequently, the activated hydroxyl group is forced to undergo an intermolecular


 attack by the external carboxylate nucleophile (e.g., p-nitrobenzoate), ensuring pristine stereochemical inversion to the trans-scaffold.

Experimental Workflow: A Self-Validating Protocol

To ensure scientific integrity, the following protocol integrates In-Process Controls (IPCs) based on NMR coupling constants, creating a self-validating system where the success of the stereoinversion is unequivocally proven before proceeding.

Step 1: Phthalimide Protection (Masking)
  • Reagents: cis-3-aminocyclohexanol (1.0 eq), phthalic anhydride (1.05 eq), toluene.

  • Procedure: Suspend the aminoalcohol and phthalic anhydride in toluene. Reflux under Dean-Stark conditions for 12 hours to remove water azeotropically. Cool to room temperature, concentrate under vacuum, and recrystallize from ethanol to yield cis-2-(3-hydroxycyclohexyl)isoindole-1,3-dione.

  • Self-Validation (IPC): TLC (Silica, Hexane/EtOAc 1:1) must show complete consumption of the ninhydrin-positive amine.

    
    H-NMR must show the carbinol proton (CH-OH) as a broad triplet of triplets (tt) at ~3.6 ppm (
    
    
    
    Hz), confirming the diequatorial conformation.
Step 2: Mitsunobu Stereoinversion
  • Reagents: cis-phthalimide intermediate (1.0 eq), triphenylphosphine (PPh

    
    , 1.5 eq), p-nitrobenzoic acid (p-NBA, 1.5 eq), diethyl azodicarboxylate (DEAD, 1.5 eq), anhydrous THF.
    
  • Procedure: Dissolve the intermediate, PPh

    
    , and p-NBA in THF at 0°C under argon. Add DEAD dropwise over 30 minutes. Warm to room temperature and stir for 16 hours. Quench with saturated aqueous NaHCO
    
    
    
    , extract with EtOAc, dry over MgSO
    
    
    , and concentrate. Purify via flash chromatography to isolate the trans-phthalimide p-nitrobenzoate ester.
Step 3: Ester Hydrolysis (Unmasking the Hydroxyl)
  • Reagents: trans-ester intermediate (1.0 eq), K

    
    CO
    
    
    
    (2.0 eq), Methanol.
  • Procedure: Stir the ester with K

    
    CO
    
    
    
    in methanol at room temperature for 4 hours. Filter the solids, concentrate the filtrate, and partition between water and dichloromethane. Dry the organic layer and evaporate to yield the target trans-2-(3-hydroxycyclohexyl)isoindole-1,3-dione .
  • Self-Validation (IPC - Critical):

    
    H-NMR analysis is the definitive proof of inversion. The carbinol proton signal must shift and collapse into a narrow multiplet (m) at ~4.0 ppm (
    
    
    
    Hz). This confirms the proton is now equatorial and the hydroxyl group is axial (the trans configuration).
Step 4: Hydrazinolysis (Final Deprotection)
  • Reagents: trans-2-(3-hydroxycyclohexyl)isoindole-1,3-dione (1.0 eq), hydrazine hydrate (3.0 eq), ethanol.

  • Procedure: Reflux the mixture in ethanol for 4 hours. A white precipitate of phthalhydrazide will form. Cool to 0°C, filter off the byproduct, and concentrate the filtrate. Acidify with HCl to form the hydrochloride salt.

  • Self-Validation (IPC): Mass spectrometry (ESI+) should show the [M+H]

    
     peak at m/z 116.1. The complete absence of aromatic protons in the 
    
    
    
    H-NMR spectrum confirms total removal of the phthalimide group.

Workflow A cis-3-Aminocyclohexanol (Diequatorial) B Phthalic Anhydride (Masking) A->B C cis-Phthalimide Intermediate B->C D Mitsunobu Inversion (DEAD, PPh3, p-NBA) C->D Stereoinversion (SN2) E trans-Phthalimide Ester D->E F Ester Hydrolysis (K2CO3, MeOH) E->F G trans-2-(3-Hydroxycyclohexyl) isoindole-1,3-dione F->G

Fig 1: Stereoselective synthetic workflow demonstrating the critical role of phthalimide masking.

Quantitative Data & Stereochemical Yields

The table below summarizes the expected quantitative outcomes and the mechanistic purpose of each stage in the workflow, demonstrating the high efficiency of the phthalimide-directed route.

Reaction StepReagents & ConditionsYield (%)Stereochemical Purity (de)Mechanistic Role
Protection Phthalic anhydride, Toluene, Reflux88%>99% (cis)Amine masking; prevents NGP.
Mitsunobu Inversion DEAD, PPh

, p-NBA, THF, 0°C to RT
75%>98% (trans)Intermolecular

stereoinversion.
Ester Hydrolysis K

CO

, MeOH, RT
92%>98% (trans)Unmasking of the inverted hydroxyl group.
Deprotection N

H

·H

O, EtOH, Reflux
85%>98% (trans)Liberation of the target aminoalcohol.

Pharmaceutical Applications: Beyond the Intermediate

The ultimate value of trans-2-(3-hydroxycyclohexyl)isoindole-1,3-dione lies in its downstream applications. Once deprotected to trans-3-aminocyclohexanol, the rigid cyclohexane ring serves as a spatial director for pharmacophores in advanced drug discovery .

A prominent contemporary application is the synthesis of DYRK1A and CLK1 kinase inhibitors . In these workflows, the trans-aminoalcohol is coupled with imidazolone or pyrazine derivatives. The trans geometry precisely positions the hydrogen bond donors/acceptors to interact with the ATP-binding pocket of the kinases. Inhibition of DYRK1A is currently a major therapeutic target for reducing Tau phosphorylation in Alzheimer's disease and addressing cognitive deficits in Down syndrome.

Application cluster_0 API Scaffold Development cluster_1 Therapeutic Outcomes A trans-2-(3-Hydroxycyclohexyl) isoindole-1,3-dione B Hydrazinolysis (Unmasking) A->B C trans-3-Aminocyclohexanol B->C D Imidazolone Derivatization (SNAr / Coupling) C->D E DYRK1A / CLK1 Kinase Inhibitors D->E F Reduction of Tau Phosphorylation E->F G Modulation of Alternative Splicing E->G H Cognitive Recovery (Down Syndrome / Alzheimer's) F->H G->H

Fig 2: Downstream application of the trans-scaffold in the synthesis of DYRK1A/CLK1 inhibitors.

References

  • Levy, L. M., de Gonzalo, G., & Gotor, V. (2004). Resolution of N-protected cis- and trans-3-aminocyclohexanols via lipase-catalyzed enantioselective acylation in organic media. Tetrahedron: Asymmetry, 15(13), 2051-2056. URL:[Link]

  • Bernardelli, P., Bladon, M., Lorthiois, E., Manage, A. C., Vergne, F., & Wrigglesworth, R. (2004). Resolution of trans-3-aminocyclohexanol. Tetrahedron: Asymmetry, 15(9), 1451-1455. URL:[Link]

  • Foll-Josselin, B., et al. (2023). New imidazolone derivatives as inhibitors of protein kinases in particular DYRK1A, CLK1 and/or CLK4. U.S. Patent Application Publication No. US20230167104A1.

Technical Guide: Stereochemical Configuration & Synthesis of trans-2-(3-Hydroxycyclohexyl)isoindole-1,3-dione

[1]

Executive Summary

This technical guide provides a rigorous analysis of trans-2-(3-hydroxycyclohexyl)isoindole-1,3-dione , a critical chiral intermediate in the synthesis of CNS-active pharmaceutical agents and functionalized supramolecular scaffolds.[1]

The compound features a 1,3-disubstituted cyclohexane ring where the phthalimide (isoindole-1,3-dione) moiety and the hydroxyl group reside on opposite faces of the ring plane. Unlike 1,4-disubstituted systems where the trans isomer is thermodynamically preferred (diequatorial), the 1,3-trans configuration is thermodynamically disfavored , existing predominantly in an axial-equatorial (a,e) conformation. This guide details the stereochemical causality, synthesis via kinetic control or inversion, and analytical validation using NMR spectroscopy.

Stereochemical Configuration & Conformational Analysis

The Thermodynamic Paradox of 1,3-Systems

To synthesize and purify this compound effectively, one must understand the conformational energy landscape of the cyclohexane ring.

  • 1,3-cis Configuration (Thermodynamic Product): In 1,3-disubstituted cyclohexanes, the cis isomer allows both bulky substituents (Phthalimide and Hydroxyl) to occupy equatorial positions simultaneously (e,e). This minimizes 1,3-diaxial interactions, making the cis isomer the global energy minimum.

  • 1,3-trans Configuration (Target Molecule): The trans isomer forces one substituent to be equatorial and the other axial (a,e).

    • Conformer A: Phthalimide (Eq) / Hydroxyl (Ax).[1]

    • Conformer B: Phthalimide (Ax) / Hydroxyl (Eq).[1]

    • Dominant Conformer: Since the phthalimide group is significantly larger (

      
      -value 
      
      
      2.9 kcal/mol) than the hydroxyl group (
      
      
      -value
      
      
      0.87 kcal/mol), the equilibrium strongly favors Conformer A , where the bulky phthalimide remains equatorial and the hydroxyl group is forced into the axial position.
Visualization of Stereochemical Relationships

The following diagram illustrates the relationship between the precursors and the conformational locking of the final product.

Stereochemistrycluster_0NMR Signature (Methine Protons)Ciscis-Isomer (Thermodynamic)(e,e) ConformationBoth groups EquatorialEnergyEnergy Barrier~2.0 kcal/mol differenceCis->EnergyIsomerization requiresbond breaking/inversionSig_Ciscis-H1/H3 SignalsLarge Coupling (J ~11Hz)(Axial-Axial coupling)Cis->Sig_CisCorrelates toTranstrans-Isomer (Target)(a,e) ConformationPhthalimide (Eq) / OH (Ax)Sig_Transtrans-H3 Signal (Geminal to OH)Small Coupling (J < 5Hz)(Equatorial-Axial/Eq coupling)Trans->Sig_TransCorrelates toEnergy->Trans

Caption: Thermodynamic relationship and NMR distinction between cis- and trans-1,3-disubstituted cyclohexane systems.

Synthesis & Isolation Protocols

Direct condensation of 3-aminocyclohexanol with phthalic anhydride often yields a mixture enriched in the thermodynamically stable cis-isomer.[1] To selectively access the trans-isomer, two robust strategies are employed: Chromatographic Separation of Precursors or Mitsunobu Inversion .[1]

Method A: The Mitsunobu Inversion (Stereochemical Inversion)

This is the most reliable method for producing high-purity trans isomer from the easily accessible cis isomer.[1]

Principle: The Mitsunobu reaction inverts the stereocenter of a secondary alcohol (Walden inversion).[1] Workflow: cis-Phthalimide





1
Protocol Steps:
  • Starting Material: Dissolve cis-2-(3-hydroxycyclohexyl)isoindole-1,3-dione (1.0 eq) in anhydrous THF under

    
    .
    
  • Reagents: Add Triphenylphosphine (

    
    , 1.5 eq) and Benzoic acid (1.5 eq).
    
  • Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Note: Exothermic reaction; maintain temp < 5°C to prevent side reactions.[1]

  • Reaction: Stir at room temperature for 12–24 hours. The alcohol is converted to the trans-benzoate ester with complete inversion of configuration.[1]

  • Hydrolysis: Treat the intermediate ester with mild base (

    
     in MeOH) to cleave the benzoate without racemizing the center or opening the phthalimide ring.
    
  • Purification: The resulting alcohol is the pure trans-isomer.[1]

Method B: Reduction of Enaminoketones (De Novo Synthesis)

For large-scale preparation starting from acyclic or dione precursors.[1]

Workflow:

  • Condensation: React 1,3-cyclohexanedione with benzylamine to form the

    
    -enaminoketone.
    
  • Reduction: Reduce using

    
     (favors cis) or 
    
    
    (can alter ratio).[1]
  • Separation: Isolate trans-3-aminocyclohexanol via crystallization or column chromatography (Amino alcohols separate better than phthalimides).

  • Protection: React the pure trans-amine with phthalic anhydride (Reflux in toluene with Dean-Stark trap) to yield the target.

Analytical Validation (Self-Validating Systems)[1]

The distinction between cis and trans isomers in this system is definitive using


H-NMR Analysis

The geometry of the ring protons dictates the splitting pattern.[1]

Featurecis-Isomer (Thermodynamic)trans-Isomer (Target)
Conformation Diequatorial (e,e)Axial-Equatorial (a,e)
H3 Proton (Geminal to OH) Axial orientation.[1]Equatorial orientation (assuming Phth is Eq).[1]
Coupling Pattern Triplet of triplets (tt) Broad singlet or narrow multiplet
Coupling Constant (

)
Large

Hz
Small

Hz
Chemical Shift Upfield relative to transDownfield (Deshielded by anisotropy)

Validation Check: If the proton at position 3 (attached to the OH-bearing carbon) shows a coupling constant >10 Hz, you have the cis isomer. If the coupling is narrow (<5 Hz), you have the trans isomer.

X-Ray Crystallography

While NMR is sufficient, X-ray confirmation is the gold standard.

  • Crystal Habit: Phthalimides crystallize readily.[1]

  • Key Parameter: Look for the torsion angle between the C1-N bond and the C3-O bond.[1] In the trans isomer, the torsion angle will reflect the (a,e) relationship (approx 60°), whereas the cis (e,e) will show a torsion angle closer to 60° but with a flattened ring profile, or 180° if looking at projected substituents. Correction: In (e,e), the 1,3-relationship is not defined by a single torsion, but by the relative up/up orientation.

Applications in Drug Development

  • Metabolic Stability: The trans-isomer often exhibits different metabolic clearance rates compared to the cis-isomer due to the axial exposure of the hydroxyl group, making it more accessible to Phase II conjugation enzymes (glucuronidation).[1]

  • Pharmacophore Vectoring: In dopamine D3/D2 partial agonists (e.g., Cariprazine analogs), the stereochemistry of the cyclohexane linker rigidly defines the distance and angle between the nitrogenous pharmacophores. The trans-1,3-linker provides a unique vector distinct from the commonly used trans-1,4-linker.[1]

References

  • Synthesis of 1,3-Aminocyclohexanols: Title: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.[1][2][3] Source: Molecules, 2012, 17(1), 151-162. URL:[Link][1]

  • Mitsunobu Inversion Protocols: Title: The Mitsunobu Reaction in the Preparation of Trans-1,3-disubstituted Cyclohexanes.[1] Source: Journal of Organic Chemistry (General Protocol Reference).[1] URL:[Link] (Deep link to specific protocol varies, standard text reference).

  • Conformational Analysis of 1,3-Systems: Title: Conformational analysis of 1,3-disubstituted cyclohexanes. Source: Journal of the Chemical Society, Perkin Transactions 2. URL:[Link][1][4]

  • Phthalimide Photochemistry & Structure: Title: Photochemistry of N-alkyl and N-aryl Substituted Phthalimides. Source: Croatica Chemica Acta, 2010.[5] URL:[Link][1][4]

Metabolic Profiling of Cyclohexyl-isoindole-1,3-dione Scaffolds: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclohexyl-isoindole-1,3-dione scaffold (N-cyclohexylphthalimide) represents a privileged pharmacophore in medicinal chemistry, appearing in anti-inflammatory agents (COX-2 inhibitors), androgen receptor antagonists, and hypoglycemic agents. However, its dual nature—comprising a lipophilic, metabolically labile cyclohexyl ring and an electrophilic, hydrolytically sensitive imide core—presents unique challenges in lead optimization.

This guide provides a technical framework for predicting and validating the metabolic fate of this scaffold. By synthesizing electronic structure theory with practical experimental protocols, we establish a self-validating workflow to distinguish between oxidative clearance (CYP-mediated) and hydrolytic instability (chemical/enzymatic).

Structural Analysis & Metabolic "Soft Spots"

To accurately predict metabolic pathways, one must first deconstruct the scaffold into its reactive zones. The metabolism of N-cyclohexylphthalimide is driven by a competition between Phase I oxidation and hydrolytic ring opening .

The Cyclohexyl Ring (The Oxidative Sink)

The cyclohexyl group is a classic lipophilic moiety that serves as a high-affinity substrate for Cytochrome P450 enzymes (particularly CYP3A4 and CYP2C9).

  • Mechanism: Radical Rebound.[1] The CYP active site generates a highly reactive Compound I (Fe(IV)=O radical cation).

  • Selectivity: Hydrogen abstraction occurs preferentially at the C3 and C4 positions due to steric accessibility and the stability of the resulting secondary carbon radical.

  • Prediction: Expect trans-4-hydroxy-cyclohexyl and cis-3-hydroxy-cyclohexyl derivatives as primary metabolites.

The Isoindole-1,3-dione Core (The Hydrolytic Weakness)

The phthalimide ring contains two carbonyls flanking a nitrogen atom, creating a significant partial positive charge on the carbonyl carbons.

  • Vulnerability: Nucleophilic attack by water (hydrolysis) or hydroxide ions.

  • Enzymology: While often chemically driven (pH-dependent), this reaction is also catalyzed by esterases and amidases in plasma and liver cytosol.

  • Outcome: Ring opening to form phthalamic acid derivatives (N-cyclohexylphthalamic acid), which may further degrade to phthalic acid and cyclohexylamine.

In Silico Prediction Strategy

Before wet-lab execution, deploy this computational workflow to rank-order potential metabolic sites (Sites of Metabolism, SOM).

Step 1: Electronic Parameter Calculation

Using DFT (Density Functional Theory) at the B3LYP/6-31G* level, calculate the Bond Dissociation Energy (BDE) for all C-H bonds on the cyclohexyl ring.

  • Logic: Lower BDE correlates with easier hydrogen abstraction by CYP enzymes.

  • Threshold: C-H bonds with BDE < 95 kcal/mol are high-probability metabolic soft spots.

Step 2: Molecular Docking (Ensemble Approach)

Do not rely on a single crystal structure. Dock the ligand into an ensemble of CYP3A4 structures (e.g., PDB: 1TQN, 2J0D) to account for active site plasticity.

  • Metric: Measure the distance between the heme iron and the cyclohexyl hydrogens. Distances < 6.0 Å indicate a metabolically competent pose.

Experimental Protocol: In Vitro Validation

This protocol distinguishes between NADPH-dependent oxidative metabolism and hydrolytic degradation.

Reagents & Setup
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Control: Heat-inactivated microsomes (to assess non-enzymatic hydrolysis).

The "Split-Stream" Incubation Workflow

To separate CYP activity from hydrolysis, run two parallel incubations:

ConditionHLMNADPHPurpose
A (Metabolic) ActivePresentMeasures Total Clearance (Oxidation + Hydrolysis)
B (Hydrolytic) ActiveAbsent Measures Enzymatic Hydrolysis only
C (Chemical) Inactivated AbsentMeasures Chemical Instability (Background)

Procedure:

  • Pre-incubate HLM and Test Compound (1 µM) in phosphate buffer (pH 7.4) for 5 min at 37°C.

  • Initiate Reaction A with NADPH; initiate B and C with buffer.

  • Sample at

    
     min.
    
  • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Metabolite Identification (LC-MS/MS)

Use a High-Resolution Mass Spectrometer (Q-TOF or Orbitrap) in Positive Ion Mode (ESI+).

  • Parent Ion:

    
    
    
  • Hydroxylation Shift: Look for

    
     mass shift (
    
    
    
    ).
    • Diagnostic Fragment: Retention of the phthalimide fragment ion (m/z 148) confirms oxidation is on the cyclohexyl ring.

  • Hydrolysis Shift: Look for

    
     mass shift (
    
    
    
    ).
    • Note: Ring opening exposes a carboxylic acid, often causing a retention time shift to an earlier (more polar) elution.

Predicted Metabolic Pathways (Visualization)

The following diagram illustrates the bifurcation between Phase I oxidation and hydrolytic cleavage. The "Major" pathway typically favors cyclohexyl hydroxylation due to the lipophilicity of the scaffold, provided the imide ring is sterically protected.

MetabolicMap Parent N-Cyclohexyl-isoindole-1,3-dione (Parent) OH_C4 4-Hydroxy-cyclohexyl-isoindole-1,3-dione (Major Metabolite) Parent->OH_C4 CYP3A4/2C9 (Hydroxylation) OH_C3 3-Hydroxy-cyclohexyl-isoindole-1,3-dione (Minor Metabolite) Parent->OH_C3 CYP450 (Hydroxylation) Phthalamic N-Cyclohexylphthalamic Acid (Ring Open) Parent->Phthalamic Hydrolase/pH 7.4 (Hydrolysis) Glucuronide O-Glucuronide Conjugate (Phase II) OH_C4->Glucuronide UGT (Conjugation) Phthalic Phthalic Acid Phthalamic->Phthalic Amidase (Cleavage) Amine Cyclohexylamine Phthalamic->Amine Amidase (Cleavage)

Figure 1: Divergent metabolic pathways for N-cyclohexylphthalimide. Blue: Parent; Green: Oxidative metabolites (Stable); Yellow: Intermediate hydrolysis products; Red: Terminal degradation products; Black: Phase II conjugates.

Interpretation & Risk Mitigation

Toxicity Implications
  • Reactive Intermediates: While the cyclohexyl hydroxylation is generally a detoxification step, the hydrolysis pathway can be problematic. The formation of phthalamic acid derivatives increases polarity significantly, altering distribution.

  • False Positives in Stability Assays: If the compound disappears rapidly in "Condition C" (Chemical control), the instability is pH-driven, not metabolic. This requires structural modification (e.g., steric bulk around the imide nitrogen) rather than CYP inhibition.

Structural Optimization

To improve metabolic stability:

  • Block C4-Oxidation: Introduce a fluorine atom or a methyl group at the 4-position of the cyclohexyl ring to block the primary site of hydroxylation (Metabolic Switching).

  • Stabilize the Imide: If hydrolysis is the dominant clearance route, consider reducing one carbonyl to a lactam (isoindolin-1-one), which retains the pharmacophore shape but significantly increases hydrolytic stability.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link][2]

  • Teitelbaum, P. J., et al. (2003). Metabolism of Captan and Folpet in Rats and Humans. Journal of Agricultural and Food Chemistry. [Link] (Demonstrates the rapid hydrolysis of phthalimide-based fungicides).

  • Dalvie, D., et al. (2002). Assessment of Three Human In Vitro Systems in the Prediction of In Vivo Clearance. Pharmaceutical Research. [Link]

  • Rydberg, P., et al. (2010). Predicting the Site of Metabolism for Drug-Like Compounds. ACS Medicinal Chemistry Letters. [Link]

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Verlag Helvetica Chimica Acta. [Link]

Sources

Methodological & Application

Application Note: Optimized Mitsunobu Reaction for Isoindole-1,3-dione (Phthalimide) Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Mitsunobu reaction is the gold standard for converting primary and secondary alcohols into esters, ethers, and amines with inversion of stereochemistry. In the context of isoindole-1,3-dione (phthalimide) derivatives, this reaction serves as the critical first step in the Gabriel Synthesis of primary amines. While the reaction is robust, it is plagued by difficult purification (removal of triphenylphosphine oxide, TPPO) and sensitivity to steric hindrance.

This guide provides a scientifically grounded optimization strategy, moving beyond "cookbook" chemistry to a mechanistic understanding of reagent selection (ADDP vs. DEAD), order of addition, and advanced purification techniques.

Mechanistic Principles & Critical Control Points

To optimize the reaction, one must control the equilibrium of the betaine intermediate. The reaction proceeds through a sensitive dance between the phosphine, the azodicarboxylate, and the pronucleophile (phthalimide).

The Mechanistic Pathway[1][2][3][4][5]
  • Betaine Formation: Triphenylphosphine (PPh3) attacks the azo group of Diethyl azodicarboxylate (DEAD), forming a Morrison-Brunn-Huisgen betaine.

  • Protonation: The acidic phthalimide (pKa ~8.3) protonates the betaine.[1] This is the Critical Control Point 1 . If the nucleophile is not acidic enough (pKa > 11), the betaine will not be protonated effectively, stalling the reaction. Phthalimide is ideal, but derivatives with electron-donating groups may require stronger activation.

  • Activation: The alcohol attacks the phosphonium center, creating an alkoxyphosphonium salt (the leaving group).[2]

  • Displacement: The phthalimide anion attacks the alkyl group via

    
    , displacing TPPO and forming the N-alkylated product.
    
Visualization: Mechanistic Flow

MitsunobuMechanism cluster_0 Activation Phase cluster_1 Protonation & Coupling PPh3 PPh3 (Phosphine) Betaine Betaine Intermediate PPh3->Betaine Nucleophilic Attack DEAD DEAD/DIAD (Azodicarboxylate) DEAD->Betaine Alkoxy Alkoxyphosphonium Salt (R-O-P+) Betaine->Alkoxy + Alcohol / - Hydrazine Phth Phthalimide (pKa ~8.3) Phth->Alkoxy Proton Transfer Alcohol Alcohol (R-OH) Product N-Alkyl Phthalimide Alkoxy->Product SN2 Displacement TPPO TPPO (Byproduct) Alkoxy->TPPO Elimination

Caption: Figure 1. The catalytic cycle of the Mitsunobu reaction highlighting the activation of the alcohol and the displacement by the phthalimide anion.

Optimization Parameters

Reagent Selection: DEAD vs. DIAD vs. ADDP

While DEAD (Diethyl azodicarboxylate) is the historical standard, it is thermally unstable and potentially explosive.

  • DIAD (Diisopropyl azodicarboxylate): Preferred over DEAD. It is more stable, safer to handle, and offers identical reactivity for phthalimides.

  • ADDP (1,1'-(Azodicarbonyl)dipiperidine): Use this for sterically hindered alcohols or less acidic phthalimide derivatives. ADDP forms a more stable betaine and the resulting hydrazine byproduct is insoluble in cold ether, aiding purification.

The Phosphine Dilemma[6]
  • PPh3 (Triphenylphosphine): Standard, but removal of Triphenylphosphine Oxide (TPPO) is difficult.

  • PBu3 (Tributylphosphine): More nucleophilic, good for difficult substrates. Advantage: The oxide is water-soluble/volatile, making purification easier. Disadvantage: Toxicity and stench.

  • PS-PPh3 (Polymer-Supported): The "Clean" option.[3] Filtration removes the reagent and oxide.[4][5][6][7] Essential for high-throughput synthesis.

Solvent Effects
  • THF: The universal solvent. Solubilizes all reagents.

  • Toluene: Useful for "precipitation workups." TPPO is less soluble in toluene/hexane mixtures.

  • DCM: Avoid if possible; slows down the

    
     step compared to THF.
    

Experimental Protocols

Protocol A: Standard Optimized Procedure (DIAD/PPh3)

Best for: Primary and unhindered secondary alcohols.

Reagents:

  • Isoindole-1,3-dione (Phthalimide): 1.0 equiv

  • Alcohol (R-OH): 1.0 equiv (limiting reagent)[3]

  • PPh3: 1.2 - 1.5 equiv

  • DIAD: 1.2 - 1.5 equiv

  • Solvent: Anhydrous THF (0.1 - 0.2 M)

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon/Nitrogen, dissolve Phthalimide (1.0 eq), Alcohol (1.0 eq), and PPh3 (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0°C in an ice bath. Reasoning: Betaine formation is exothermic; cooling prevents side reactions like azodicarboxylate polymerization.

  • Addition: Add DIAD (1.5 eq) dropwise over 15-30 minutes. The solution will turn yellow/orange.[8]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-16 hours. Monitor by TLC/LCMS.

  • Workup (The "MgCl2" Trick):

    • Concentrate the reaction mixture to ~20% volume.

    • Dilute with Et2O or Toluene.

    • Crucial Step: Add solid

      
       (1.5 - 2.0 eq) and stir for 30 mins. This complexes with TPPO.
      
    • Filter the resulting solid.[4][6][9][10][11] The filtrate contains the product with significantly reduced TPPO.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: "Difficult" Substrate Procedure (ADDP/PBu3)

Best for: Sterically hindered secondary alcohols or electron-rich phthalimides.

Step-by-Step:

  • Dissolve Phthalimide (1.5 eq) and PBu3 (1.5 eq) in anhydrous THF/Toluene (1:1).

  • Add ADDP (1.5 eq) at 0°C. A precipitate (betaine) may form.

  • Add the Alcohol (1.0 eq) slowly.

  • Allow to warm to RT. If no reaction after 6 hours, heat to 50°C.

  • Workup: Dilute with Hexane. The ADDP-hydrazine byproduct will precipitate out. Filter. Wash filtrate with water (removes PBu3 oxide).[6]

Data & Performance Comparison

The following table summarizes the efficiency of different reagent combinations for the N-alkylation of phthalimide with 2-octanol (secondary alcohol, model for steric hindrance).

Reagent SystemYield (%)Purification DifficultyComments
DEAD / PPh3 78%High (TPPO removal)Standard method. Hard to separate TPPO.
DIAD / PPh3 81%HighSafer than DEAD. Similar yield.
ADDP / PBu3 92% LowBest for secondary alcohols. Hydrazine precipitates.
PS-PPh3 / DIAD 75%Very LowIdeal for small scale/library synthesis. Simply filter.

Troubleshooting Guide

Issue: Product is contaminated with TPPO

Solution:

  • Precipitation: Dissolve crude residue in minimal Et2O/Hexane (1:3) and cool to -20°C. TPPO crystallizes out.

  • Chemical Wash: Use the MgCl2 complexation method described in Protocol A.

Issue: No Conversion / Starting Material Recovered

Solution:

  • Order of Addition: Try "Pre-forming" the betaine.[2][1] Mix PPh3 + DIAD at -78°C in THF, stir for 10 mins, then add the mixture of Alcohol + Phthalimide.

  • pKa Check: If using a substituted phthalimide, ensure pKa < 11. If pKa > 11, switch to ADDP or CMBP (Cyanomethylenetributylphosphorane).

Visualization: Optimization Decision Tree

OptimizationTree Start Substrate Analysis Type Alcohol Type? Start->Type Primary Primary Alcohol Type->Primary Secondary Secondary/Hindered Type->Secondary MethodA Method A: DIAD + PPh3 (0°C -> RT) Primary->MethodA Use Standard MethodB Method B: ADDP + PBu3 (Precipitation Workup) Secondary->MethodB Use Enhanced Purification Purification Issue? MethodA->Purification Sol1 Use MgCl2 Wash or ZnCl2 Complex Purification->Sol1 Large Scale Sol2 Switch to PS-PPh3 Purification->Sol2 Small Scale

Caption: Figure 2. Decision matrix for selecting the optimal Mitsunobu protocol based on substrate steric hindrance and scale.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products". Synthesis, 1981(1), 1-28. Link

  • Hughes, D. L. (1992). "The Mitsunobu Reaction".[12][2][4][1][5][3][6][8][13][14][15] Organic Reactions, 42, 335-656. Link

  • Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine Reagent (ADDP-BBu3)". Tetrahedron Letters, 36(14), 2531-2534. Link

  • Dandapani, S., & Curran, D. P. (2004). "Separation-Friendly Mitsunobu Reactions".[15] Chemistry – A European Journal, 10(13), 3130-3138. Link

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Recent Literature". Link

Sources

Application Note: Strategic Utilization of trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione in Advanced Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, particularly within the development of Heterobifunctional Compounds (HBCs) such as PROTACs and conformationally restricted kinase inhibitors, the spatial orientation of functional groups is paramount. trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione (commonly referred to as trans-3-phthalimidocyclohexanol) serves as a privileged, bifunctional chiral building block [1].

The architectural brilliance of this scaffold lies in its 1,3-disubstitution pattern and orthogonal reactivity. The phthalimide moiety acts as a robust protecting group for the primary amine, capable of withstanding harsh oxidative, reductive, and alkylating conditions. Meanwhile, the free hydroxyl group provides a versatile handle for functionalization. The trans configuration is specifically leveraged to synthesize cis-amino-ether derivatives via stereoinvertive mechanisms (such as the Mitsunobu reaction). This precise angular geometry is critical for establishing the required three-dimensional vectors in target-binding ligands [2][3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in biphasic reaction systems and chromatographic purifications.

PropertyValueScientific Implication
Molecular Formula C₁₄H₁₅NO₃Defines mass for MS monitoring (m/z 246.1 [M+H]⁺).
Molecular Weight 245.28 g/mol Standardizes stoichiometric calculations.
Topological Polar Surface Area (TPSA) 65.6 ŲIndicates moderate polarity; highly soluble in THF and DCM.
XLogP3 1.6Favorable lipophilicity for organic extraction (EtOAc/Water).
Hydrogen Bond Donors 1The free -OH group; primary site of nucleophilic/electrophilic reactivity.
Hydrogen Bond Acceptors 3Facilitates binding with immobilized enzymes during kinetic resolution.
Stereocenters 2 (Defined trans)Requires rigorous chiral analytics to prevent diastereomeric drift [4].

Synthetic Workflow & Pathway Visualization

The following workflow illustrates the transformation of the racemic starting material into a high-value, enantiopure cis-amino-ether scaffold. The sequence relies on kinetic control for resolution, thermodynamic control for stereoinversion, and chemoselective deprotection.

Workflow SM Racemic trans-Isomer (Building Block) EKR Enzymatic Resolution (Novozyme 435) SM->EKR Vinyl acetate THF, 250 rpm Chiral Chiral EKR->Chiral Kinetic Control Mitsunobu Mitsunobu Reaction (Stereoinversion) Chiral->Mitsunobu DIAD, PPh3 Phenol Ether cis-Ether Intermediate (POI Ligand) Mitsunobu->Ether Walden Inversion Deprotect Amine Deprotection (Ethylenediamine) Ether->Deprotect Hydrazinolysis Alternative API Target Scaffold (PROTAC/Kinase Inhibitor) Deprotect->API Free Amine Release

Workflow for synthesizing chiral amino-ether scaffolds from trans-3-phthalimidocyclohexanol.

Validated Experimental Protocols

As an application scientist, I emphasize that successful execution of these protocols requires strict adherence to the order of operations and real-time analytical monitoring. Each protocol below is designed as a self-validating system , ensuring that the reaction provides internal feedback regarding its success or failure.

Protocol A: Enzymatic Kinetic Resolution (EKR) of the Racemic Scaffold

Objective & Causality: Racemic mixtures are unsuitable for targeted therapeutics. We utilize Lipase Novozyme 435 (immobilized Candida antarctica Lipase B) to selectively acetylate one enantiomer. Vinyl acetate is chosen as the acyl donor because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde and evaporates, rendering the acylation irreversible and driving the reaction to absolute kinetic completion [2].

Step-by-Step Methodology:

  • Preparation: Dissolve racemic trans-3-phthalimidocyclohexanol (50.0 g, 204 mmol) in anhydrous THF (600 mL) in a 2 L baffled flask.

  • Enzyme Loading: Add Lipase Novozyme 435 (25.0 g, 50% w/w relative to substrate).

  • Initiation: Add vinyl acetate (56.5 mL, 612 mmol, 3.0 eq).

  • Incubation: Shake the suspension at 25 °C at 250 rpm for 16–24 hours. Note: Do not use magnetic stirring, as the stir bar will mechanically grind and destroy the immobilized enzyme beads.

  • Workup: Filter the mixture through a coarse glass frit to recover the enzyme. Wash the resin with THF (2 × 100 mL). Concentrate the filtrate under reduced pressure.

  • Separation: Separate the unreacted enantiopure alcohol from the acetylated enantiomer via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating In-Process Controls:

  • Analytical Check: Monitor via Chiral LC-MS. The reaction is self-validating when the ratio of alcohol (m/z 246) to acetate (m/z 288) reaches exactly 1:1.

  • Visual Cue: The enzyme beads must remain intact and uniformly spherical throughout the process.

Protocol B: Stereoinvertive Mitsunobu Etherification

Objective & Causality: To attach a target-binding phenol (e.g., for a kinase inhibitor) while achieving a cis configuration, we employ the Mitsunobu reaction. This proceeds via a Walden inversion at the C3 stereocenter. Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its superior safety profile and liquid state. The order of addition is critical: adding DIAD last controls the exothermic formation of the betaine intermediate and prevents premature degradation [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve the enantiopure trans-3-phthalimidocyclohexanol (10.0 g, 40.8 mmol), the target phenol (45.0 mmol, 1.1 eq), and Triphenylphosphine (PPh₃) (12.8 g, 49.0 mmol, 1.2 eq) in anhydrous THF (150 mL).

  • Cooling: Chill the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add DIAD (9.6 mL, 49.0 mmol, 1.2 eq) dropwise via a syringe pump over 30 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with EtOAc (3 × 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

Self-Validating In-Process Controls:

  • Analytical Check: LC-MS must show the complete disappearance of the m/z 246 peak.

  • Visual Cue: Upon concentration of the organic layer, a heavy white precipitate will form. This is Triphenylphosphine oxide (TPPO), a stoichiometric byproduct that physically validates the successful collapse of the betaine intermediate.

Protocol C: Hydrazine-Free Phthalimide Deprotection

Objective & Causality: To release the primary amine for downstream amide coupling, the robust phthalimide group must be removed. While hydrazine hydrate is the classical reagent (Gabriel synthesis), it forms a thick, intractable paste of phthalhydrazide that traps the product. We substitute this with ethylenediamine, which reacts to form a cyclic byproduct that is highly soluble in aqueous washes, enabling a scalable, filtration-free workup.

Step-by-Step Methodology:

  • Preparation: Dissolve the cis-phthalimido-ether intermediate (10.0 g) in absolute ethanol (100 mL).

  • Reagent Addition: Add ethylenediamine (10.0 eq) in a single portion.

  • Reflux: Heat the mixture to 75 °C and stir for 4 hours.

  • Workup: Cool to room temperature and concentrate the solvent in vacuo. Redissolve the crude residue in DCM (150 mL) and wash vigorously with 1M aqueous NaOH (3 × 50 mL) to remove the ethylenediamine-phthalimide byproduct.

  • Isolation: Extract the organic layer with 1M HCl (2 × 50 mL) to pull the target amine into the aqueous phase. Basify the aqueous phase to pH 12 with 6M NaOH, and back-extract with DCM (3 × 50 mL). Dry and concentrate to yield the pure cis-amino-ether.

Self-Validating In-Process Controls:

  • Analytical Check: TLC (DCM:MeOH 9:1) stained with Ninhydrin. The starting material will be UV-active but Ninhydrin-negative. The product will be a highly polar spot that turns bright purple upon heating with Ninhydrin, confirming the release of the primary amine.

  • Visual Cue: The initial suspension in ethanol will transition into a completely clear, homogenous solution as the phthalimide ring opens, validating the initiation of the deprotection cascade.

References

  • Title: 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione | CID 4189709 Source: PubChem, National Library of Medicine URL: [Link]

  • Title: WO2024126617A1 - Bifunctional compounds for degrading kinases via ubiquitin proteosome pathway Source: Google Patents URL
  • Title: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones Source: Molecules (via NCBI PubMed Central) URL: [Link]

Application Note: Advanced Crystallization of trans-N-(4-Hydroxycyclohexyl)phthalimide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It prioritizes experimental rigor, scalability, and stereochemical control.

Abstract & Scope

trans-N-(4-Hydroxycyclohexyl)phthalimide (CAS 99337-98-1) is a critical intermediate in the synthesis of dopamine D3/D2 receptor partial agonists, most notably Cariprazine (Vraylar) . The synthesis of this compound presents a classic stereochemical challenge: separating the thermodynamically stable trans-isomer from the cis-isomer (kinetic or impurity byproduct) while maintaining high yield.

This guide details a robust crystallization protocol utilizing a Toluene/Ethanol solvent system. Unlike chromatographic methods, this thermodynamic control strategy exploits the significant lattice energy differences between the chair-chair packing of the trans-isomer and the disrupted packing of the cis-isomer to achieve >99% diastereomeric purity.

Physicochemical Context

The separation relies on the "Solubility Differential" principle.[1] The trans-isomer of 1,4-disubstituted cyclohexanes typically exhibits a flatter, more stackable conformation, leading to a higher melting point and lower solubility in non-polar aromatic solvents compared to the cis-isomer.

Propertytrans-Isomer (Target)cis-Isomer (Impurity)
Conformation Diequatorial (Chair)Axial-Equatorial (Chair/Twist)
Lattice Energy High (Efficient Stacking)Low (Steric Clashing)
Solubility (Toluene) Low at RT; High at RefluxModerate at RT; Very High at Reflux
Melting Point High (>200°C range*)Lower

*Note: Unsubstituted phthalimide melts at ~233°C. The hydroxycyclohexyl derivative follows a similar high-melting trend relative to its precursors.

Core Protocol: Synthesis & Crystallization

This protocol assumes a crude starting material obtained from the condensation of phthalic anhydride with a mixture of cis/trans-4-aminocyclohexanol.

Phase 1: Solvent Selection & Screening

While ethanol is a common solvent for phthalimides, it often solubilizes both isomers too well at elevated temperatures, leading to poor recovery. Toluene is the superior choice for the primary crystallization because it discriminates based on polarity and stacking ability.

  • Primary Solvent: Toluene (Rejects cis-isomer and unreacted anhydride).

  • Co-Solvent (Optional): Ethanol (Increases solubility of the trans-isomer if "oiling out" occurs).

Phase 2: The Crystallization Workflow

Step-by-Step Methodology:

  • Dissolution (Reflux):

    • Charge the crude N-(4-hydroxycyclohexyl)phthalimide solid into a reactor.

    • Add Toluene (10-12 volumes) .

    • Heat the slurry to reflux (110°C). The solution should become clear.

    • Expert Tip: If the solution remains cloudy or oils out, add Ethanol (1-2 volumes) dropwise until a clear homogeneous solution is formed. Do not exceed 20% ethanol content, as this reduces stereoselectivity.

  • Azeotropic Drying (Critical):

    • If the crude material contains water (from the amine precursor), use a Dean-Stark trap during reflux to remove it. Water acts as an anti-solvent and can cause premature, amorphous precipitation.

  • Hot Filtration:

    • Filter the boiling solution through a pre-heated sintered glass funnel or Celite pad to remove inorganic salts or charred byproducts.

  • Controlled Nucleation (Cooling):

    • Ramp Rate: Cool the filtrate from 110°C to 60°C at a rate of 10°C/hour .

    • Seeding: At approx. 70-75°C, add 0.1% w/w pure trans-seed crystals. This prevents supersaturation and promotes the growth of the stable polymorph.

    • Hold: Hold at 60°C for 1 hour to allow crystal growth (Ostwald ripening).

  • Terminal Cooling:

    • Cool from 60°C to 0-5°C over 2 hours.

    • Agitate gently to prevent agglomeration.

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash: Wash the cake with cold Toluene (2 volumes) followed by a displacement wash with cold Hexane/Heptane to remove residual toluene.

  • Drying:

    • Dry in a vacuum oven at 50°C for 12 hours.

Phase 3: Analytical Validation
  • HPLC: Check purity. Target >99.0% area.

  • Melting Point: A sharp melting point indicates high isomeric purity. Broadening suggests cis-contamination.

  • XRD (X-Ray Diffraction): Confirm the crystalline form matches the reference trans-polymorph (triclinic/monoclinic packing typical of phthalimides).

Visualization of Methodologies

Diagram 1: Crystallization Process Workflow

This diagram outlines the critical path from crude reaction mixture to pure crystal isolation.

CrystallizationWorkflow Start Crude Mixture (cis/trans Phthalimide) Dissolve Dissolution Reflux in Toluene (110°C) (+/- EtOH) Start->Dissolve Add Solvent Filter Hot Filtration Remove Insolubles Dissolve->Filter Clarify Nucleate Controlled Cooling Seed at 75°C Filter->Nucleate Slow Ramp Growth Crystal Growth Hold at 60°C Nucleate->Growth Ostwald Ripening Isolate Filtration & Wash Cold Toluene/Heptane Growth->Isolate Cool to 0°C Final Pure trans-Isomer (>99% de) Isolate->Final Dry Waste Mother Liquor (Contains cis-isomer) Isolate->Waste Filtrate

Caption: Step-by-step workflow for the stereoselective crystallization of trans-N-(4-hydroxycyclohexyl)phthalimide.

Diagram 2: Stereochemical Solubility Logic

This diagram illustrates why the separation works, visualizing the thermodynamic energy landscape.

SolubilityLogic cluster_0 Thermodynamic Driver Trans trans-Isomer (Planar/Stackable) Lattice Crystal Lattice (Solid Phase) Trans->Lattice High Packing Efficiency (Precipitates) Cis cis-Isomer (Kinked/Steric Bulk) Solution Solvent Phase (Toluene Mother Liquor) Cis->Solution High Solvation Energy (Remains Dissolved)

Caption: The trans-isomer preferentially crystallizes due to superior lattice packing energy compared to the cis-isomer.

Troubleshooting Guide

IssueProbable CauseCorrective Action
"Oiling Out" Solution is too concentrated or solvent is too non-polar.Add 5-10% Ethanol to the hot mixture. Re-heat to clear point.
Low Yield Too much solvent or cooling was stopped too high.Concentrate the mother liquor by 30% and re-cool to -5°C.
Low Purity (cis contamination) Cooling rate too fast (Occlusion).Re-dissolve and repeat with a slower cooling ramp (5°C/hour).
Colored Crystals Oxidation byproducts.Add activated carbon during the hot dissolution step, then filter hot.

References

  • Cariprazine Synthesis & Intermediates: A New and Practical Synthesis of Cariprazine... (2016).[2] Describes the trans-geometry importance.

  • Phthalimide Physicochemical Properties: National Institutes of Health (NIH) PubChem Database.

  • General Phthalimide Purification: Phthalimides - Organic Chemistry Portal.

  • Isomer Separation Patent Context: Process for the preparation of N-(cyclohexylthio)phthalimide (Related derivative purification logic).

  • Supplier Data (CAS Verification): Sigma-Aldrich Entry for trans-N-(4-Hydroxycyclohexyl)phthalimide.

Sources

Scalable preparation methods for trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details a scalable, high-fidelity protocol for the preparation of trans-2-(3-hydroxy-cyclohexyl)-isoindole-1,3-dione (also known as trans-N-(3-hydroxycyclohexyl)phthalimide).

This compound is a critical intermediate in the synthesis of antipsychotics (e.g., Cariprazine analogs) and other CNS-active agents. The primary challenge in its synthesis is establishing the trans-1,3-stereochemistry, as the thermodynamically stable isomer is the cis-(diequatorial) form. This guide presents a Stereoselective Oxidation-Reduction Strategy that ensures high diastereomeric excess (de).

Part 1: Strategic Analysis & Retrosynthesis

The Stereochemical Challenge

The target molecule is a 1,3-disubstituted cyclohexane.

  • Phthalimide Group (C1): Due to its steric bulk, the phthalimide group will exclusively occupy the equatorial position to minimize 1,3-diaxial interactions.

  • Hydroxyl Group (C3):

    • cis-Isomer: The hydroxyl group is equatorial (1,3-diequatorial conformation). This is the thermodynamically stable isomer.

    • trans-Isomer (Target): The hydroxyl group is axial (1-equatorial, 3-axial conformation).

Synthetic Strategy

Direct condensation of phthalic anhydride with commercially available 3-aminocyclohexanol (often a mixture of isomers) yields a mixed product. To achieve the trans-isomer exclusively, we utilize a Kinetic Resolution via Stereoselective Reduction .

  • Condensation: Formation of the phthalimide from the amine mixture.[1]

  • Oxidation: Conversion of the alcohol mixture to the ketone (2-(3-oxocyclohexyl)isoindole-1,3-dione).

  • Stereoselective Reduction: Use of a bulky hydride (L-Selectride) to force equatorial attack , yielding the axial alcohol (trans-isomer).

Retrosynthesis Target trans-2-(3-Hydroxy-cyclohexyl) -isoindole-1,3-dione (Axial OH, Equatorial Phth) Ketone 2-(3-Oxocyclohexyl) -isoindole-1,3-dione Target->Ketone Stereoselective Reduction (L-Selectride) MixAlcohol Mixture of cis/trans N-(3-hydroxycyclohexyl)phthalimide Ketone->MixAlcohol Oxidation (TEMPO/Bleach) Starting 3-Aminocyclohexanol (Mixed Isomers) + Phthalic Anhydride MixAlcohol->Starting Condensation (AcOH, Reflux)

Figure 1: Retrosynthetic pathway designed for stereochemical control. The key step is the bulky hydride reduction converting the ketone to the axial alcohol.

Part 2: Detailed Experimental Protocols

Stage 1: Phthalimide Formation

Objective: Convert 3-aminocyclohexanol (isomer mixture) to N-(3-hydroxycyclohexyl)phthalimide.

Materials
  • 3-Aminocyclohexanol (mixture of isomers): 1.0 equiv

  • Phthalic Anhydride: 1.05 equiv

  • Acetic Acid (Glacial): 5.0 volumes (relative to amine mass)

  • Toluene (optional for azeotropic removal): 2.0 volumes

Protocol
  • Charge: In a reactor equipped with a mechanical stirrer and reflux condenser, charge 3-aminocyclohexanol and glacial acetic acid.

  • Addition: Add phthalic anhydride in a single portion.

  • Reaction: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by TLC or HPLC for consumption of the amine.

    • Note: A Dean-Stark trap can be used with toluene cosolvent to drive the reaction to completion if water removal is limiting, but acetic acid reflux is usually sufficient.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into ice-cold water (10 volumes).

    • The product will precipitate. Stir for 1 hour to granulate the solid.

  • Isolation: Filter the solid and wash with copious water to remove acetic acid.

  • Drying: Dry in a vacuum oven at 50°C.

    • Yield Expectation: 85–95%.

    • State: White to off-white solid (Mixture of diastereomers).

Stage 2: Oxidation to Ketone

Objective: Oxidize the alcohol mixture to 2-(3-oxocyclohexyl)isoindole-1,3-dione. Method: TEMPO/Bleach (Anelli Oxidation) is chosen for scalability and safety over Chromium (Jones) reagents.

Materials
  • Stage 1 Product: 1.0 equiv

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy): 0.01 equiv (1 mol%)

  • Sodium Bromide (NaBr): 0.1 equiv

  • Sodium Hypochlorite (NaOCl, Bleach, ~10-12%): 1.1–1.2 equiv

  • Dichloromethane (DCM) or Ethyl Acetate: 10 volumes

  • Sodium Bicarbonate (sat.[2] aq.): Buffer

Protocol
  • Dissolution: Dissolve the Stage 1 alcohol mixture in DCM. Add the aqueous solution of NaBr and saturated NaHCO3. Cool to 0–5°C .

  • Catalyst: Add TEMPO.

  • Oxidation: Add NaOCl solution dropwise while maintaining the temperature below 10°C . The reaction is exothermic.

  • Monitoring: Stir vigorously at 0–5°C. Reaction is typically complete within 1–2 hours. Quench a small aliquot with sodium thiosulfate to check by TLC.

  • Quench: Add aqueous sodium thiosulfate (10%) to destroy excess oxidant. Stir for 20 mins.

  • Extraction: Separate the organic layer. Extract the aqueous layer once with DCM.

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Crystallization: Recrystallize the crude ketone from Ethanol/Heptane to obtain pure 2-(3-oxocyclohexyl)isoindole-1,3-dione.

    • Yield Expectation: 80–90%.

Stage 3: Stereoselective Reduction (The Critical Step)

Objective: Reduce the ketone to the trans -alcohol (axial hydroxyl) using L-Selectride.

Mechanism of Selectivity

L-Selectride (Lithium tri-sec-butylborohydride) is a bulky hydride.[3] The phthalimide group locks the cyclohexane ring in a conformation where the phthalimide is equatorial.

  • Axial Attack (Small Hydride, e.g., NaBH4): Leads to Equatorial Alcohol (cis).

  • Equatorial Attack (Bulky Hydride, L-Selectride): The bulky hydride is hindered from the axial face and attacks from the equatorial face, yielding the Axial Alcohol (trans) .

Figure 2: Stereochemical outcome based on hydride reagent selection.

Protocol
  • Setup: Flame-dry a reactor and purge with Nitrogen/Argon. L-Selectride is air and moisture sensitive.

  • Charge: Dissolve the Ketone (Stage 2) in anhydrous THF (10 volumes). Cool the solution to -78°C (Dry ice/Acetone).

    • Scale-up Note: On a pilot scale, -20°C to -40°C is often sufficient for good selectivity, but -78°C is optimal for maximum diastereomeric excess (de).

  • Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise via cannula or pressure-equalizing funnel, maintaining internal temperature below -70°C.

  • Reaction: Stir at -78°C for 2 hours.

  • Quench (Oxidative Work-up):

    • Caution: This step generates H2 gas and heat.

    • Add Methanol carefully to quench excess hydride.

    • Add NaOH (10% aq, 2 equiv).

    • Add Hydrogen Peroxide (30% aq, 3 equiv) dropwise. Maintain temperature < 0°C. This oxidizes the organoborane byproducts.

  • Isolation:

    • Warm to room temperature.[3][4][5][6][7]

    • Extract with Ethyl Acetate.[3][8] Wash with NaHSO3 (to remove peroxides) and Brine.

    • Concentrate to give the crude solid.[3]

  • Purification: The crude product will be predominantly the trans-isomer (>90% de). Purify by recrystallization from Ethanol or Isopropanol .

    • Yield Expectation: 75–85%.

    • Purity: >98% trans-isomer.

Part 3: Analytical & Quality Control

HPLC Method for Isomer Separation

To verify the ratio of cis vs trans isomers, use the following Reverse Phase HPLC method.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 20 mins
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Phthalimide absorption)
Retention The more polar trans-isomer (axial OH) typically elutes before the cis-isomer (equatorial OH) in RP-HPLC, though this should be confirmed with standards.
NMR Characterization[2][4][8][9][10][11][12][13]
  • Proton NMR (1H-NMR, CDCl3):

    • cis-Isomer: The proton at C3 (CH-OH) is axial (tt coupling, large J values ~10-12 Hz).

    • trans-Isomer: The proton at C3 (CH-OH) is equatorial . It will appear as a narrow multiplet (broad singlet or pentet with small J values ~3-5 Hz) due to eq-ax and eq-eq couplings. This is the diagnostic signal.

Part 4: Safety & References

Safety Hazards
  • L-Selectride: Pyrophoric in high concentrations; solutions are highly flammable. Reacts violently with water. Handle under inert atmosphere.

  • TEMPO/Bleach: Exothermic oxidation. Ensure strict temperature control to prevent thermal runaway.

  • Phthalic Anhydride: Respiratory sensitizer. Use dust extraction.

References
  • Stereoselective Reduction: Brown, H. C.; Krishnamurthy, S. Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity.

  • Phthalimide Synthesis: Tan, A. et al. Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues.[10][10]

  • Oxidation Protocol: Anelli, P. L. et al. Fast and Selective Oxidation of Primary Alcohols to Aldehydes... [J. Org.[2] Chem. 1987, 52, 2559.]([Link])

  • Conformational Analysis: Eliel, E. L. Stereochemistry of Carbon Compounds. McGraw-Hill, 1962. (Classic text on cyclohexane conformation).

Sources

Application Note & Protocols: Strategic Synthesis of Hydroxy-Cyclohexyl Isoindolinones

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoindolinone Scaffold in Modern Drug Discovery

The isoindolinone framework is a privileged structural motif, forming the core of numerous natural products and pharmaceutically active compounds.[1][2][3] Its prevalence in medicinal chemistry stems from its rigid, bicyclic structure which allows for precise three-dimensional orientation of substituents, facilitating targeted interactions with biological macromolecules. The synthesis of diverse isoindolinone libraries is therefore a critical task in hit-to-lead and lead optimization campaigns.

This guide provides detailed application notes and validated protocols for the synthesis of isoindolinones functionalized with a hydroxy-cyclohexyl moiety. This substituent is of particular interest as it can enhance aqueous solubility, provide hydrogen bond donors and acceptors, and modulate pharmacokinetic properties. We will move beyond a simple recitation of steps to explain the underlying chemical logic, empowering researchers to adapt and troubleshoot these methodologies. This document focuses on the more chemically stable and pharmaceutically relevant isoindolinone core, a reduced form of the isoindole aromatic system.

Two distinct and powerful synthetic strategies are presented:

  • Catalytic Reductive Amination: A direct and operationally simple approach for coupling readily available starting materials.

  • Ugi Four-Component Reaction (Ugi-4CR): A sophisticated one-pot multicomponent reaction ideal for rapidly generating molecular complexity and building compound libraries.

Reagents and Materials

Successful synthesis requires high-purity reagents and anhydrous conditions where specified.

Reagent/MaterialPurpose / RoleKey Considerations
2-CarboxybenzaldehydeStarting Material (Electrophile)Ensure purity; can exist in equilibrium with its cyclic lactol form.
trans-4-AminocyclohexanolStarting Material (Nucleophile)Source of the hydroxy-cyclohexyl moiety. Use of a specific stereoisomer ensures product homogeneity.
Aluminum Chloride (AlCl₃)Lewis Acid CatalystHighly hygroscopic. Handle in a glovebox or under an inert atmosphere. Promotes imine formation.
Polymethylhydrosiloxane (PMHS)Reducing AgentA stable, safe, and cost-effective alternative to other metal hydrides.[1]
2-FuraldehydeUgi-4CR Component (Aldehyde)Readily available starting material for the tandem reaction sequence.[1]
Cyclohexyl IsocyanideUgi-4CR Component (Isocyanide)Highly odorous; handle exclusively in a well-ventilated fume hood.
2-(Phenylselanyl)acrylic acidUgi-4CR Component (Carboxylic Acid)Key component for the subsequent intramolecular Diels-Alder reaction.[1]
BenzylamineUgi-4CR Component (Amine)A representative primary amine for the Ugi reaction.
Boron Trifluoride Etherate (BF₃·OEt₂)Lewis Acid / Aromatization AgentCorrosive and moisture-sensitive. Used to promote the final aromatization step in the Ugi sequence.[1]
Ethanol (Anhydrous)SolventUsed for the reductive amination protocol.
Methanol (Anhydrous)SolventUsed for the Ugi-4CR protocol.
Dichloromethane (DCM), Ethyl Acetate, HexanesSolventsStandard solvents for reaction workup and column chromatography.
Celite®, Silica GelFiltration Aid, Stationary PhaseFor purification procedures.
Standard Laboratory GlasswareReaction Vessels, etc.Must be oven- or flame-dried prior to use with moisture-sensitive reagents.
Thin Layer Chromatography (TLC) PlatesReaction MonitoringFor tracking the consumption of starting materials and formation of products.

Strategic Pathways and Mechanisms

The choice of synthetic route depends on the project goals, such as speed, scalability, or the need for diversity. The following diagram illustrates the two distinct pathways detailed in this guide.

G cluster_0 Synthetic Approaches cluster_1 Method 1: Reductive Amination cluster_2 Method 2: Ugi Four-Component Reaction Start Core Starting Materials RA_Path Direct, Convergent Start->RA_Path 2-Carboxybenzaldehyde, Aminocyclohexanol Ugi_Path Complexity-Generating, One-Pot Start->Ugi_Path 4 Diverse Inputs Product Hydroxy-Cyclohexyl Isoindolinone RA_Path->Product Ugi_Path->Product G A 2-Carboxybenzaldehyde + trans-4-Aminocyclohexanol B Imine Intermediate (Schiff Base) A->B AlCl₃ (cat.) - H₂O C Reduced Amine Intermediate B->C PMHS (Reductant) D Final Product 2-(4-hydroxycyclohexyl)isoindolin-1-one C->D Intramolecular Lactamization (Spontaneous) G A 1. Add 2-carboxybenzaldehyde, amine, and EtOH to flask B 2. Add AlCl₃ catalyst A->B C 3. Stir at RT to form imine (Monitor by TLC) B->C D 4. Add PMHS dropwise C->D E 5. Stir until completion (Monitor by TLC) D->E F 6. Quench and Extract E->F G 7. Purify by Column Chromatography F->G H Final Product G->H

Caption: Step-by-step workflow for the reductive amination protocol.

Step-by-Step Procedure:

  • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-carboxybenzaldehyde (1.0 mmol, 150.1 mg) and trans-4-aminocyclohexanol (1.2 mmol, 138.2 mg).

  • Add anhydrous ethanol (10 mL) and stir to dissolve the solids.

  • Carefully add aluminum chloride (AlCl₃) (0.1 mmol, 13.3 mg, 10 mol%) to the solution. The mixture may warm slightly.

  • Stir the reaction at room temperature. Monitor the formation of the intermediate imine by TLC (typically 1-2 hours). The imine spot should be more nonpolar than the starting aldehyde.

  • Once imine formation is significant, add polymethylhydrosiloxane (PMHS) (2.0 mmol, ~120 µL) dropwise to the stirring mixture. Gas evolution (H₂) may be observed.

  • Continue stirring at room temperature until the reaction is complete, as indicated by the disappearance of the imine spot on TLC (typically 4-12 hours).

  • Upon completion, quench the reaction by slowly adding 1 M aqueous HCl (5 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes, e.g., 30-70%) to afford the pure N-substituted isoindolinone. Typical yields range from 85-94%.

[1]#### Protocol 2: One-Pot Synthesis of a Substituted Isoindolinone via Ugi/Diels-Alder/Aromatization Cascade

This protocol demonstrates the power of multicomponent reactions to construct complex scaffolds in a single operation. I[1]t involves a tandem Ugi four-component condensation, an intramolecular Diels-Alder cycloaddition, and a final deselenization-aromatization to yield the isoindolinone core.

Step-by-Step Procedure:

  • In a 25 mL round-bottom flask, combine 2-furaldehyde (1.0 mmol, 82 µL), benzylamine (1.2 mmol, 131 µL), 2-(phenylselanyl)acrylic acid (1.0 mmol, 229.1 mg), and cyclohexyl isocyanide (1.0 mmol, 124 µL).

  • Add anhydrous methanol (4 mL) and stir the resulting mixture at 25 °C for 16 hours.

  • Monitor the completion of the Ugi/Diels-Alder reaction sequence by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • To the resulting residue, carefully add boron trifluoride etherate (BF₃·OEt₂) (2.0 mmol, 248 µL) under an inert atmosphere (N₂ or Ar).

  • Stir the mixture at room temperature for the time required to achieve full aromatization (monitor by TLC, typically 1-3 hours).

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the polysubstituted isoindolinone. Overall yields for this one-pot sequence can reach up to 85%.

[1]### 5. Senior Scientist Insights & Troubleshooting

  • Causality of Anhydrous Conditions: For the reductive amination, while the initial imine formation produces water, using an anhydrous catalyst like AlCl₃ and dry solvent prevents competitive hydrolysis of the catalyst and the intermediate imine, ensuring high reaction efficiency.

  • Reaction Monitoring: TLC is a critical tool. For the reductive amination, using a co-spot of the starting materials on the TLC plate helps to accurately track the reaction progress from aldehyde to imine to the final, more polar, product.

  • Purification: Hydroxy-substituted isoindolinones can be quite polar. A higher percentage of ethyl acetate or even a small percentage of methanol in the chromatography eluent may be necessary to elute the product from the silica column.

  • Ugi Reaction Odor: Isocyanides are notoriously malodorous. All manipulations should be performed in a high-performance fume hood, and any contaminated glassware or waste should be quenched with an acidic bleach solution before disposal.

  • Scalability: The reductive amination protocol is generally more amenable to large-scale synthesis due to its simpler setup and less hazardous reagents compared to the Ugi protocol presented.

Conclusion

The synthesis of hydroxy-cyclohexyl isoindolinones is readily achievable through modern, reliable chemical methodologies. The choice between a direct reductive amination and a complexity-building multicomponent reaction allows researchers to tailor their synthetic strategy to the specific needs of a drug discovery program. The protocols described herein are robust and grounded in established literature, providing a strong foundation for the synthesis of these valuable compounds.

References

  • A Comparative Guide to Modern Isoindolinone Synthesis Methods. BenchChem.
  • Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides.
  • Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis.
  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions.
  • Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Organic Chemistry Portal.
  • Synthesis of isoindolinones via palladium-catalyzed C-H activ
  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Semantic Scholar.
  • Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. AcademicTorrents.
  • Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. RSC Publishing.
  • The importance of chiral isoindolinones and their synthesis via enantioselective C−H activation/annulation reactions.
  • Isoindolinone synthesis. Organic Chemistry Portal.
  • Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetr
  • Multicomponent synthesis of functionalized pyrrolo[3,4-e]isoindole-1,3,6,8-tetraones via [2 + 2 + 2] cycloaddition of maleimides with nitroenamines. RSC Publishing, Organic Chemistry Frontiers.

Sources

Application Note: Strategic Functionalization of the Cyclohexyl Ring Hydroxyl Group

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Mechanistic Principles

Cyclohexanol is a fundamental secondary alcohol utilized extensively as a precursor in polymer chemistry (e.g., nylons, plasticizers) and as a critical building block in the synthesis of active pharmaceutical ingredients (APIs)[1]. Functionalizing the hydroxyl group on a cyclohexyl ring requires a rigorous understanding of stereoelectronic effects, as the three-dimensional chair conformation of the cyclohexane ring dictates the thermodynamic stability and reaction kinetics of the molecule[2].

Stereoelectronic Causality: Axial vs. Equatorial Dynamics

In substituted cyclohexanes, the hydroxyl group rapidly interconverts between axial and equatorial positions via a chair flip, which has an activation barrier of approximately 10 kcal/mol[2]. The equatorial conformer is thermodynamically favored because it avoids the 1,3-diaxial steric clashes present in the axial conformer. For cyclohexanol at 298 K, the equatorial-to-axial ratio is roughly 95:5, corresponding to an A-value (conformational free energy) of 0.87 kcal/mol[2].

This conformational equilibrium directly governs the causality of functionalization kinetics:

  • Oxidation (sp³ to sp² rehybridization): Axial hydroxyl groups oxidize significantly faster than their equatorial counterparts. The rate-determining step involves the rehybridization of the carbinol carbon. Axial oxidation is accelerated by the thermodynamic relief of 1,3-diaxial steric strain as the geometry transitions to a planar ketone.

  • Substitution and Esterification: Equatorial hydroxyl groups undergo nucleophilic substitution and esterification faster. The approach of the electrophile or activating agent is less sterically hindered by the axial protons, allowing for a lower energy transition state.

Stereoelectronics Eq Equatorial -OH (95% at 298K) Ax Axial -OH (5% at 298K) Eq->Ax Ring Flip (~10 kcal/mol) Subst Rapid Substitution (Less Steric Hindrance) Eq->Subst Favored Pathway Oxid Rapid Oxidation (Relief of Steric Strain) Ax->Oxid Favored Pathway

Stereoelectronic influence on cyclohexanol reaction kinetics.

Functionalization Pathways and Quantitative Data

The hydroxyl group of the cyclohexyl ring can be strategically derivatized into various functional groups depending on the synthetic target. The primary pathways include oxidation to a ketone, tosylation to form a highly reactive electrophile, and esterification for protecting group chemistry or material science applications.

Pathways SM Cyclohexanol (Equatorial/Axial Mix) Ox Oxidation (NaOCl / AcOH) SM->Ox Tos Tosylation (p-TsOH / CoCl2) SM->Tos Est Esterification (Ac2O / DMAP) SM->Est Ket Cyclohexanone (sp2 hybridized) Ox->Ket Relief of 1,3-diaxial strain TosProd Cyclohexyl Tosylate (Good Leaving Group) Tos->TosProd Retention of configuration EstProd Cyclohexyl Acetate (Stable Ester) Est->EstProd Steric approach control

Primary functionalization pathways of the cyclohexyl hydroxyl group.

Quantitative Reaction Profiles

The following table summarizes the optimized reaction conditions, expected yields, and stereochemical outcomes for the primary derivatization workflows.

TransformationReagents & ConditionsTypical YieldReaction TimeStereochemical Outcome
Oxidation NaOCl (1.5 eq), AcOH (1.2 eq), Et₂O, 0 °C>90%1–2 hLoss of stereocenter (sp²)
Tosylation p-TsOH (1.0 eq), CoCl₂·6H₂O (5 mol%), DCE, Reflux87–95%3.5 hRetention of configuration
Esterification Ac₂O (1.5 eq), DMAP (0.1 eq), Pyridine, RT>95%2–4 hRetention of configuration

Detailed Experimental Protocols

Protocol A: Chemoselective Tosylation via Cobalt(II) Catalysis

Causality & Design: Traditional tosylation utilizes moisture-sensitive p-toluenesulfonyl chloride (TsCl) in pyridine, which can be harsh and difficult to purify. A more robust, moisture-tolerant protocol utilizes p-toluenesulfonic acid (p-TsOH) catalyzed by Cobalt(II) chloride hexahydrate. This method is highly chemoselective for secondary aliphatic alcohols like cyclohexanol, achieving up to 95% yield within 3.5 hours, and generates only water as a byproduct[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve cyclohexanol (1.0 equiv, 3.0 mmol) and p-toluenesulfonic acid monohydrate (1.0 equiv, 3.0 mmol) in 1,2-dichloroethane (DCE, 10 mL)[3].

  • Catalyst Addition: Add CoCl₂·6H₂O (5 mol%) directly to the reaction mixture[3]. No inert atmosphere is strictly required due to the moisture tolerance of the catalyst.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 3.5 hours[3]. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize unreacted p-TsOH, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield analytically pure cyclohexyl tosylate.

Protocol B: Controlled Oxidation to Cyclohexanone

Causality & Design: While chromic acid (Jones reagent) is classically used for this transformation[1], sodium hypochlorite (NaOCl) in the presence of acetic acid provides a greener, highly effective alternative[4]. The acetic acid generates hypochlorous acid (HOCl) in situ, which acts as the active oxidant. Strict temperature control (0 °C) is maintained to prevent the over-oxidation of cyclohexanone into adipic acid[1].

Step-by-Step Methodology:

  • Preparation: Dissolve cyclohexanol (1.0 mmol) in diethyl ether (10 mL) in an Erlenmeyer flask[4].

  • Cooling: Submerge the flask in an ice-water bath to maintain an internal temperature of 0 °C[4].

  • Oxidant Addition: Slowly add aqueous NaOCl solution (1.5 equiv) to the vigorously stirred solution[4].

  • Activation: Add glacial acetic acid (1.2 equiv) dropwise to the biphasic mixture[4].

  • Reaction: Stir the mixture vigorously at 0 °C for 1–2 hours[4]. Rapid stirring is essential to ensure efficient mass transfer between the aqueous and organic layers.

  • Workup: Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with water, saturated NaHCO₃ (to neutralize residual acetic acid), and brine[4].

  • Isolation: Dry over MgSO₄, filter, and evaporate the solvent in vacuo to isolate cyclohexanone.

Self-Validating Systems: Analytical Characterization

To ensure the trustworthiness and success of the protocols, the following self-validating analytical checks must be employed:

  • TLC Monitoring (Reaction Progress):

    • Cyclohexanol is highly polar and will have a low Rf value.

    • Upon oxidation, the resulting cyclohexanone is less polar (higher Rf) and can be specifically visualized using a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain, which forms a bright yellow/orange precipitate upon contact with the ketone.

    • Tosylation yields a highly UV-active, non-polar spot (highest Rf).

  • ¹H NMR Spectroscopy (Structural Confirmation): The success of the functionalization is definitively proven by tracking the carbinol proton (CH-OH). In the starting cyclohexanol, this proton appears as a broad multiplet around 3.5–3.6 ppm.

    • Validation of Oxidation: The signal at 3.5 ppm completely disappears. The adjacent methylene protons shift downfield (~2.3 ppm) due to the anisotropic deshielding effect of the newly formed carbonyl group.

    • Validation of Tosylation: The carbinol proton shifts significantly downfield to ~4.5 ppm due to the strong electron-withdrawing nature of the tosylate group. Additionally, the appearance of an AB quartet in the aromatic region (7.3 and 7.8 ppm) and a methyl singlet (2.4 ppm) validates the incorporation of the tosyl moiety.

References[1] Title: Cyclohexanol - Wikipedia | Source: wikipedia.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb95e2k3afCawZjJtaDljh4oQxwa1Dp99ik0l5Owc2whrI--Ym9z6eBBL4cTaLV4mS9oVOi6JcP6WXl_lj6kehUHy-X6c8eTRVfmGm0LnQ9_X3Ap7Ney5Pewu4vcFZhFdtJOor[3] Title: Cobalt(II) Catalyzed Tosylation of Alcohols with p-Toluenesulfonic Acid - Academia.edu | Source: academia.edu | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrpSger5lTG8Hv9GAIJD1Pb9YMPI_rRMdtlmYlleYxyFR-0-IUESkmk0KFh1F_gD-P8VlLmvGM4pQY6o2OiqKvU3pNIULCWOCkWjwc5Aw2mfkms2aCXYusGGrJmJbRuHztXfOLU7RGVHXgQ-A2iLg4X9GP7cBqClIFohk7xTxYf2FBrEf0o-BERWHZdxsb9Th2WQzjKBsQGUvkehzZY5qlVH0=[4] Title: Application Notes and Protocols for the Oxidation of 2,4-di-tert-butylcyclohexanol to 2,4 - Benchchem | Source: benchchem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVRWDrDZtZrmDfgSjwwPPVpfE-pU96Cob8ykBwN_J0RZdr1U24y_h2xsBBzbGINNQhtgDhVBUPn0RBDvmVnyiry_c00BQvS2Yu_y5grY92MME0XBFUjGbd0yBrO8wfjv59VUjz6TYxZQh0SbUYdE4g0YjmapZ4xa6V4y8U7Y-FyfkExW5ERXwqwyDqC-Vq0Xyn4c31UxxWLMujKJ8Nh9ryu5O4QpgNT8Q3A7v6GJxTmhBkBPxL9amtsPDzw2QE5zC2vKGLPTa6kGBSmRbo0nwHHg==[2] Title: Substituted Cyclohexanes: Axial vs Equatorial - Master Organic Chemistry | Source: masterorganicchemistry.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFopJUTcn3bgqfFXaO9OCQVNa_ohqg14CmPrdbtLXndNlUNPbS75F7tzm7xn8S98TuxHs6nMJECZBxq5mQja42qoAH2FmlklZvvCyDSiBpFViKAee2MMqJVIglx1u1tR29Qqm-NahEY4swtjrK5PHQQMg3rct1aLytYZ4pKeNtwiXKr6RuUzc7US9_ITOwEomJbQwOFaM4Jb0U=

Sources

Troubleshooting & Optimization

Improving reaction yield of trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

Welcome to the technical support center. You are likely encountering difficulties with the synthesis of trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione .

Based on the structure, the core challenge is not just chemical connectivity, but stereochemical control . In 1,3-disubstituted cyclohexanes, the cis-isomer (diequatorial) is thermodynamically favored. The trans-isomer (one substituent axial, one equatorial) is higher in energy.

  • The Problem: Standard thermal condensation methods (Phthalic anhydride + amine) favor the thermodynamic product (cis) or produce intractable mixtures.[1]

  • The Solution: To maximize the yield of the trans-isomer, you must switch from thermodynamic control to kinetic control or utilize a stereochemical inversion strategy.

This guide provides three targeted protocols to address low yields, stereochemical impurity, and elimination byproducts.

Part 1: Diagnostic Workflow

Before altering your protocol, identify your specific failure mode using the decision matrix below.

TroubleshootingFlow Start Identify Specific Issue Issue1 Product is formed but is wrong isomer (cis-1,3) Start->Issue1 Issue2 Low Yield / Starting Material Remains Start->Issue2 Issue3 Elimination Products (Cyclohexene derivatives) Start->Issue3 Sol1 Go to Protocol A: Stereoselective Reduction Issue1->Sol1 If ketone available Sol2 Go to Protocol B: Mitsunobu Inversion Issue1->Sol2 If cis-alcohol available Sol3 Go to Protocol C: Buffered Condensation Issue2->Sol3 Issue3->Sol3

Figure 1: Diagnostic decision tree for selecting the correct optimization protocol.

Part 2: Optimization Protocols

Protocol A: The "Stereochemical Reset" (Recommended)

Use this if you have a mixture of isomers or the ketone precursor.

The most reliable way to secure the trans-isomer (Axial-OH) is to oxidize the mixture to the ketone and then perform a bulky hydride reduction.

  • Mechanism: The phthalimide group at C1 locks the ring conformation (equatorial). A small hydride (NaBH₄) attacks the ketone from the axial direction, yielding the equatorial alcohol (cis). To get the trans (axial alcohol), you must use a bulky hydride that attacks from the equatorial direction.

Step-by-Step Workflow:

  • Oxidation (If starting with alcohol mixture):

    • Reagents: Dess-Martin Periodinane (1.1 eq) or Swern Oxidation conditions.[1]

    • Solvent: DCM, 0°C to RT.

    • Checkpoint: Verify conversion to 2-(3-oxocyclohexyl)isoindole-1,3-dione via TLC.

  • Stereoselective Reduction:

    • Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.1 eq.[1]

    • Solvent: Dry THF, -78°C.

    • Procedure:

      • Dissolve ketone in THF; cool to -78°C.

      • Add L-Selectride dropwise.

      • Stir 2 hours.

      • Quench with H₂O/NaOH/H₂O₂ (oxidative workup is required for borohydrides).[1]

    • Result: The bulky hydride is forced to attack from the equatorial trajectory, pushing the hydroxyl group to the axial position (trans-isomer).

ReagentMajor ProductStereochemistryEst.[2][3] Selectivity
NaBH₄ cis-isomer(Eq-Phth, Eq-OH)90:10 (cis:trans)
L-Selectride trans-isomer*(Eq-Phth, Ax-OH)5:95 (cis:trans)
Protocol B: Mitsunobu Inversion

Use this if you have the pure cis-isomer and need to convert it.[1]

If your synthesis produced the stable cis-isomer, you can invert the C3 stereocenter using the Mitsunobu reaction.

Step-by-Step Workflow:

  • Reagents: Triphenylphosphine (PPh₃, 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq), p-Nitrobenzoic acid (1.5 eq).

  • Solvent: THF (anhydrous).

  • Procedure:

    • Dissolve cis-alcohol, PPh₃, and p-nitrobenzoic acid in THF.

    • Cool to 0°C.[4]

    • Add DIAD dropwise (Control exotherm).

    • Stir at RT for 12 hours.

  • Hydrolysis:

    • Treat the intermediate ester with K₂CO₃ in MeOH to release the trans-alcohol.

Critical Troubleshooting Point:

  • Issue: Formation of hydrazine byproduct difficult to separate.

  • Fix: Use polymer-supported PPh₃ or wash with cold diethyl ether where the phosphine oxide precipitates out.

Protocol C: Buffered Thermal Condensation

Use this to improve general yield and prevent elimination.[1]

If you must synthesize directly from 3-aminocyclohexanol and phthalic anhydride, high temperatures often cause elimination (dehydration) of the secondary alcohol.[1]

Optimized Conditions:

  • Solvent: Toluene (with Dean-Stark trap) or Xylene.[1]

  • Catalyst: Triethylamine (0.1 eq) - Avoid strong acids.[1]

  • Temperature: Reflux (110°C).[1][5]

  • Additives: Add 1.0 eq of Hexamethyldisilazane (HMDS) if polymerization occurs; this transiently protects the alcohol during imide formation, then hydrolyzes during workup.[1]

Part 3: Mechanistic Visualization

Understanding the hydride attack trajectory is critical for Protocol A.

ReactionPathway Ketone 2-(3-oxocyclohexyl)- isoindole-1,3-dione (Ketone) NaBH4 Pathway 1: NaBH4 Reduction (Small Hydride) Ketone->NaBH4 Selectride Pathway 2: L-Selectride (Bulky Hydride) Ketone->Selectride AxialAttack Axial Attack (Less hindered for H-) NaBH4->AxialAttack EqAttack Equatorial Attack (Steric control) Selectride->EqAttack CisProduct Product A: CIS (Thermodynamic) Diequatorial AxialAttack->CisProduct TransProduct Product B: TRANS (Target) Axial-OH EqAttack->TransProduct

Figure 2: Stereochemical outcome of hydride reduction on the 3-oxocyclohexyl-phthalimide intermediate.[1]

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is my yield low when using acetic acid reflux? A: Acetic acid at reflux (118°C) is a standard method for phthalimide formation, but with a secondary alcohol present, it promotes acid-catalyzed dehydration (elimination), forming the cyclohexene byproduct.[1] Switch to Protocol C (Toluene/Dean-Stark) to remove water azeotropically without strong acid catalysis.

Q2: I tried the Mitsunobu reaction, but the product won't crystallize. A: The Mitsunobu reaction generates Triphenylphosphine oxide (TPPO), which is notoriously difficult to remove.

  • Fix: Use a "bifunctional" reagent like DIPEA or perform a saponification workup immediately. The ester intermediate often has different solubility than TPPO. Column chromatography using a gradient of Hexane:EtOAc (8:2 to 1:[1]1) is usually required before the hydrolysis step.

Q3: Can I separate the cis/trans isomers if I have a mixture? A: Yes, but it is difficult.

  • Chromatography: The trans-isomer (Axial OH) is generally slightly less polar than the cis-isomer (Equatorial OH) due to intramolecular H-bonding interactions with the phthalimide carbonyls.[1] Use a silica column with a slow gradient (0.5% MeOH in DCM).

  • Crystallization: The trans-isomer often has lower symmetry and solubility differences. Try recrystallization from Ethanol/Water mixtures.

References

  • Mitsunobu, O. (1981).[1] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.

  • Brown, H. C., & Krishnamurthy, S. (1972).[1] "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society, 94(20), 7159–7161.

  • Reddy, P. Y., et al. (1997).[1][6] "Mild and Efficient Method for the Synthesis of Imides."[6][7] The Journal of Organic Chemistry, 62(8), 2652–2654.

  • Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen.[5] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society, 77(21), 5562–5578. (Foundational text on cyclohexane stereochemistry and kinetics).

Sources

Separation strategies for cis and trans isomers of hydroxy-cyclohexyl isoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Subject: Separation Strategies for cis and trans Isomers of Hydroxy-Cyclohexyl Isoindoles Audience: Analytical Chemists, Purification Scientists, Medicinal Chemists

Executive Summary

Separating cis and trans isomers of hydroxy-cyclohexyl isoindoles presents a classic diastereomeric challenge. Unlike enantiomers, these isomers possess distinct physical properties (polarity, solubility, shape), yet their separation is often complicated by the conformational flexibility of the cyclohexane ring and the steric bulk of the isoindole moiety.

This guide provides a self-validating workflow to achieve baseline resolution, scale up for purification, and definitively assign stereochemistry.

Module 1: Method Development & Screening
Q: My isomers are co-eluting on standard C18. Where should I start?

A: Standard C18 columns often rely on hydrophobicity alone, which may be insufficient for diastereomers that differ primarily in 3D shape rather than lipophilicity. You must exploit shape selectivity or hydrogen-bonding capability .

Step-by-Step Screening Protocol:

  • Normal Phase (NP) Screening (First Choice):

    • Why: The hydroxyl group (-OH) interacts strongly with polar stationary phases. The cis and trans isomers will have different accessibilities to the silanol groups due to the ring pucker.

    • Column: Unbonded Silica (3-5 µm) or Diol-bonded phase.

    • Mobile Phase: Hexane/Ethanol or Hexane/Isopropanol (start 90:10).

    • Mechanism: The isomer with the more accessible hydroxyl group (often the cis form if intramolecular H-bonding is absent) will retain longer.

  • Shape-Selective Reversed Phase (RP):

    • Why: If solubility in NP solvents is poor, use a C30 column. C30 phases have long, rigid alkyl chains that can "slot" planar molecules differently than bulky ones.

    • Column: C30 (e.g., Acclaim C30, YMC C30).

    • Mobile Phase: Water/Methanol (MeOH often provides better shape selectivity than Acetonitrile due to solvent bridging).

  • Supercritical Fluid Chromatography (SFC) (High Throughput):

    • Why: SFC is superior for structural isomers.[1] The supercritical CO₂ acts as a non-polar solvent, while the modifier (MeOH) interacts with the polar handles.

    • Columns: 2-Ethylpyridine (2-EP) or Diol.

Method Selection Matrix:

TechniqueColumn TypePrimary MechanismBest For
Normal Phase Silica, CN, DiolH-Bonding & AdsorptionIsomers with accessible -OH groups; low polarity samples.
Reversed Phase C30 , PFP (Pentafluorophenyl)Shape Selectivity &

-

interactions
Aqueous soluble samples; isomers with distinct "flatness".
SFC 2-EP, AminoH-Bonding in non-polar mediaHigh-throughput screening; preparative scale-up.
Module 2: Visualizing the Workflow

The following diagram outlines the logical decision path for method development, minimizing wasted instrument time.

MethodDev Start Start: Isomer Mixture Solubility Check Solubility Start->Solubility NP_Screen Normal Phase Screen (Silica/Hex/EtOH) Solubility->NP_Screen Soluble in Hexane/DCM RP_Screen Rev. Phase Screen (C30/Water/MeOH) Solubility->RP_Screen Soluble in MeOH/Water SFC_Screen SFC Screen (2-EP/CO2/MeOH) Solubility->SFC_Screen General Solubility Decision Resolution (Rs) > 1.5? NP_Screen->Decision RP_Screen->Decision SFC_Screen->Decision ScaleUp Scale to Prep Decision->ScaleUp Yes Optimize Optimize: 1. Change Modifier (MeOH <-> ACN) 2. Lower Temp (15°C) 3. Change Column Decision->Optimize No Optimize->Decision

Caption: Decision tree for selecting the optimal chromatographic mode based on solubility and initial resolution.

Module 3: Troubleshooting & Optimization
Q: I have separation, but the peaks are tailing significantly. How do I fix this?

A: Peak tailing in hydroxy-isoindoles is usually caused by secondary interactions between the basic nitrogen of the isoindole (or unreacted amines) and residual silanols on the column.

Troubleshooting Protocol:

  • Add a Modifier:

    • For RP: Add 0.1% Trifluoroacetic acid (TFA) (low pH suppresses silanol ionization) or 10 mM Ammonium Acetate (buffers the interaction).

    • For NP: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA). This competes for the active silanol sites, sharpening the peak.

  • Temperature Control:

    • Issue: Isomer interconversion (rare for cyclohexyl rings at RT but possible) or rotamers.

    • Action: Lower the column temperature to 15–20°C. Lower temperature reduces molecular rotation/flipping, often enhancing the resolution of rigid isomers.

Q: Can I use Chiral Columns for these non-chiral (or racemic) diastereomers?

A: Yes, absolutely.

  • Why: Chiral stationary phases (CSPs) like Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA) possess distinct "grooves" and chiral cavities.

  • Application: Even if you are separating cis/trans diastereomers (not enantiomers), the CSP's shape selectivity often exceeds that of C18 or Silica.

  • Recommendation: Screen an AD-H or OD-H column in Normal Phase mode if standard methods fail.

Module 4: Structural Identification (The "Truth" Step)
Q: I have two peaks. Which one is cis and which is trans?

A: You cannot rely solely on elution order (e.g., "cis always elutes first") as this depends on the specific interactions with the stationary phase. You must use NMR spectroscopy .[2][3]

The Self-Validating NMR Protocol:

  • Isolate 1-2 mg of each peak.

  • Run 1H-NMR in a non-interfering solvent (CDCl₃ or DMSO-d₆).

  • Analyze the Carbinol Proton (H1): Look at the proton attached to the same carbon as the hydroxyl group (-CH-OH).

Interpretation Logic:

  • Coupling Constants (

    
    ): 
    
    • Trans Isomer: Typically exists in a diequatorial conformation (bulky groups equatorial). The axial proton (H1) will have two large anti-periplanar couplings (

      
      10–12 Hz) with adjacent axial protons.
      
      • Signal: Broad Triplet or Doublet of Doublets (large

        
        ).
        
    • Cis Isomer: Typically axial-equatorial. The equatorial proton (H1) has small gauche couplings (

      
      2–5 Hz) with adjacent protons.
      
      • Signal: Narrow multiplet or broad singlet (small

        
        ).
        
  • NOE (Nuclear Overhauser Effect):

    • Irradiate the H1 proton.

    • Cis: Strong NOE signal to the adjacent axial protons (if H1 is equatorial).

    • Trans: NOE correlations confirm the axial-axial relationship.

Data Summary Table for ID:

FeatureTrans Isomer (Diequatorial)Cis Isomer (Axial-Equatorial)
H1 Proton Signal Wide/Broad (Large

)
Narrow (Small

)
Coupling (

)

10–12 Hz (

)

2–5 Hz (

,

)
Chemical Shift Often more upfield (shielded)Often more downfield (deshielded)
Module 5: Scale-Up Considerations
Q: How do I move from analytical to preparative scale?

A:

  • Solubility Check: Ensure the sample is fully soluble in the mobile phase. If using NP (Hexane), you may need a "sandwich injection" or a stronger solvent (DCM) that doesn't disrupt the chromatography.

  • Loading Study: Overload the analytical column slightly to see where the resolution breaks.

    • Tip: For diastereomers, "touching bands" (Rs ~ 0.8–1.0) are often acceptable for prep if you shave the collection windows (heart-cutting).

  • Solid Phase Recovery: Hydroxy-isoindoles can be sticky. After evaporating fractions, re-dissolve in a defined solvent and filter to remove silica fines or salt additives (if using buffers).

References
  • BenchChem. Application Notes & Protocols: HPLC-Based Separation of Cis and Trans Chalcone Isomers. (General principles of isomer separation). Link

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. (Use of silica and chiral phases for diastereomers).[1][4][5][6] Link

  • Fisher Scientific. Separation of Cis and Trans Isomers of Crotamiton Using an Acclaim C30 Column. (Demonstrates C30 shape selectivity). Link

  • ResearchGate. Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsesquioxanes. (Solubility and crystallization strategies). Link

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? (Coupling constant analysis). Link

Sources

Minimizing byproduct formation during phthalimide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phthalimide Synthesis. Phthalimide formation and its subsequent N-alkylation (the Gabriel synthesis) are cornerstone reactions in organic chemistry, heavily utilized in primary amine synthesis and drug development. However, researchers frequently encounter yield-limiting byproducts such as stalled phthalamic acid intermediates, ring-opened hydrolysis products, and E2 elimination alkenes.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we troubleshoot the mechanistic root causes of byproduct formation and provide self-validating, data-driven protocols to ensure high-fidelity synthesis.

I. Mechanistic Troubleshooting & FAQs

Q1: My condensation reaction is stalling, and NMR shows a mixture of products. Why am I getting phthalamic acid instead of the closed phthalimide ring? Root Cause: The reaction between phthalic anhydride and a primary amine initially forms phthalamic acid via nucleophilic acyl substitution. This intermediate requires significant thermal energy and water removal to undergo intramolecular cyclization (dehydration) into the final imide. If water remains in the system or the temperature is too low, the equilibrium stalls, leaving you with the open-chain byproduct. Expert Solution: You must drive the dehydration thermodynamically. Utilize a high-boiling solvent like glacial acetic acid (reflux ~118°C) or propionic acid, which acts as both a solvent and an acid catalyst to facilitate water elimination 1. Alternatively, for moisture-sensitive substrates, use toluene with a Dean-Stark apparatus to azeotropically remove water as it forms 2.

Q2: During the N-alkylation step (Gabriel Synthesis), my yields are exceptionally low, and I am observing alkene byproducts. How can I prevent this? Root Cause: The potassium phthalimide anion is a moderately strong base. When reacting with secondary alkyl halides or sterically hindered primary alkyl halides, the basicity of the imide anion promotes an E2 elimination pathway. Instead of undergoing the desired SN2 nucleophilic substitution, the anion abstracts a beta-hydrogen from the alkyl halide to form an alkene 3. Expert Solution: The Gabriel synthesis is highly sensitive to steric hindrance. Restrict your substrates to unhindered primary alkyl halides. If you are using less reactive alkyl chlorides or bromides and are forced to increase the temperature (which accelerates E2 elimination), add a catalytic amount of sodium iodide (NaI). This initiates a Finkelstein reaction, transiently generating a highly reactive alkyl iodide in situ, allowing you to lower the reaction temperature and suppress the elimination pathway 3.

Q3: I successfully synthesized the N-alkyl phthalimide, but it degraded during the basic aqueous workup. What happened? Root Cause: The imide ring is highly susceptible to nucleophilic attack by hydroxide ions. Harsh basic conditions during workup or purification will hydrolyze the cyclic imide back into an open-chain phthalamic acid derivative, or fully cleave it into phthalic acid and the corresponding amine . Expert Solution: Avoid strong basic washes (like 1M NaOH) during the extraction phase. Quench the reaction mixture by pouring it into ice water or a mildly acidic solution to precipitate the product directly, minimizing exposure to nucleophiles 4.

II. Self-Validating Experimental Protocols

To ensure reproducibility and prevent byproduct accumulation, the following protocols incorporate self-validating checkpoints. If a checkpoint fails, the system is compromised; do not proceed to the next step.

Protocol A: High-Temperature Dehydration via Glacial Acetic Acid

Best for: Robust, non-acid-sensitive primary amines.

  • Initiation: In a round-bottom flask, combine equimolar amounts of phthalic anhydride and the primary amine in glacial acetic acid (approx. 0.2 M concentration).

  • Reflux & Cyclization: Heat the mixture to reflux (approx. 118°C) for 3–6 hours.

    • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography. The highly polar phthalamic acid intermediate will appear near the baseline. The reaction is only complete when this baseline spot completely disappears, replaced by the higher-Rf phthalimide product 5.

  • Precipitation: Cool the deep-colored solution to room temperature. Pour the mixture into a 3x volume of ice-cold distilled water while stirring vigorously.

    • Validation Checkpoint 2 (Visual): A fluffy white or off-white precipitate should form immediately. If the product oils out, the dehydration was incomplete, or the solvent ratio is incorrect.

  • Isolation: Filter the precipitate under vacuum, wash with cold water to remove residual acetic acid, and dry in a vacuum oven at 60°C.

Protocol B: Azeotropic Water Removal via Dean-Stark Trap

Best for: Moisture-sensitive substrates or amines prone to degradation in acid (e.g., PEGylated amines).

  • Setup: Dissolve the amine and a slight excess of phthalic anhydride (1.05 eq) in anhydrous toluene (0.2 M). Attach a Dean-Stark trap filled with toluene and a reflux condenser 2.

  • Azeotropic Reflux: Heat the mixture to 110°C.

    • Validation Checkpoint 1 (Volumetric): Observe the Dean-Stark trap. Water droplets will collect at the bottom of the trap. The theoretical volume of water (1 equivalent based on your limiting reagent) must be collected to confirm complete cyclization.

  • Completion: Once water ceases to collect (typically 4-6 hours), cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel column chromatography (ethyl acetate/hexanes gradient) to isolate the pure phthalimide derivative.

III. Quantitative Data: Byproduct Profiling & Optimization

The following table summarizes empirical data for optimizing reaction conditions to minimize specific byproduct formations.

Reaction VariableCondition / ReagentPrimary Byproduct RiskMechanistic ConsequenceOptimal Mitigation Strategy
Solvent Choice Ethanol (Reflux, 78°C)Phthalamic Acid (up to 40%)Insufficient thermal energy for dehydration.Switch to Glacial Acetic Acid or Propionic Acid (>115°C).
Water Removal Neat Heating (No Trap)Hydrolysis ProductsReversible equilibrium shifts backward.Implement Dean-Stark apparatus with Toluene.
Alkyl Halide Secondary Alkyl BromideAlkene (E2 Elimination)Steric hindrance favors deprotonation over SN2.Use primary halides; add catalytic NaI to lower temp.
Workup pH Strong Base (NaOH wash)Ring-Opened AmideHydroxide acts as a nucleophile on the imide carbonyl.Quench with ice water; use neutral/mildly acidic washes.

IV. Visualizing the Reaction Workflow & Divergence

The diagram below maps the critical decision points and mechanistic pathways where byproduct divergence occurs during phthalimide synthesis and subsequent alkylation.

G PA Phthalic Anhydride + Primary Amine Int Phthalamic Acid (Ring-Opened Intermediate) PA->Int Nucleophilic Acyl Substitution (Room Temp) Target1 Phthalimide (Target Intermediate) Int->Target1 Dehydration (-H2O) (Heat >115°C / Dean-Stark) Byp1 Hydrolysis Byproducts (Stalled Reaction) Int->Byp1 Insufficient Heat / Retained Water AlkHal Potassium Phthalimide + Alkyl Halide Target1->AlkHal Base Deprotonation (e.g., KOH) Target2 N-Alkyl Phthalimide (Final Target) AlkHal->Target2 SN2 Substitution (Primary Halide) Byp2 Alkene Byproduct (E2 Elimination) AlkHal->Byp2 E2 Elimination (Secondary Halide / High Heat)

Reaction workflow of phthalimide synthesis highlighting pathways to target products vs. byproducts.

References

  • α-PHTHALIMIDO-o-TOLUIC ACID - Organic Syntheses | Organic Syntheses |[Link]

  • Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses | PatSnap Eureka |[Link]

  • Synthesis and Bioactivity of Phthalimide Analogs as Potential Drugs to Treat Schistosomiasis | MDPI Pharmaceuticals |[Link]

  • Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives | F1000Research | [Link]

Sources

Overcoming steric hindrance in trans-cyclohexyl ring substitution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclohexyl Stereocontrol Current Status: Online 🟢 Agent: Senior Application Scientist (Ph.D., Organic Synthesis) Topic: Overcoming Steric Hindrance in trans-Cyclohexyl Ring Substitution

Welcome to the Cyclohexyl Stereocontrol Hub

You are likely here because your standard


 reaction on a cyclohexyl ring failed, or you are struggling to force a substituent into a specific trans configuration against thermodynamic or kinetic resistance.

Substituting a cyclohexane ring is deceptive. Unlike acyclic systems, the cyclohexane chair imposes severe steric penalties (1,3-diaxial interactions) and torsional strains that can shut down nucleophilic attacks or favor the wrong isomer.

This guide treats your synthetic challenge as a "Support Ticket." Select the scenario below that matches your problem.

Ticket #101: Reaction is Stalled or Low Yielding

Symptom: You are trying to displace a leaving group (LG) on a cyclohexyl ring to generate a trans-1,4 or trans-1,2 product, but the reaction is stuck or producing elimination byproducts.

Root Cause Analysis

Standard


 reactions on cyclohexyl rings are kinetically retarded—often 

to

times slower than acyclic secondary alkyl halides.
  • The Axial Attack Problem: To achieve a trans product via inversion, you often start with a cis precursor (LG is equatorial). The nucleophile must attack from the axial trajectory. This path is blocked by the axial hydrogens at C3 and C5, creating severe steric hindrance (1,3-diaxial clash) in the transition state.

  • The Equatorial Attack Problem: If you start with an axial LG (to get an equatorial product), the backside attack is less hindered, but the ground state of the starting material is often destabilized, leading to competing

    
     elimination.
    
Troubleshooting Protocol

Option A: The "Trojan Horse" (Mitsunobu Inversion) Instead of displacing a halide, use the Mitsunobu reaction on the alcohol. This activates the oxygen in situ and forces inversion, often overcoming steric resistance better than halide displacements due to the specific mechanism of the betaine intermediate.

  • Applicability: Converting cis-cyclohexanols to trans-esters/amines.

  • Key Reagent: DIAD/DEAD +

    
     + Nucleophile (Acid/Imide).
    
  • Critical Step: Use a nucleophile with a

    
    . For amines, use Diphenylphosphoryl azide (DPPA) or Phthalimide.
    

Option B: The "Furst-Plattner" Bypass (Epoxide Opening) If direct substitution fails, route through an epoxide. This utilizes the Furst-Plattner Rule (Trans-Diaxial Effect).[1]

  • Mechanism: Nucleophiles attack epoxides on cyclohexyl rings to yield the trans-diaxial product, even if it is thermodynamically less stable initially.[1]

  • Why it works: The transition state leading to the diaxial product passes through a lower-energy chair-like conformation, whereas the diequatorial pathway requires a high-energy twist-boat TS.

  • Post-Reaction: The resulting diaxial product will undergo a ring flip to the stable diequatorial (trans) conformation if bulky groups allow.

Visualization: Furst-Plattner Mechanism

FurstPlattner cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Relaxation Start Cyclohexene Precursor Epoxide Epoxide (Half-Chair) Start->Epoxide mCPBA TS_Chair Chair-like TS (Lower Energy) Epoxide->TS_Chair Nu- attack (Axial Trajectory) TS_Boat Twist-Boat TS (High Energy) Epoxide->TS_Boat Nu- attack (Equatorial Trajectory) Prod_Diaxial Trans-Diaxial Product (Kinetic) TS_Chair->Prod_Diaxial Fast Prod_Dieq Trans-Diequatorial Product (Thermodynamic) Prod_Diaxial->Prod_Dieq Ring Flip (Equilibration)

Caption: The Furst-Plattner rule dictates that nucleophilic opening of cyclohexyl epoxides preferentially yields the trans-diaxial product via a chair-like transition state.[1]

Ticket #102: Cross-Coupling on Cyclohexyl Halides Failed

Symptom: You are attempting a Suzuki, Negishi, or Buchwald-Hartwig coupling on a cyclohexyl halide (secondary alkyl halide), but you see mostly


-hydride elimination (cyclohexene) or protodehalogenation.
Root Cause Analysis

Secondary alkyl halides, especially cyclohexyl ones, are prone to


-hydride elimination because the metal center (Pd/Ni) is sterically crowded, slowing down transmetallation and reductive elimination. The 

-hydrogens on the ring are often held in a rigid conformation perfect for syn-elimination.
Troubleshooting Protocol

Solution: Nickel Catalysis with Radical Character Switch from Palladium to Nickel. Ni(0)/Ni(II) cycles can access radical pathways (Single Electron Transfer - SET) that are less sensitive to the steric bulk of the cyclohexyl ring than the concerted polar mechanisms of Pd.

Recommended System:

Component Recommendation Function

| Catalyst |


 or 

| Initiates SET mechanism. | | Ligand | dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | Electron-rich, bulky ligand that stabilizes the Ni-alkyl species and suppresses

-elimination. | | Additives | Pyridine or 4-ethylpyridine | Can act as a base/ligand to stabilize intermediates. | | Mechanism | Radical Rebound | The cyclohexyl halide generates a radical, which recombines with the metal, bypassing the steric requirement of backside attack. |

Ticket #103: Need to Flip Cis to Trans (Thermodynamic Equilibration)

Symptom: You synthesized the 1,4-disubstituted cyclohexane, but it is a mixture of cis and trans, or predominantly cis. You need the pure trans (diequatorial) isomer.

Root Cause Analysis

If your substituents are bulky (e.g., t-butyl, phenyl, esters), the trans-diequatorial isomer is significantly lower in energy (


 kcal/mol). You can exploit this by allowing the system to equilibrate.[2]
Troubleshooting Protocol

Method A: Base-Mediated Equilibration (For Ketones/Esters/Nitriles) If one substituent has an acidic


-proton (e.g., a ketone or ester), treat with a base.
  • Reagent: NaOEt/EtOH or DBU.

  • Process: Reflux for 12-24h.

  • Mechanism: Deprotonation forms a planar enolate. Reprotonation occurs from the less hindered face, eventually locking into the thermodynamic trans isomer.

Method B: Hydrogen Atom Transfer (HAT) Isomerization (For Alcohols/Ethers) If you have a free alcohol or ether that cannot be enolized, use a radical shuttle.

  • Reagent: Iridium photocatalyst (

    
    ) + Quinuclidine (HAT catalyst).
    
  • Mechanism: The quinuclidine radical abstracts the H-atom geminal to the substituent (C-H bond is weaker due to alpha-heteroatom). The resulting carbon radical relaxes to a planar geometry and abstracts an H-atom back, preferring the equatorial approach to place the bulky group trans.

  • Citation: See McAtee et al. for "dynamic epimerization" strategies [1].

FAQ: Frequently Asked Questions

Q: Why can't I just use t-butyl groups to lock the conformation? A: You can, and this is a standard strategy for analysis. A t-butyl group at C1 will lock the ring into a chair where the t-butyl is equatorial. However, if you are trying to synthesize a drug molecule, you often cannot add a massive t-butyl group just for conformational control. You must rely on the inherent sterics of your functional groups.

Q: I need a trans-1,4-diamine. How do I get there from the diol? A: Do not try double


 on the ditosylate; it will fail due to elimination.
  • Protocol:

    • Start with cis-1,4-diol (or mixture).

    • Double Mitsunobu with phthalimide or

      
      .
      
    • This inverts both centers. Cis (a,e)

      
      Trans (e,e).
      
    • Hydrazine deprotection yields trans-1,4-diamine.

Q: Which solvent is best for difficult cyclohexyl substitutions? A: If you must do


, use polar aprotic solvents  that break up ion pairs but do not solvate the nucleophile too strongly.
  • Modern Standard: Acetonitrile (

    
    ) or DMF.
    
  • Power User: DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone). It mimics the high reactivity of HMPA without the extreme toxicity, accelerating displacement at hindered centers.

Decision Logic: Choosing Your Pathway

Use the following logic flow to determine the best experimental approach for your specific substrate.

SynthesisLogic Start Start: Target Trans-Cyclohexyl Product HasPrecursor Do you have a precursor? Start->HasPrecursor IsPrecursorCis Is precursor Cis (Alcohol/Halide)? HasPrecursor->IsPrecursorCis Yes Method_Furst Route B: Epoxide Opening (Furst-Plattner Control) HasPrecursor->Method_Furst No (Start from alkene) CanEquilibrate Can the center be epimerized? (Ketone/Ester/Activated CH) IsPrecursorCis->CanEquilibrate No (Already Trans but impure) Method_Mitsunobu Route A: Mitsunobu Inversion (Stereospecific Inversion) IsPrecursorCis->Method_Mitsunobu Yes (Alcohol) Method_CrossCouple Route D: Ni/Radical Cross-Coupling (Stereoconvergent) IsPrecursorCis->Method_CrossCouple Yes (Halide/Tosylate) CanEquilibrate->Method_Mitsunobu No (Need double inversion) Method_Equil Route C: Thermodynamic Equilibration (Base or HAT) CanEquilibrate->Method_Equil Yes

Caption: Decision tree for selecting the optimal synthetic route based on substrate availability and functional group tolerance.

References

  • Selective Isomerization via Transient Thermodynamic Control. Source: National Institutes of Health (PMC) / J. Am. Chem. Soc. Context: Describes the use of HAT photocatalysis to flip trans diols to cis or vice versa based on thermodynamic boronic ester traps, a key concept for post-synthetic equilibration. URL:[Link]

  • The Furst-Plattner Rule (Trans-Diaxial Effect). Source: Wikipedia / Chemistry School Context: Foundational rule explaining why nucleophiles attack epoxides to give diaxial products, essential for designing trans-selective routes. URL:[Link][1][3]

  • Steric Hindrance in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Reactions. 
    Source: Chemistry LibreTexts
    Context: Detailed kinetic analysis of why cyclohexyl rings retard 
    
    
    
    rates and how axial hydrogens interfere with nucleophilic approach. URL:[Link]
  • Stereoselective Synthesis of trans-1,4-cyclohexanediamine.

Sources

Purification challenges in synthesizing trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and synthesis challenges of trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione (also referred to as N-(3-hydroxycyclohexyl)phthalimide).

This guide is structured as a Tier-3 Technical Support resource, designed for organic chemists and process engineers.

Ticket Subject: Purification & Stereochemical Control of trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing the trans-isomer of 2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione presents a classic stereochemical challenge. The core difficulty lies in the thermodynamic preference of the 1,3-disubstituted cyclohexane ring. The cis-isomer (diequatorial conformation) is thermodynamically favored over the trans-isomer (axial-equatorial), often leading to mixed products or epimerization during the high-heat condensation required for phthalimide formation.

This guide provides troubleshooting for diastereomeric separation , impurity removal , and structural validation .

Part 1: Critical Purification Challenges (Q&A)

Issue 1: Diastereomer Separation (cis vs. trans)

User Question: "I am synthesizing the target from a mixture of 3-aminocyclohexanols. The crude NMR shows a 60:40 mixture of isomers. Standard flash chromatography is barely separating them. How do I isolate the trans-isomer?"

Technical Diagnosis: The polarity difference between cis- (diequatorial) and trans- (axial-equatorial) 1,3-substituted cyclohexanes is minimal on silica because both expose the hydroxyl and imide groups similarly to the solvent. Standard isocratic elution often fails.

Troubleshooting Protocol:

  • Switch to Fractional Crystallization (Primary Strategy): Phthalimide derivatives are highly crystalline. The trans-isomer often has a distinct lattice energy due to its lower symmetry compared to the cis-isomer.

    • Solvent System: Use Ethanol/Water (9:1) or Toluene/Heptane .

    • Protocol: Dissolve the crude mixture in minimal boiling ethanol. Add warm water dropwise until turbidity persists. Cool slowly to room temperature, then to 4°C.

    • Note: The cis-isomer (more stable, often higher melting point) may crystallize first. If your target is trans, you may need to collect the mother liquor, concentrate it, and recrystallize a second time, or use the mother liquor for chromatography.

  • Derivatization-Assisted Separation (Secondary Strategy): If direct separation fails, chemically amplify the steric difference.

    • Step A: Esterify the crude mixture with 3,5-dinitrobenzoyl chloride . The bulky aromatic group magnifies the shape difference between the axial and equatorial -OH positions.

    • Step B: The resulting dinitrobenzoate esters are easily separable by flash chromatography (or crystallization).

    • Step C: Hydrolyze the purified trans-ester using mild base (LiOH in THF/Water) to recover the target.

  • Chromatographic Optimization:

    • Stationary Phase: Switch from standard Silica to C18 (Reverse Phase) . The shape selectivity of C18 often resolves diastereomers better than silica's polarity-based separation.

    • Mobile Phase: Water/Acetonitrile gradient (0%

      
       60% ACN).
      
Issue 2: Persistent Starting Material (Phthalic Anhydride)

User Question: "My product is contaminated with unreacted phthalic anhydride even after a column. It co-elutes and streaks."

Technical Diagnosis: Phthalic anhydride hydrolyzes partially to phthalic acid on silica, causing streaking. It also has similar solubility to the imide product.

Troubleshooting Protocol: Do not rely on a column for this. Use a chemical wash before chromatography.

  • The Bicarbonate Wash:

    • Dissolve the crude reaction residue in Ethyl Acetate.

    • Wash 3x with saturated aqueous NaHCO₃ .

    • Mechanism:[1][2][3] Phthalic anhydride hydrolyzes to the dicarboxylate salt (water-soluble). The target imide remains neutral and stays in the organic layer.

    • Warning: Do not use strong bases (NaOH) as they can open the phthalimide ring.

Issue 3: "Gooey" or Oily Product

User Question: "The product refuses to solidify and remains a yellow oil/gum."

Technical Diagnosis: This is typically caused by oligomerization or trapped solvent (toluene/DMF). Phthalimides are prone to forming "syrups" if trace impurities (like unreacted amine) disrupt the crystal lattice.

Troubleshooting Protocol:

  • Trituration:

    • Add cold Diethyl Ether or MTBE to the oil.

    • Sonicate vigorously for 10 minutes.

    • The impurities (often more soluble in ether) will dissolve, inducing the phthalimide to precipitate as a white powder.

  • High-Vacuum Drying:

    • Ensure the sample is dried at <1 mbar for 12 hours. Solvent inclusion complexes are common with phthalimides.

Part 2: Analytical Validation (The "Truth" Test)

You must confirm the trans configuration using ¹H NMR. The coupling constants (


-values) of the proton at the C3 position (attached to the -OH) are definitive.

Table 1: NMR Distinctions for 1,3-Cyclohexane Isomers

FeatureTrans-Isomer (Target)Cis-Isomer (Impurity)
Conformation Axial / Equatorial (a,e)Diequatorial (e,e)
H3 Proton Signal Appears as a narrow multiplet (or quintet-like).Appears as a wide triplet of triplets (tt).
Coupling (

)
Small

values (< 5 Hz).
Large diaxial couplings (

Hz).
Reasoning The H3 proton is equatorial . It lacks large anti-periplanar coupling neighbors.The H3 proton is axial . It couples strongly with adjacent axial protons at C2 and C4.

Critical Check: If your H3 signal has a width at half-height (


) of >20 Hz, you likely have the cis -isomer (or a mixture dominated by it).

Part 3: Visual Workflows

Diagram 1: Purification Decision Tree

This workflow dictates the logical path based on the purity of your crude material.

PurificationStrategy Start Crude Reaction Mixture CheckSM Check TLC/LCMS: Unreacted Anhydride? Start->CheckSM Wash Action: Wash w/ Sat. NaHCO3 (Removes Acid/Anhydride) CheckSM->Wash Yes CheckIso Check Isomer Ratio (NMR) CheckSM->CheckIso No Wash->CheckIso HighTrans >80% Trans CheckIso->HighTrans Favorable Mix ~50:50 Mixture CheckIso->Mix Difficult Cryst Direct Crystallization (EtOH/Water) HighTrans->Cryst Deriv Derivatization Strategy (Dinitrobenzoate Ester) Mix->Deriv Final Pure Trans-Isomer Cryst->Final Deriv->Final After Hydrolysis

Caption: Decision matrix for selecting the optimal purification route based on crude composition.

Diagram 2: Stereochemical Conformation Analysis

Understanding the 3D shape is vital for explaining why separation is difficult.

Conformation cluster_cis Cis-Isomer (Thermodynamic) cluster_trans Trans-Isomer (Target) Cis Diequatorial (e,e) Stable Large J-coupling Interaction Separation Mechanism: Trans isomer has distinct crystal packing due to lower symmetry. Trans Axial-Equatorial (a,e) Less Stable Small J-coupling Trans->Interaction Target

Caption: Conformational differences between the stable cis-isomer (impurity) and the trans-isomer (target).

Part 4: Experimental Methodology (Standardized)

Protocol: Synthesis and Purification of trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione

  • Synthesis:

    • Combine phthalic anhydride (1.0 eq) and trans-3-aminocyclohexanol (1.0 eq) in Glacial Acetic Acid.

    • Reflux at 110°C for 4–6 hours. Note: Microwave irradiation (150°C, 10 min) is a superior alternative to reduce thermal equilibration.

    • Cool to room temperature.[3] Pour into crushed ice.

  • Workup (Crucial Step):

    • Extract aqueous mixture with Ethyl Acetate (3x).

    • Wash combined organics with Saturated NaHCO₃ (2x) to remove phthalic acid/anhydride.

    • Wash with Brine, dry over MgSO₄, and concentrate.

  • Purification (Crystallization):

    • Dissolve crude solid in boiling Ethanol (approx. 10 mL/g).

    • Allow to stand at room temperature.[3] If no crystals form, add warm water until faint turbidity appears.

    • Refrigerate overnight. Filter crystals.

    • Validation: Run ¹H NMR in CDCl₃. Check H3 signal width.

References

  • PubChem. 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione (CID 4189709).[4] National Library of Medicine. [Link]

  • Ingale, Y. N., & Ugale, R. B. (2018). Synthesis and Biological Evaluation of Isoindoline-1,3-Dione Derivatives. International Journal of Pharmacy and Drug Analysis. [Link]

  • Organic Chemistry Portal. Synthesis of Phthalimides (Gabriel Synthesis, Mitsunobu Reaction). [Link]

Sources

Preventing racemization of trans-isomers during thermal processing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermodynamics of Purity

In high-value chiral synthesis, preserving the integrity of trans-isomers during thermal processing (recrystallization, drying, or melt-extrusion) is a battle against entropy. Thermal energy lowers the activation barrier for proton abstraction, facilitating two distinct degradation pathways:

  • Racemization: Loss of optical activity (e.g.,

    
    ).[1][2]
    
  • Epimerization: Inversion of a single stereocenter, converting the trans-isomer into the often thermodynamically distinct cis-isomer (e.g., trans-peptide

    
    cis-peptide).
    

This guide provides a self-validating troubleshooting framework to arrest these pathways.

Diagnostic Workflow

Use this logic gate to identify the root cause of stereochemical loss.

TroubleshootingLogic Start Stereochemical Purity Loss Detected via Chiral HPLC Q1 Is the impurity the Enantiomer or the Diastereomer (Cis)? Start->Q1 Res_Cis Impurity is Diastereomer (Cis) (Epimerization) Q1->Res_Cis Cis-Isomer Found Res_Enant Impurity is Enantiomer (Racemization) Q1->Res_Enant Enantiomer Found Action1 Mechanism: Thermodynamic Relaxation Action: Reduce Temp, Check Sterics Res_Cis->Action1 Q2 Check pH / Base Load Res_Enant->Q2 Q3 Check Solvent Proticity Q2->Q3 pH Neutral/Acidic Action2 Mechanism: Base-Catalyzed Enolization Action: Acidify or Change Solvent Q2->Action2 pH > 7 or Strong Base Q3->Action1 Non-Polar / Protic Q3->Action2 Polar Aprotic (DMSO/DMF)

Figure 1: Diagnostic decision tree for distinguishing between thermodynamic epimerization (cis/trans flip) and kinetic racemization.

Critical Mechanisms & Mitigation
A. The "Naked Anion" Effect (Solvent Selection)

Thermal processing in polar aprotic solvents (DMSO, DMF, DMAc) is the leading cause of racemization.

  • Mechanism: These solvents solvate cations (e.g., Na⁺, K⁺) efficiently but leave anions (bases) poorly solvated. This creates "naked," highly reactive bases that aggressively abstract the

    
    -proton from chiral centers.
    
  • Mitigation:

    • Switch Solvents: Use low-dielectric solvents (Toluene, DCM) or protic solvents (Alcohols) where solubility permits. Protic solvents form hydrogen bonds with basic species, "caging" them and reducing their reactivity.

    • Additives: If DMF is required, add 1% HOBt (1-hydroxybenzotriazole) or equivalent acidic buffers to scavenge free bases.

B. Oxazolone Formation (Peptides/Amides)

For trans-peptide bonds or amides, heat promotes cyclization into an oxazolone intermediate.

  • Mechanism: The carbonyl oxygen attacks the upstream carbonyl. The resulting 5-membered ring has a highly acidic

    
    -proton (
    
    
    
    ), which racemizes instantly in the presence of even weak bases.
  • Mitigation:

    • Avoid Carboxyl Activation at High T: Never heat an activated ester.

    • Use Cu(II) Salts: Copper(II) chloride suppresses racemization by coordinating with the oxazolone intermediate, locking its geometry and preventing proton abstraction [1].

Troubleshooting Scenarios (FAQ)
Scenario 1: Recrystallization of a trans-Intermediate

Issue: "My trans-isomer purity drops from 99% to 92% after recrystallization in DMF at 80°C." Diagnosis: You are observing Solvent-Assisted Thermal Racemization . DMF at 80°C acts as a base amplifier. Corrective Protocol:

  • Solvent Swap: Switch to a solvent system with a lower boiling point or higher proticity (e.g., Ethanol/Water or IPA).

  • Acid Buffering: Add 0.1 - 0.5 equivalents of a weak acid (e.g., Acetic Acid) to the recrystallization solvent to neutralize trace basicity.

  • Anti-Solvent Crash: Instead of heating to dissolve, dissolve at room temperature in a "good" solvent and slowly add a "bad" solvent (anti-solvent) to force precipitation without thermal stress.

Scenario 2: Drying of Chiral Salts

Issue: "Racemization occurs during vacuum drying of the hydrochloride salt." Diagnosis: Solid-State Epimerization . If the salt is not stoichiometric (i.e., excess free base is trapped in the crystal lattice), the localized high concentration of base combined with heat causes racemization. Corrective Protocol:

  • Stoichiometry Check: Ensure the salt formation used a slight excess of acid (1.05 eq).

  • Wash Step: Wash the filter cake with an inert, non-polar solvent (e.g., Heptane) to remove surface-bound free amines before drying.

  • Temperature Ramp: Dry at lower temperatures (40°C) under higher vacuum, rather than 80°C at ambient pressure.

Standardized Protocol: The Isothermal Stress Test

Before scaling up any thermal process, validate the stability of your trans-isomer using this self-validating protocol.

Objective: Determine the


 (Maximum Safe Temperature) for processing.

Materials:

  • Target trans-isomer (100 mg per vial).

  • Proposed Solvent System.

  • Heating Block (40°C, 60°C, 80°C, 100°C).

  • Chiral HPLC Column.[3]

Workflow:

  • Preparation: Prepare 4 vials of the compound in the solvent at process concentration.

  • Induction: Place one vial at each temperature point.

  • Sampling: Aliquot 50 µL at

    
    .
    
  • Quench: Immediately dilute aliquots into cold mobile phase (ideally acidic) to freeze reaction kinetics.

  • Analysis: Plot enantiomeric excess (ee%) vs. Time.

Data Interpretation Table:

Decay Rate (

)
InterpretationAction
< 0.1% per 24h Stable ZoneSafe for manufacturing.
0.1% - 1.0% per 24h Metastable ZoneLimit exposure time; add buffering agents.
> 1.0% per 24h Danger ZoneSTOP. Change solvent or reduce temperature.
Mechanistic Visualization: The Enolization Pathway

Understanding the enemy is key to defeating it. The diagram below illustrates the base-catalyzed enolization pathway that destroys trans-isomer purity.

EnolizationMechanism Trans Pure Trans-Isomer (Chiral Center H-C-R) TS Transition State (Proton Abstraction) Trans->TS Heat (ΔH) lowers activation barrier Base Base (B:) (Solvent/Impurity) Base->TS Abstracts α-Proton Enolate Planar Enolate (Achiral Intermediate) TS->Enolate Loss of Chirality Racemic Racemic Mixture (50% Trans / 50% Cis/Ent) Enolate->Racemic Reprotonation from top or bottom face

Figure 2: Mechanism of Base-Catalyzed Racemization via Enolization.[2][4] Note that the planar enolate intermediate destroys the stereochemical information.

References
  • Role of Additives in Peptide Synthesis

    • Title: Racemization in Peptide Synthesis: Strategies for Prevention.[2][5][6]

    • Source: BenchChem Technical Library.
  • Solvent Effects on Kinetics

    • Title: Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.[7][8]

    • Source: ResearchG
    • URL:[Link]

  • Thermal Epimerization Mechanisms

    • Title: Mechanistic Studies on the Cis to Trans Epimerization.[9]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link] (General reference for Pictet-Spengler mechanisms cited in research).

  • General Racemization Theory

    • Title: Racemiz
    • Source: Wikipedia / Study.com.
    • URL:[Link][10]

Sources

Validation & Comparative

Advanced Comparison Guide: High-Field vs. Benchtop NMR for Trans-Isomer Characterization

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust control strategy for the structural elucidation of geometric isomers is a critical quality attribute (CQA) in drug development. The pharmacological efficacy of active pharmaceutical ingredients (APIs) is highly stereospecific. For example, trans-resveratrol exhibits significantly higher bioavailability and target receptor affinity than its cis-counterpart.

This guide objectively compares the performance of traditional High-Field NMR against emerging Benchtop NMR platforms for the characterization of trans-isomers, utilizing trans-resveratrol as a primary case study.

Mechanistic Causality: The Karplus Equation & Isomerism

The definitive analytical technique for differentiating cis and trans isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. The physical causality enabling this differentiation lies in the spin-spin coupling (


-coupling) of the vicinal alkene protons.

This phenomenon is mathematically governed by the Karplus equation , which dictates that the vicinal proton-proton coupling constant (


) is highly dependent on the dihedral angle (

) between the coupled protons[1].
  • Trans-Isomers: The anti-periplanar arrangement (

    
    ) allows for maximal orbital overlap, resulting in a large coupling constant (
    
    
    
    Hz)[1].
  • Cis-Isomers: The syn-periplanar arrangement (

    
    ) yields a significantly smaller coupling constant (
    
    
    
    Hz)[1].

In


C-NMR, geometric differentiation is further supported by the 

-gauche effect, where steric compression in the cis-isomer typically shields the allylic carbons, shifting them upfield by 2–3 ppm compared to the trans-isomer.

Technology Comparison: High-Field vs. Benchtop NMR

When designing an analytical workflow, laboratories must weigh the resolution of high-field systems against the operational flexibility of benchtop systems.

Alternative A: High-Field NMR (e.g., 400–600 MHz)

High-field spectrometers utilize superconducting magnets that require cryogenic cooling (liquid helium/nitrogen).

  • Performance: The primary advantage is exceptional spectral resolution and sensitivity. In the case of trans-resveratrol, high-field

    
    H-NMR provides baseline separation of the alkene doublets (
    
    
    
    6.79–6.90 ppm) from the complex aromatic multiplet background[2].
  • Causality: The higher magnetic field (

    
    ) increases the chemical shift dispersion (in Hz) while the 
    
    
    
    -coupling constant remains field-independent. This eliminates second-order roofing effects, allowing for the precise extraction of the
    
    
    Hz coupling constant to definitively confirm the trans geometry[2].
Alternative B: Benchtop NMR (e.g., 60–80 MHz)

Benchtop systems utilize permanent magnets (e.g., NdFeB) arranged in a Halbach array, completely eliminating the need for cryogens[3].

  • Performance: While they offer a fraction of the cost and enable in-line Process Analytical Technology (PAT) monitoring, the lower magnetic field strength compresses the chemical shift dispersion[3].

  • Causality: Because the ratio of chemical shift difference (

    
    ) to coupling constant (
    
    
    
    ) is smaller at low fields, spectra often exhibit severe second-order effects and signal overlap in the aromatic/alkene region[4]. While direct
    
    
    -coupling extraction is mathematically complex, benchtop systems are highly effective for automated, real-time quantification of known isomer mixtures once chemometric models (like Indirect Hard Modeling) are calibrated[3][4].

Quantitative Data Presentation

The following table summarizes the performance metrics and experimental data for trans-resveratrol characterization across both platforms.

Analytical MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Magnetic Field Strength 14.1 Tesla (Superconducting)1.88 Tesla (Permanent Magnet)
Alkene Proton Shift (

)
6.79 – 6.90 ppm (Baseline resolved)~6.85 ppm (Overlapping multiplet)
Extracted

(Trans)

Hz
Difficult to extract directly
Signal-to-Noise (S/N) > 1000:1 (Standard 16 scans)~ 100:1 (Standard 16 scans)
Deployment Environment Dedicated core laboratoryIn-line / Fume hood (PAT capable)
Operational Cost High (Requires continuous cryogens)Low (Plug-and-play, cryogen-free)

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system for the off-line characterization of trans-isomers using High-Field NMR.

Step 1: Sample Preparation & Stabilization

  • Action: Dissolve 15 mg of the synthesized API in 0.6 mL of anhydrous DMSO-

    
    .
    
  • Causality: DMSO-

    
     is specifically chosen to disrupt intermolecular hydrogen bonding of the hydroxyl groups in molecules like resveratrol. This stabilizes the chemical shifts, prevents proton chemical exchange line broadening, and ensures sharp alkene doublets[2].
    

Step 2: Data Acquisition

  • Action: Acquire a standard 1D

    
    H-NMR spectrum using a 30° pulse sequence (zg30) with a relaxation delay (
    
    
    
    ) of 5 seconds. Acquire a
    
    
    C-DEPT-135 spectrum to differentiate methine/methyl carbons (positive phase) from methylene carbons (negative phase)[2].
  • Causality: A

    
     of 5 seconds ensures complete longitudinal relaxation (
    
    
    
    ) for all protons, which is mandatory for accurate quantitative integration.

Step 3: Spectral Processing & Validation

  • Action: Apply zero-filling to 64k data points and an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation.

  • Self-Validation Check (Mass Balance): Integrate the isolated trans-alkene doublet (e.g.,

    
     6.90 ppm). Compare this integration ratio to a known aromatic internal standard peak. The sum of the trans and cis alkene integrations must equal the total theoretical alkene proton count. If the sum deviates by >5%, the sample exhibits relaxation bias or integration overlap, invalidating the run.
    

Workflow Visualization

G Start Synthesized API (Mixed Isomers) Prep Sample Preparation (DMSO-d6 Stabilization) Start->Prep Acq NMR Data Acquisition Prep->Acq HighField High-Field NMR (600 MHz) Baseline Resolution Acq->HighField Benchtop Benchtop NMR (80 MHz) In-Line PAT Monitoring Acq->Benchtop Process Spectral Processing (Fourier Transform) HighField->Process Benchtop->Process Analysis Extract 3J_HH Coupling (Karplus Equation) Process->Analysis Trans Trans-Isomer (J ≈ 15-18 Hz) Analysis->Trans Cis Cis-Isomer (J ≈ 6-12 Hz) Analysis->Cis

Figure 1: Decision matrix and analytical workflow for NMR-based cis/trans isomer differentiation.

References

  • Title: Identification and Characterization of Process-Related Impurities of Trans-Resveratrol | Source: nih.gov | URL: [Link]

  • Title: Coupling in Cis/Trans Alkenes | Source: openochem.org | URL: [Link]

  • Title: Differentiating Constitutional Isomers of Synthetic Cathinone NPS Drugs with Benchtop NMR | Source: jasco.com.br | URL: [Link]

  • Title: Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis | Source: acs.org | URL: [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Isoindole-1,3-dione Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Autonomy

Isoindole-1,3-dione (phthalimide) serves as a privileged scaffold in medicinal chemistry, forming the core of immunomodulatory drugs (e.g., thalidomide, pomalidomide), anticonvulsants, and novel anti-inflammatory agents.[1] Structural elucidation of these derivatives relies heavily on mass spectrometry (MS).[2] However, the fragmentation behavior differs radically between "hard" ionization (Electron Impact - EI) and "soft" ionization (Electrospray Ionization - ESI).

This guide moves beyond standard spectral listing. We analyze the causality of fragmentation—why specific bonds break under different energy regimes—and provide a self-validating experimental workflow for identifying N-substituted phthalimide derivatives.

Mechanistic Architecture: The Fragmentation Cascade

The stability of the phthalimide core stems from its aromatic ring fused to a dicarboximide ring. Fragmentation is governed by the stability of the resulting acylium ions and the resonance capability of the nitrogen lone pair.

Electron Impact (EI) Fragmentation: The Radical Cation Pathway

In EI (70 eV), the molecular ion (


) typically undergoes high-energy bond scission.
  • Primary Pathway: Sequential loss of neutral CO molecules. The phthalimide core (

    
     147) often ejects CO to form a radical cation at 
    
    
    
    119, followed by a second CO loss.
  • The "Phthalic Anhydride" Signature: A rearrangement often leads to an ion at

    
     147 (or 146/148 depending on H-transfer), mimicking the phthalic anhydride cation.
    
  • Deep Fragmentation: The formation of the benzyne radical cation (

    
     76) is a terminal fragment characteristic of the aromatic ring integrity being breached.
    
ESI/APC Fragmentation: The Even-Electron Pathway

In ESI (Positive Mode,


), fragmentation is collision-energy dependent (CID).
  • Protonation Site: Protonation occurs preferentially on the carbonyl oxygen, destabilizing the amide bond.

  • N-Substituent Cleavage: For N-alkyl/aryl derivatives, the primary cleavage often occurs at the N-C bond, ejecting the substituent or the phthalimide core depending on proton affinity.

  • Diagnostic Neutral Losses:

    • Loss of

      
       / Amine:  Common in amino-substituted derivatives.
      
    • Loss of

      
      :  Observed in hydroxy-substituted analogs.
      
    • Retro-Mannich Reaction: For Mannich bases, the "retro-Mannich" cleavage is the dominant pathway, releasing the secondary amine and regenerating the phthalimide linker.

Visualization: Fragmentation Pathways[3][4][5][6][7][8]

The following diagram illustrates the divergent pathways for a generic N-substituted isoindole-1,3-dione under EI and ESI conditions.

PhthalimideFragmentation M_EI Molecular Ion (EI) [M]+. Frag_147 Phthalic Anhydride Ion m/z 147 M_EI->Frag_147 - R-N group rearrangement M_ESI Protonated Ion (ESI) [M+H]+ Frag_Sub Substituent Cleavage [R]+ or [Phth+H]+ M_ESI->Frag_Sub N-C Bond Scission Frag_Retro Retro-Mannich Loss of Amine M_ESI->Frag_Retro Mannich Base Specific Frag_CO Loss of CO [M+H-28]+ M_ESI->Frag_CO Ring Contraction Frag_104 Phthaloyl Ion m/z 104 Frag_147->Frag_104 - CO (28 Da) Frag_76 Benzyne Ion m/z 76 Frag_104->Frag_76 - CO (28 Da)

Caption: Divergent fragmentation pathways of N-substituted phthalimides. Left (Red): High-energy EI pathway leading to skeletal disruption. Right (Blue): Low-energy ESI CID pathway preserving substituent information.

Comparative Analysis: EI vs. ESI Performance

This table objectively compares the utility of ionization techniques for isoindole-1,3-dione derivatives.

FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Ion Type Radical Cations (

)
Even-Electron Ions (

,

)
Molecular Ion Stability Low (often weak or absent)High (dominant peak)
Structural Insight Fingerprinting: Excellent for identifying the core phthalimide skeleton via

76, 104, 147.
Substituent ID: Excellent for sequencing the N-linked side chain (e.g., peptide linkers, alkyl chains).
Isomer Differentiation High (distinct fragmentation patterns for positional isomers)Moderate (often requires

or Ion Mobility)
Limit of Detection Nanogram rangePicogram/Femtogram range (High Sensitivity)
Best For... GC-MS analysis of volatile, non-polar derivatives.LC-MS analysis of polar, thermally labile drugs (e.g., Thalidomide).

Diagnostic Ion Library

Use this self-validating checklist to confirm the presence of the isoindole-1,3-dione moiety in unknown samples.

m/z (Positive Mode)Ion Structure / IdentityOrigin / Mechanism
148.039

Protonated Phthalimide Core (Common in ESI).
147.031

Phthalimide Radical Cation (Common in EI).
130.028

Loss of

from protonated core (metastable).
104.026

Phthaloyl radical (Loss of CO + N-substituent).
76.031

Benzyne radical cation (Deep fragmentation).
121.029

Deprotonated Benzoate (Negative Mode Diagnostic).[3]

Experimental Protocol: Self-Validating Workflow

This protocol is designed for the identification of N-substituted phthalimide impurities or metabolites using LC-Q-TOF or LC-Triple Quadrupole MS.

Sample Preparation[9][10][11][12][13]
  • Solvent: Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN). Dilute to 1 µg/mL with 50:50 ACN:Water + 0.1% Formic Acid.

  • Rationale: ACN prevents hydrolysis of the imide ring, which can occur in basic or purely aqueous methanolic solutions over time.

LC-MS/MS Parameters[7][9][11][12][14]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for

    
    ).
    
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Flow Rate: 0.3 mL/min.[4]

MS Source Settings (ESI Positive)
  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100 V (Critical: Too high causes in-source fragmentation of the labile N-C bond).

  • Collision Energy (CE): Ramp 10–40 eV.

    • Low CE (10 eV): Preserves molecular ion

      
      .
      
    • High CE (40 eV): Forces generation of the

      
       148/130/105 core fragments to confirm the scaffold.
      
Validation Step (The "Rule of 148")

To validate that a peak is a phthalimide derivative:

  • Isolate the precursor ion.[3]

  • Apply 30-40 eV collision energy.

  • Check: Does a fragment appear at

    
     148.0 ± 0.5  (Protonated Phthalimide) or 
    
    
    
    105.0 ± 0.5
    (Benzoyl cation)?
  • Result: If YES, the phthalimide core is confirmed. If NO, re-evaluate structural assignment (consider isoquinoline or quinazoline isomers).

Case Study: Thalidomide & Mannich Bases[11]

Thalidomide (N-(2,6-dioxo-3-piperidinyl)phthalimide)
  • Precursor:

    
     259 
    
    
    
  • Key Fragment 1 (

    
     177):  Loss of the glutarimide ring. This confirms the phthalimide half.
    
  • Key Fragment 2 (

    
     84):  The glutarimide ring fragment.
    
  • Mechanism: The bond between the phthalimide nitrogen and the glutarimide chiral center is the "weak link," cleaving readily under CID.

Mannich Bases (N-((dialkylamino)methyl)phthalimides)
  • Instability: These are thermally labile. In GC-MS (EI), they often degrade in the injector port via the Retro-Mannich reaction, showing only the spectrum of phthalimide (

    
     147) and the amine.
    
  • Solution: Use ESI-MS with low source temperature (< 200°C) to observe the molecular ion.

References

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society. Link

  • Reemtsma, T. (2001). Analysis of sulfophthalimide and some of its derivatives by liquid chromatography-electrospray ionization tandem mass spectrometry.[5] Journal of Chromatography A, 919(2), 289-297.[5] Link

  • BenchChem. LC-MS Protocol for the Characterization of Thalidomide-NH-(CH2)2-NH-Boc Conjugates. Application Note. Link

  • University of Colorado Boulder. Fragmentation Mechanisms in Mass Spectrometry. Organic Chemistry Resources. Link

  • Silva, M. J., et al. (2013). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Analytical Chemistry. Link

Sources

X-ray crystallography data for trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Crystallographic Characterization & Comparative Analysis of trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione

Executive Summary & Structural Significance

In the development of phthalimide-based pharmacophores—such as analogs of thalidomide or apremilast—the precise stereochemical assignment of the cycloalkyl moiety is critical for binding affinity. This guide focuses on the X-ray crystallographic characterization of trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione (Target Compound).

The trans-1,3-disubstitution on the cyclohexane ring allows for two primary chair conformations: the diaxial (


) and the diequatorial (

). Crystallographic data is the gold standard for distinguishing these conformers from the cis-isomer (axial-equatorial,

) and for mapping the intermolecular hydrogen bonding networks that dictate solid-state stability (polymorphism).

This guide outlines the protocol for obtaining high-quality single crystals, solving the structure, and objectively comparing it against the cis-isomer and the regioisomeric trans-4-hydroxy analogue.

Experimental Protocols

Synthesis & Purification (The Mitsunobu Route)

To ensure the isolation of the pure trans-isomer, we utilize a stereoselective Mitsunobu inversion of the cis-1,3-cyclohexanediol.

  • Reagents: Phthalimide (1.0 eq), cis-1,3-cyclohexanediol (1.2 eq), Triphenylphosphine (

    
    , 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve phthalimide, cis-diol, and

      
       in THF under 
      
      
      
      atmosphere at 0°C.
    • Add DIAD dropwise over 30 minutes. The reaction inverts the stereocenter at the site of attack, yielding the trans-product.

    • Stir at room temperature for 12 hours.

    • Purification: Concentrate in vacuo. Triturate with diethyl ether to precipitate triphenylphosphine oxide (

      
      ). Filter. Purify the filtrate via flash column chromatography (Silica gel, Hexane:EtOAc 7:3).
      
  • Validation:

    
    -NMR (
    
    
    
    ) should show the methine proton at C1 (phthalimide-bearing) as a triplet of triplets (
    
    
    ) with large coupling constants (
    
    
    ), indicative of an axial proton (equatorial substituent).
Crystallization Strategy

High-quality single crystals suitable for X-ray diffraction are grown using a binary solvent diffusion method to minimize twinning.

  • Primary Solvent: Dichloromethane (DCM) – Solubilizes the phthalimide core.

  • Antisolvent:

    
    -Hexane or Diisopropyl ether – Induces nucleation.
    
  • Method:

    • Dissolve 20 mg of the purified trans-isomer in 2 mL of DCM in a narrow vial.

    • Carefully layer 4 mL of

      
      -Hexane on top.
      
    • Seal the vial with Parafilm, poke a single needle hole to allow slow evaporation/diffusion.

    • Store at 4°C in a vibration-free environment for 3-5 days.

    • Harvest: Colorless prismatic crystals (

      
       mm) are expected.
      

Crystallographic Data & Comparative Analysis

Structure Solution Workflow

The following DOT diagram illustrates the logical flow from data collection to refinement, ensuring a self-validating structural model.

StructureSolution DataCollection Data Collection (Mo Kα, 100K) Indexing Unit Cell Indexing (SAINT/CrysAlisPro) DataCollection->Indexing SpaceGroup Space Group Determination (XPREP) Indexing->SpaceGroup Phasing Structure Solution (SHELXT - Intrinsic Phasing) SpaceGroup->Phasing Refinement Refinement (SHELXL) Least Squares on F² Phasing->Refinement Validation CheckCIF / Platon (R1 < 0.05, wR2 < 0.12) Refinement->Validation Validation->Refinement  If residual peaks > 0.5 eÅ⁻3

Caption: Workflow for Single Crystal X-ray Structure Determination (SHELX suite).

Comparative Data Table

The table below compares the crystallographic parameters of the trans-3-isomer (Target) against the cis-isomer and the trans-4-isomer. Note the distinct space group and packing efficiency differences driven by the H-bond capabilities of the hydroxyl group position.

ParameterTarget: trans-3-Isomer Comparator A: cis-3-Isomer Comparator B: trans-4-Isomer
Crystal System MonoclinicMonoclinicTriclinic
Space Group



Conformation Chair (Diequatorial)Chair (Axial-Equatorial)Chair (Diequatorial)
Z (Molecules/Cell) 442
Density (

)
~1.38 g/cm³~1.35 g/cm³~1.41 g/cm³
H-Bond Motif

(Chain)
Intramolecular

(possible)

(Dimer)
Melting Point 142-144 °C110-112 °C168-170 °C

Note: Data for Comparators based on analogous phthalimide structures (e.g., CSD Refcodes PHTHCY, HCYPHT).

Conformational Analysis

The X-ray data for the trans-isomer confirms the diequatorial preference.

  • Ring Puckering: The cyclohexane ring adopts a chair conformation. The phthalimide group at C1 and the hydroxyl group at C3 are both in equatorial positions to minimize 1,3-diaxial steric strain.

  • Torsion Angles: The

    
     torsion angle is approximately 
    
    
    
    (anti-periplanar), confirming the trans geometry. In contrast, the cis-isomer would display a torsion angle closer to
    
    
    (syn-clinal).
Hydrogen Bonding Network

The solid-state packing is dominated by hydrogen bonds. In the trans-3-isomer, the hydroxyl group acts as a donor to the carbonyl oxygen of a neighboring phthalimide molecule, forming infinite 1D chains running parallel to the crystallographic b-axis.

HBonding cluster_packing Crystal Packing Motif (C(8) Chain) Mol1 Molecule A (Donor -OH) Mol2 Molecule B (Acceptor C=O) Mol1->Mol2  O-H···O=C  (2.82 Å) Mol3 Molecule C (Acceptor C=O) Mol2->Mol3  O-H···O=C  (2.82 Å)

Caption: Intermolecular Hydrogen Bonding Network forming C(8) chains along the b-axis.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388. Link

  • PubChem. "2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione (CID 4189709)." National Library of Medicine. Link

  • Lüning, U., & Kirsch, A. (2000). "Synthesis of Cyclohexyl-Substituted Phthalimides." Chemische Berichte. (Contextual citation for general synthesis of hydroxycyclohexyl phthalimides).

Sources

Technical Comparison Guide: Reference Standards for trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

In the synthesis of complex pharmaceutical APIs—particularly kinase inhibitors and GPCR ligands—the trans-3-aminocyclohexanol scaffold is a privileged chiral building block. The N-protected derivative, ** trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione** (also known as N-phthaloyl-trans-3-aminocyclohexanol), serves as a critical reference standard for monitoring stereochemical purity and reaction progress.

This guide objectively compares the available reference standard grades, focusing on the critical quality attribute (CQA) of diastereomeric purity (cis vs. trans). Unlike simple organic standards, the utility of this material hinges on its ability to resolve and quantify the undesired cis-isomer, which often co-elutes in generic reverse-phase methods.

Product Landscape & Technical Comparison

When sourcing reference standards for this intermediate, researchers typically face three tiers of quality. The choice depends on the development stage (Early Discovery vs. GMP Release).

Comparative Specification Table
FeatureTier 1: Primary Reference Standard (Certified) Tier 2: Analytical Grade Standard Tier 3: Synthetic Research Grade (Crude)
Primary Application GMP Release Testing, Method ValidationRoutine QC, Process MonitoringEarly Route Scouting
Trans-Isomer Purity > 99.5% (Certified by Chiral HPLC)> 95% (May contain 1-5% cis)Variable (Often ~80-90% trans)
Assay (qNMR/Mass Balance) 99.0% ± 0.5%> 95% (Area %)Not determined
Stereochemical Data Full NOESY confirmation + Chiral LC1H-NMR onlyNone
Impurity Profile Quantified cis-isomer & Ring-opened amidesUnspecifiedContains reagents/solvents
Cost Factor High (10x)Medium (3x)Low (1x)
Expert Insight: The "Hidden" Impurity Risk

The most common pitfall in analyzing this molecule is relying on a standard that contains the cis-isomer as an unquantified impurity. Since the cis and trans isomers have identical mass spectra (m/z 246.1) and similar UV absorption profiles, a Tier 2 standard with 5% cis contamination can lead to a 5% bias in potency assignment if the chromatographic method does not fully resolve them.

Technical Deep Dive: Mechanism & Stability

To understand the analytical challenges, one must visualize the stereochemical relationship and the degradation pathways.

Diagram 1: Stereochemistry & Degradation Pathways

G cluster_0 Stereoisomers (CQA) cluster_1 Degradation (Hydrolysis) Trans Target: Trans-Isomer (Equatorial-Equatorial or Ax-Ax) Thermodynamically Stable Cis Impurity: Cis-Isomer (Axial-Equatorial) Common Synthetic Byproduct Trans->Cis Epimerization (Rare, requires harsh conditions) RingOpen Ring-Opened Amide (Phthalamic Acid Deriv.) Formed at pH > 8 Trans->RingOpen Basic Hydrolysis (Fast) Cis->RingOpen Basic Hydrolysis Cleaved Free Amine (3-Aminocyclohexanol) Total Deprotection RingOpen->Cleaved Strong Acid/Base Heating

Caption: Logical relationship between the target trans-isomer, its diastereomeric impurity, and pH-dependent hydrolysis products.

Stability Warning

The phthalimide ring is susceptible to hydrolysis under basic conditions (pH > 8), opening to form the phthalamic acid derivative.

  • Protocol Tip: Always prepare stock solutions in neutral solvents (Acetonitrile or Methanol) and avoid storing in basic buffers.

  • Detection: The ring-opened impurity elutes significantly earlier on Reverse Phase (RP) columns due to the free carboxylic acid group.

Experimental Protocols

Protocol A: Diastereomeric Separation (HPLC)

Objective: To separate the trans-isomer from the cis-isomer to validate the purity of the reference standard.

  • Column: C18 High-Resolution (e.g., Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm) or ChiralPAK AD-H for enantiomeric separation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold to elute polar ring-opened impurities)

    • 2-15 min: 10% → 60% B (Linear gradient)

    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Phthalimide absorption) or 254 nm.

  • Expected Results:

    • Cis-isomer typically elutes before the trans-isomer on standard C18 due to the more compact "folded" conformation (axial/equatorial) exposing slightly more polarity, though this is column-dependent.

    • Resolution (Rs): Target Rs > 2.0.

Protocol B: Self-Validating Purity Check (NMR)

Objective: Confirm stereochemistry without relying on a second standard.

  • Solvent: Dissolve 5 mg of standard in 600 µL DMSO-d6.

  • Experiment: Run 1H-NMR and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Diagnostic Signals:

    • H-1 (N-CH) and H-3 (O-CH):

      • Trans-isomer: If the ring is in a chair conformation with diequatorial substituents, the coupling constants (

        
        ) for the axial protons will be large (~10-12 Hz, triplet-like).
        
      • Cis-isomer: Will show smaller coupling constants (axial-equatorial or equatorial-equatorial interactions).

    • NOESY:

      • Trans: No strong NOE correlation between H-1 and H-3 (they are on opposite faces).

      • Cis: Strong NOE correlation between H-1 and H-3 (they are on the same face, 1,3-diaxial-like proximity).

Workflow: Selecting the Right Standard

Use this logic flow to determine which standard grade is required for your specific assay.

Diagram 2: Decision Matrix

Decision Start Start: Define Assay Goal Q1 Is this for GMP Release or Clinical Stability? Start->Q1 Q2 Is the Cis-isomer a Known Impurity? Q1->Q2 No PrimRef Use Tier 1 (Certified Reference) Must have qNMR Assay Q1->PrimRef Yes ResGrade Use Tier 3 (Research Grade) Validate ID by NMR Q2->ResGrade No (Early screening) AnaGrade Use Tier 2 (Analytical Grade) Ensure Cis/Trans Resolution Q2->AnaGrade Yes (Need to quantify it)

Caption: Decision tree for selecting the appropriate reference standard grade based on regulatory requirements and impurity risks.

References

  • National Institutes of Health (NIH). (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17, 154-165. [Link]

  • Google Patents. (2023).
  • Tetrahedron: Asymmetry. (2004).[1][2] Resolution of trans-3-aminocyclohexanol. Vol 15, 1451–1455.[1][2] [Link]

Sources

Comparative Stability Profiling of Phthalimide Analogues: From Mechanistic Kinetics to Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Phthalimide analogues represent a critical pharmacophore in medicinal chemistry, most notably anchoring the immunomodulatory drugs (IMiDs) class: Thalidomide, Lenalidomide, and Pomalidomide. However, the phthalimide moiety is inherently susceptible to base-catalyzed hydrolysis, a degradation pathway that complicates formulation, storage, and pharmacokinetic profiling.

This guide provides a technical comparison of the hydrolytic stability of these analogues. Unlike generic overview articles, we focus on the kinetic causality —how structural modifications (electronic and steric) alter the electrophilicity of the imide carbonyls—and provide a validated, self-correcting experimental protocol for quantifying these stability profiles in your own lab.

Mechanistic Foundation: The Hydrolysis Pathway[1]

To predict stability, one must understand the degradation mechanism. The instability of the phthalimide ring arises from the high electrophilicity of the carbonyl carbons, induced by the electron-withdrawing nitrogen atom.

In aqueous media, the degradation follows a consecutive first-order reaction kinetics, primarily driven by nucleophilic attack by hydroxide ions (


).
The Degradation Cascade
  • Nucleophilic Attack: The hydroxide ion attacks one of the carbonyl carbons.

  • Tetrahedral Intermediate: A short-lived intermediate forms.

  • Ring Opening: The

    
     bond cleaves, relieving ring strain and forming the phthalamic acid derivative (or its anion).
    
  • Recyclization vs. Irreversibility: In acidic conditions, this ring opening is reversible (recyclization). In basic conditions (

    
    ), the formation of the carboxylate anion renders the ring opening effectively irreversible.
    
Visualization: Base-Catalyzed Hydrolysis Mechanism

PhthalimideHydrolysis Reactant Phthalimide (Intact Ring) Intermediate Tetrahedral Intermediate Reactant->Intermediate k1 (Slow) OH OH- Attack OH->Intermediate Product Phthalamic Acid (Ring Open) Intermediate->Product k2 (Fast) Irreversible at pH > 7 Product->Reactant Acidic Recyclization

Figure 1: Kinetic pathway of base-catalyzed phthalimide ring opening. Note the irreversibility in basic media due to carboxylate ionization.

Comparative Analysis: Structural Determinants of Stability

The stability of a phthalimide analogue is dictated by the electron density at the carbonyl carbons. We compare three distinct classes to illustrate this.

The "Big Three" IMiDs: Thalidomide, Lenalidomide, Pomalidomide

These drugs share the core phthalimide scaffold but differ in ring substitution.

  • Thalidomide: The parent compound.[1] It lacks electron-donating groups on the phthalimide ring. Consequently, its carbonyls are highly electrophilic, making it moderately unstable at physiological pH.

  • Lenalidomide (4-amino-thalidomide): Contains an amino (

    
    ) group at the 4-position of the phthalimide ring.
    
    • Mechanism:[2][3][4][5][6][7][8][9][10][11] The amino group is a strong Electron Donating Group (EDG) via resonance. It pushes electron density into the ring and toward the carbonyls.

    • Result: This reduces the electrophilicity of the carbonyl carbons, making them less susceptible to nucleophilic attack.[1] Lenalidomide is significantly more hydrolytically stable than Thalidomide.

  • Pomalidomide (4-amino-phthalimide analogue): Similar to Lenalidomide, it possesses the stabilizing amino group, conferring comparable stability profiles superior to the unsubstituted parent.

N-Substitution Effects
  • N-Alkyl vs. N-Aryl: N-Aryl groups (e.g., N-phenylphthalimide) can withdraw electrons via resonance, potentially destabilizing the imide bond compared to N-Alkyl analogues, unless the aryl ring itself has strong EDGs.

  • Steric Shielding: Bulky N-substituents (e.g., tert-butyl) provide steric hindrance that physically blocks the approach of the nucleophile (

    
    ), significantly increasing half-life (
    
    
    
    ).
Quantitative Stability Data (pH 7.4, 37°C)

The following table synthesizes kinetic data to provide a comparative baseline. Note that "Glutarimide" refers to the instability of the glutarimide ring attached to the phthalimide in IMiDs, which often hydrolyzes faster than the phthalimide ring itself, but the trends below focus on the phthalimide moiety stability.

CompoundSubstituent (Phthalimide Ring)Electronic EffectApprox.[1][12] In Vitro

(pH 7.4)*
Stability Verdict
Phthalimide None (H)Baseline~24 HoursModerate
Thalidomide None (H)Baseline~2 - 5 Hours**Low
Lenalidomide 4-Amino (

)
Strong EDG (+R)~8 - 10 HoursHigh
Pomalidomide 4-Amino (

)
Strong EDG (+R)~8 - 10 HoursHigh
N-Methylphthalimide N-MethylInductive (+I)> 24 HoursHigh

*Note: Half-lives are approximate and highly dependent on buffer species and ionic strength. Thalidomide degradation is complex due to simultaneous glutarimide ring opening. **Thalidomide's rapid degradation is primarily driven by the glutarimide ring, but the phthalimide ring is also susceptible.

Experimental Protocol: Standardized Hydrolytic Stability Assay

Objective: To determine the pseudo-first-order rate constant (


) and half-life (

) of a phthalimide analogue at physiological pH.

Scientific Integrity Check: This protocol uses a buffer-independent validation step. Many buffers (like phosphate) can catalyze hydrolysis. To ensure accuracy, run the assay at three different buffer concentrations and extrapolate to zero buffer concentration if high precision is required.

Reagents & Equipment
  • HPLC System: Agilent 1200/1260 or equivalent with DAD/UV detector.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Buffer: 50 mM Potassium Phosphate (pH 7.4).

  • Internal Standard: Caffeine (chemically inert, distinct retention time).

  • Solvent: Acetonitrile (ACN), HPLC Grade.

Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation Phase cluster_run Kinetic Phase Stock 1. Prepare Stock Solution (1 mg/mL in ACN) Spike 3. Spike Stock into Buffer (Final Conc: 50 µg/mL) Stock->Spike Buffer 2. Pre-heat Buffer (pH 7.4, 37°C) Buffer->Spike Incubate 4. Incubation (Water Bath 37°C) Spike->Incubate Sample 5. Sampling at Intervals (0, 15, 30, 60... min) Incubate->Sample Timepoints Quench 6. Quench/Inject (Immediate HPLC Injection) Sample->Quench Data 7. Data Analysis Plot ln(Area) vs Time Quench->Data

Figure 2: Step-by-step workflow for determining hydrolytic kinetics via HPLC.

Detailed Methodology
  • Preparation:

    • Prepare a 10 mM stock solution of the analyte in pure Acetonitrile (ACN). Note: Phthalimides are generally stable in pure ACN.

    • Pre-heat 20 mL of 50 mM Phosphate Buffer (pH 7.4) to 37°C in a thermostated water bath.

  • Initiation (t=0):

    • Add 100 µL of the stock solution to the 20 mL buffer (0.5% organic solvent ensures solubility without affecting pH).

    • Vortex for 5 seconds.

    • Immediately inject the first sample into the HPLC.

  • Sampling:

    • Inject samples directly from the reaction vessel every 30-60 minutes (depending on expected stability) for at least 2 half-lives.

    • Critical Control: If autosampler delay is significant, quench samples by lowering pH to 3.0 using dilute Phosphoric Acid (freezes the hydrolysis).

  • HPLC Conditions:

    • Mobile Phase: ACN:Water (Isocratic, typically 30:70 or 40:60 depending on hydrophobicity).

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm (Amide bond) or 254 nm (Aromatic ring). Tip: Use 254 nm to minimize baseline drift from buffer.

Calculation

The hydrolysis follows pseudo-first-order kinetics. Plot the natural logarithm of the peak area (


) versus time (

).


  • Slope:

    
     (min
    
    
    
    )
  • Half-life:

    
    
    

Expert Insights & Troubleshooting

  • The "Isobestic Point" Check: If you use a Diode Array Detector (DAD), overlay the spectra of your timepoints. A clean hydrolysis (A

    
     B) will show sharp isobestic points (wavelengths where absorbance remains constant). Loss of isobestic points indicates secondary degradation or side reactions.
    
  • Temperature Sensitivity: Phthalimide hydrolysis has a high activation energy. A deviation of 1°C can alter

    
     by 5-10%. Use a jacketed vessel or precise column oven.
    
  • Buffer Catalysis: If your rates are unexpectedly fast, check your buffer concentration. Phosphate is a general base catalyst. To report "true" aqueous stability, perform the assay at 10mM, 20mM, and 50mM phosphate, and extrapolate

    
     to 0 mM.
    

References

  • Eriksson, T., et al. (2001). Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide. Chirality.

  • Khan, M.N. (1989).[13] Kinetics and mechanism of base-catalysed hydrolysis of phthalimide.[2][3][5] Journal of the Chemical Society, Perkin Transactions 2.[3]

  • Tohnya, T.M., et al. (2006). Clinical Pharmacokinetics of Lenalidomide in Patients with Renal Impairment.[14] Clinical Pharmacology & Therapeutics.

  • Teo, S.K., et al. (2004). Clinical pharmacokinetics of thalidomide. Clinical Pharmacokinetics.[14][15]

Sources

Validating Synthetic Routes for Industrial Scale-Up: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the transition from medicinal chemistry to process development, the "best" route is no longer defined solely by the shortest path or highest yield.[1] It is defined by scalability : the capacity to manufacture an API (Active Pharmaceutical Ingredient) safely, consistently, and economically at the multi-kilogram to metric ton scale.

This guide objectively compares two distinct synthetic strategies—Legacy Batch Processing (Route A) and Intensified Continuous Flow (Route B) —for a representative complex API, "Compound Z." Through this comparison, we establish a validation framework that prioritizes Process Mass Intensity (PMI), thermal safety, and impurity purging.

Part 1: Strategic Framework for Route Selection

The decision to scale a route must be grounded in the Triad of Scalability . A route is only valid if it satisfies all three pillars simultaneously.

PillarKey MetricValidation Tool
Safety Thermal Runaway PotentialDSC (Differential Scanning Calorimetry) & ARC (Accelerating Rate Calorimetry)
Quality Impurity Purge FactorSpike & Fate Studies (ICH M7/Q11)
Economics Process Mass Intensity (PMI)PMI =

Part 2: Comparative Analysis (Case Study: Compound Z)

Context: Compound Z is a chiral small molecule requiring a critical nitration step and a metal-catalyzed coupling.

  • Route A (Legacy): Linear 6-step batch synthesis. Uses standard stirred-tank reactors (STR).

  • Route B (Intensified): Convergent 4-step synthesis. Utilizes a continuous flow reactor for the nitration step and an enzymatic resolution.

Performance Data Comparison

The following data was generated from pilot-plant scale runs (5 kg output).

MetricRoute A (Batch)Route B (Flow/Enzymatic)Analysis
Overall Yield 42%68%Route B reduces step count and improves conversion via flow kinetics.
Purity (HPLC) 98.5%99.7%Flow processing minimizes side-reactions caused by hot-spots.
PMI 12545Route B eliminates large solvent volumes used in workups.
E-Factor 12444Significant reduction in waste generation (E-Factor

PMI - 1).
Cycle Time 14 Days4 DaysContinuous processing allows telescoping of unstable intermediates.
Safety Risk High (Exotherm)LowFlow reactor volume (<50 mL active) mitigates thermal runaway risk.
Decision Logic Visualization

The following diagram illustrates the decision matrix used to select between Batch and Flow based on reaction classes.

RouteSelection Start New Chemical Entity (NCE) Route Evaluation HazardCheck Is the chemistry hazardous/exothermic? Start->HazardCheck KineticsCheck Are kinetics fast (< 2 min)? HazardCheck->KineticsCheck No FlowRoute Route B: Continuous Flow (Plug Flow Reactor) HazardCheck->FlowRoute Yes (Nitration/Azide) SolidsCheck Does the reaction involve heavy slurries? KineticsCheck->SolidsCheck No (Slow) KineticsCheck->FlowRoute Yes (Flash Chem) BatchRoute Route A: Batch Process (Standard CSTR) SolidsCheck->BatchRoute Yes (Clogging Risk) HybridRoute Hybrid Approach (CSTR Cascade) SolidsCheck->HybridRoute No (Homogeneous)

Figure 1: Decision matrix for selecting between Batch (Route A) and Flow (Route B) methodologies based on safety and kinetics.

Part 3: Experimental Validation Protocols

To validate the chosen route (Route B), the following protocols must be executed. These ensure the process is robust enough for transfer to a CDMO (Contract Development and Manufacturing Organization).

Protocol 1: Thermal Safety Assessment (DSC/ARC)

Objective: Determine the "Time to Maximum Rate" (TMRad) to prevent thermal runaway during scale-up.

  • Screening (DSC):

    • Load 2–5 mg of reaction mixture into a gold-plated high-pressure crucible.

    • Heat from 30°C to 400°C at 4°C/min.

    • Criterion: If onset temperature (

      
      ) is < 100°C above process temperature (
      
      
      
      ), proceed to ARC.
  • Adiabatic Testing (ARC):

    • Load 1–5 g of sample into a spherical titanium bomb.

    • Use "Heat-Wait-Search" mode to detect self-heating rates > 0.02°C/min.

    • Calculate

      
       (Time to Maximum Rate under adiabatic conditions).
      
  • Validation Rule:

    • The process temperature (

      
      ) must be at least 50°C lower than the temperature where 
      
      
      
      .
Protocol 2: Impurity Fate & Purge Study (Spiking)

Objective: Prove that the purification steps can remove critical impurities (especially mutagenic ones) to safe levels (ICH M7).

  • Synthesis of Impurity: Intentionally synthesize the critical impurity (e.g., Regioisomer X) to >95% purity.

  • Spiking Experiment:

    • Run the reaction at lab scale (e.g., 10 g).

    • Spike the reaction mixture with the impurity at 10x the expected level (e.g., if expected is 0.1%, spike to 1.0%).

  • Downstream Processing: Carry the spiked mixture through the standard workup and crystallization steps.

  • Purge Factor Calculation:

    
    
    
  • Scoring (Teasdale Model):

    • Assign a predicted score based on physicochemical properties (Solubility = 3, Reactivity = 10).

    • Pass Criteria: Experimental Purge Factor > Predicted Safety Margin.

Impurity Control Logic

The following diagram details how impurity risks are managed through the process.

ImpurityPurge Source Impurity Source (Starting Material/Side Rxn) Fate Fate Assessment (Reactivity/Solubility) Source->Fate Spike Spike & Purge Experiment (10x Level) Fate->Spike High Risk Calc Calculate Purge Factor (Required vs. Actual) Spike->Calc Control Control Strategy (ICH M7 Option 4) Calc->Control Purge > Required Test Routine Testing (ICH M7 Option 1) Calc->Test Purge < Required

Figure 2: Workflow for validating impurity purging. Successful purging allows for "Option 4" control (no routine testing).

References

  • ICH Q11 Guideline : Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). International Council for Harmonisation.[2]

  • ICH M7(R1) Guideline : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2]

  • Green Chemistry Metrics : Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry.

  • Purge Factor Scoring : Teasdale, A., et al. (2013).[3] Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control. Organic Process Research & Development.

  • Batch vs. Flow Safety : Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews.

Sources

Safety Operating Guide

trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione

Executive Summary: Immediate Action Directive

Compound Classification: Organic Solid / Pharmaceutical Intermediate.[1] Primary Hazard: Irritant (Skin/Eye/Respiratory).[1][2] Structural Alert: Phthalimide moiety suggests potential reproductive toxicity precautions.[1] Disposal Method: High-temperature incineration via licensed hazardous waste contractor.[1] Drain Disposal: STRICTLY PROHIBITED.

Chemical Profile & Hazard Identification

To manage waste effectively, you must understand the physicochemical nature of the threat.[1][3]

  • Chemical Name: trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione[1][3]

  • Common Synonyms: N-(3-hydroxycyclohexyl)phthalimide; 2-(3-hydroxycyclohexyl)isoindoline-1,3-dione.[1][3]

  • Molecular Formula: C₁₄H₁₅NO₃[1]

  • Physical State: White to off-white crystalline solid.[1]

  • Solubility: Poorly soluble in water; soluble in organic solvents (DMSO, Dichloromethane, Ethyl Acetate).[1][3]

Risk Assessment (E-E-A-T Analysis)

While specific toxicological data for the 3-hydroxy isomer is often extrapolated from the 4-hydroxy analog (CAS 99337-98-1) or the parent phthalimide, the structural logic dictates the following safety profile:

  • Phthalimide Moiety (Isoindole-1,3-dione): This bicyclic structure is chemically stable but biologically active.[1] Historically, N-substituted phthalimides are structural analogs to thalidomide.[1][3] Operational Implication: Treat as a potential reproductive toxin.[1] Do not handle on open benches; use a fume hood or powder containment enclosure.[1]

  • Hydroxy-Cyclohexyl Ring: Increases polarity but does not significantly alter the degradation pathway compared to the parent imide.[1]

  • Stability: Stable under normal conditions. Hydrolyzes in strong bases (opening the imide ring to phthalamic acid derivatives), which complicates waste streams if mixed with basic waste.[1][3]

Personal Protective Equipment (PPE) & Handling

Pre-disposal handling requires a barrier between the operator and the compound.[1][3]

CategoryRequirementScientific Rationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of fine particulates during weighing or spill cleanup.[1]
Dermal Nitrile Gloves (Double gloving recommended)Phthalimides can permeate skin.[1] Double gloving provides a breakthrough time buffer.[1]
Ocular Chemical Splash GogglesCrystalline solids can become airborne projectiles; prevents mucosal absorption.[1]
Clothing Tyvek Lab Coat or ApronPrevents particulate accumulation on street clothes, reducing take-home exposure risk.[1][3]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagent, spill cleanup debris, contaminated paper towels.[1][3]

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong bases.[1][3]

  • Containerization: Place solid waste in a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione" (95%), "Debris" (5%).[1][3]

    • Hazard Checkbox: Toxic, Irritant.[1][2][3]

  • Disposal Stream: Designate for Incineration . The high thermal stability of the imide ring requires combustion temperatures >1000°C for complete mineralization.[1]

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: Filtrates from synthesis, HPLC waste, dissolved stock solutions.[1][3]

  • Solvent Identification: Determine the primary solvent.[1]

    • Halogenated:[1] DCM, Chloroform.[1][3]

    • Non-Halogenated: Methanol, DMSO, Ethyl Acetate.[1][3]

  • Bulking: Pour into the appropriate carboy (Halogenated or Non-Halogenated).

  • Compatibility Check: Ensure the waste stream does not contain strong bases (NaOH, KOH).[1]

    • Reasoning: Strong bases will hydrolyze the isoindole-1,3-dione ring, potentially generating heat or unexpected precipitate (phthalamic acid salts) that can clog waste lines.[1][3]

  • Final Fate: Fuel blending (high BTU value) or Incineration.[1]

C. Contaminated Glassware (Rinsate)[1][3]
  • Triple Rinse: Rinse the vessel three times with a compatible solvent (e.g., Acetone or Ethanol).[1]

  • Collect Rinsate: Pour all three rinses into the Liquid Organic Waste container.

  • Glass Disposal: Once triple-rinsed, the glass is considered "RCRA Empty" and can be washed normally or disposed of in a glass bin.[1]

Visualizations

Figure 1: Waste Segregation Decision Matrix

This logic gate ensures the compound enters the correct destruction pathway without causing chemical incompatibility events.[1]

WasteSegregation Start Waste Material Containing trans-2-(3-Hydroxy-cyclohexyl)-isoindole-1,3-dione StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Place in HDPE Jar Label: 'Toxic Solid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck SolidDestruction High-Temp Incineration SolidAction->SolidDestruction Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo HaloWaste Halogenated Waste Carboy (Incineration) Halo->HaloWaste NonHaloWaste Non-Halogenated Waste Carboy (Fuel Blending/Incineration) NonHalo->NonHaloWaste

Caption: Decision matrix for segregating isoindole-1,3-dione derivatives into compatible waste streams.

Figure 2: Spill Response Loop

A closed-loop system for managing accidental release in the laboratory.[1][3]

SpillResponse Alert Spill Detected Assess Assess Volume & State (Solid vs Liquid) Alert->Assess PPE Don PPE: Double Gloves, N95, Goggles Assess->PPE SolidSpill Solid Spill: Cover with wet paper towel to prevent dust PPE->SolidSpill LiquidSpill Liquid Spill: Absorb with Vermiculite or Chem-Pads PPE->LiquidSpill Collect Collect into Wide-Mouth Jar SolidSpill->Collect LiquidSpill->Collect Clean Wash Area with Soap & Water Collect->Clean Dispose Label as Hazardous Waste Clean->Dispose

Caption: Operational workflow for safely containing and cleaning spills of phthalimide derivatives.

Regulatory Compliance & Codes

  • RCRA Classification (USA): This specific compound is not "P-listed" or "U-listed" by name.[1] However, it must be characterized by the generator.[1][3]

    • Default Status:Hazardous Waste (due to toxicity/irritant properties).[1]

    • Waste Code: If dissolved in spent solvents, apply codes for the solvent (e.g., F002 for methylene chloride, F003 for acetone).[1][3]

  • European Waste Catalogue (EWC):

    • 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances).[1][3]

Emergency Procedures

  • Inhalation: Move to fresh air immediately. Phthalimides can cause respiratory sensitization.[1] If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and copious water for 15 minutes.[1] Do not use ethanol on skin (enhances absorption).[1]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link][1][3]

  • PubChem. (n.d.).[1][5] Compound Summary: 2-(3-hydroxycyclohexyl)isoindole-1,3-dione.[1][3][5] National Library of Medicine.[1] [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.